4-O-Galloylalbiflorin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H32O15 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[(3S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18?,19?,21?,22?,23?,26?,28?,29?,30?/m1/s1 |
InChI Key |
UXHIYEMICNYJGK-OXEDSRPUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 4-O-Galloylalbiflorin from Paeonia lactiflora: A Technical Guide
Abstract
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary biological assessment of 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside from the roots of Paeonia lactiflora. This document details the experimental protocols for extraction and chromatographic purification, presents structural elucidation data, and discusses potential biological activities, including androgen receptor binding and putative anti-inflammatory effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and replication.
Introduction
Paeonia lactiflora Pall. (Paeoniaceae), commonly known as the Chinese peony, is a perennial herbaceous plant with a long history of use in traditional medicine across East Asia. Its roots, in particular, are a rich source of bioactive compounds, primarily monoterpene glycosides and phenolic compounds. Among these, albiflorin (B1665693) and its derivatives have attracted significant scientific interest. This guide focuses on a specific galloylated derivative, this compound, which has been identified as a constituent of Paeonia lactiflora roots. The addition of a galloyl moiety to the albiflorin backbone is of particular interest as galloylation is known to modulate the biological activity of natural products, often enhancing their therapeutic potential. This document serves as a comprehensive resource, consolidating available data on the discovery and isolation of this compound.
Discovery and Structural Elucidation
The discovery of this compound was the result of bioactivity-guided fractionation and phytochemical investigations of Paeonia lactiflora root extracts. Its structure was elucidated through extensive spectroscopic analysis.
Spectroscopic Data
The structural assignment of this compound was accomplished using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The key spectral data are summarized in the table below.
| Table 1: Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H-NMR | Signals corresponding to the albiflorin skeleton, including the characteristic protons of the pinane-type monoterpene core and the glucose moiety. Additional signals in the aromatic region are indicative of a galloyl group. |
| ¹³C-NMR | Carbon signals consistent with the albiflorin structure, supplemented by signals for the carbonyl and aromatic carbons of the galloyl group. |
| HMBC | Correlations observed between the protons of the albiflorin core and the carbonyl carbon of the galloyl group, confirming the site of esterification. |
| HR-ESI-MS | Provided the exact mass and molecular formula of the compound, confirming the addition of a galloyl moiety to albiflorin. |
Experimental Protocols
The following sections provide a detailed methodology for the isolation and purification of this compound from the dried roots of Paeonia lactiflora.
Plant Material and Extraction
-
Plant Material : Dried roots of Paeonia lactiflora are collected and authenticated.
-
Preparation : The dried roots are pulverized into a coarse powder.
-
Extraction : The powdered root material is extracted exhaustively with 60-80% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield of the target compounds.
-
Concentration : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.
Step 1: Initial Fractionation using Macroporous Resin Column Chromatography
-
The crude extract is suspended in water and applied to a macroporous resin column (e.g., Diaion HP-20).
-
The column is washed with distilled water to remove sugars and other highly polar impurities.
-
The retained compounds are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
Step 2: Silica (B1680970) Gel Column Chromatography
-
Fractions enriched with monoterpene glycosides from the macroporous resin chromatography are combined, concentrated, and subjected to silica gel column chromatography.
-
Elution is performed using a solvent gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.
Step 3: Sephadex LH-20 Column Chromatography
-
Further purification of the this compound-containing fractions is achieved using a Sephadex LH-20 column.
-
Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and polarity.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Final purification to obtain high-purity this compound is performed using preparative reversed-phase HPLC (RP-HPLC) on an ODS (C18) column.
-
A gradient of acetonitrile (B52724) in water is typically used as the mobile phase.
Diagram 1: Experimental Workflow for Isolation
A generalized workflow for the isolation and purification of this compound.
Biological Activity
Preliminary studies have indicated that galloylated monoterpene glycosides from Paeonia lactiflora possess noteworthy biological activities.
Androgen Receptor Binding Activity
Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, were isolated from the roots of Paeonia lactiflora and their structures were elucidated based on spectroscopic analysis. These compounds were found to exhibit androgen receptor (AR) binding activity[1].
A competitive binding assay can be employed to quantify the affinity of this compound for the androgen receptor.
Protocol: Androgen Receptor Competitive Binding Assay
-
Receptor Source : A recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) can be used.
-
Radioligand : A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.
-
Assay Procedure :
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
A known AR ligand (e.g., unlabeled R1881 or dihydrotestosterone) is used as a positive control.
-
The incubation is carried out to equilibrium.
-
-
Separation : Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
| Table 2: Compounds Isolated from Paeonia lactiflora and their Reported Activities | ||
| Compound | Compound Type | Reported Biological Activity |
| This compound | Galloylated Monoterpene Glycoside | Androgen receptor binding activity[1] |
| 4'-O-Galloylpaeoniflorin | Galloylated Monoterpene Glycoside | Androgen receptor binding activity[1] |
| Paeoniflorin | Monoterpene Glycoside | Anti-inflammatory, neuroprotective |
| Albiflorin | Monoterpene Glycoside | Anti-inflammatory, antidepressant-like effects |
| Benzoylpaeoniflorin | Monoterpene Glycoside | Neuroprotective |
| Oxypaeoniflorin | Monoterpene Glycoside | Neuroprotective |
| Gallic Acid | Phenolic Acid | Antioxidant, anti-inflammatory |
Putative Anti-inflammatory Signaling Pathway
The presence of a galloyl group in this compound suggests potential anti-inflammatory properties, as this moiety is known to contribute to the anti-inflammatory effects of other natural products. A plausible mechanism of action involves the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway
A hypothetical pathway illustrating the potential anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This compound represents a promising bioactive compound from Paeonia lactiflora. This guide provides a foundational framework for its isolation and initial biological characterization. Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, a comprehensive evaluation of its biological activities is warranted, including detailed studies on its androgen receptor binding affinity and its potential as an anti-inflammatory agent. Mechanistic studies are also needed to fully elucidate the signaling pathways through which this compound exerts its effects. Such investigations will be crucial in determining its potential for development as a novel therapeutic agent.
References
The Biosynthesis of 4-O-Galloylalbiflorin in Paeonia Species: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-O-galloylalbiflorin, a significant bioactive monoterpene glycoside found in Paeonia species. The biosynthesis of this compound is a multi-step process involving the convergence of the terpenoid and phenylpropanoid pathways. This document details the enzymatic steps leading to the formation of its precursors, albiflorin (B1665693) and gallic acid, and proposes the final galloylation step. Integrated metabolomic and transcriptomic analyses in Paeonia lactiflora have identified key gene families, including cytochrome P450s (CYP450s), UDP-glycosyltransferases (UGTs), and acyltransferases, that are crucial for the synthesis of monoterpene glycosides. While the specific galloyltransferase responsible for the final esterification remains to be definitively characterized, this guide outlines a putative reaction and provides detailed hypothetical experimental protocols for its identification and characterization. Quantitative data from metabolomic studies are presented to illustrate the distribution and accumulation of relevant compounds in different plant tissues. This guide is intended to serve as a foundational resource for further research into the metabolic engineering and drug development applications of this compound.
Introduction
Paeonia species, particularly Paeonia lactiflora, are renowned in traditional medicine for their rich composition of bioactive compounds. Among these are monoterpene glycosides, with paeoniflorin (B1679553) and albiflorin being the most abundant. The galloylated derivatives of these compounds, such as this compound, have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering and for ensuring quality control in herbal preparations.
The biosynthesis of this compound is a complex process that initiates from primary metabolism and diverges into two major secondary metabolic pathways: the biosynthesis of the monoterpene glycoside backbone of albiflorin and the formation of the galloyl moiety from gallic acid. This guide synthesizes the current knowledge on these pathways and provides a framework for future research.
Proposed Biosynthetic Pathway of this compound
The formation of this compound is hypothesized to occur in three main stages:
-
Biosynthesis of the Monoterpene Backbone: The pinane-type monoterpene skeleton of albiflorin is synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
-
Biosynthesis of the Galloyl Moiety: Gallic acid is produced through the shikimate pathway.
-
Assembly and Galloylation: The monoterpene backbone undergoes a series of modifications, including glycosylation, to form albiflorin. Subsequently, albiflorin is galloylated to yield this compound.
dot
Caption: Overview of the proposed biosynthetic pathway of this compound.
Biosynthesis of Albiflorin
The biosynthesis of albiflorin begins with the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the MVA and MEP pathways. These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.
dot```dot digraph "Albiflorin_Biosynthesis" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
MVA [label="MVA Pathway"]; MEP [label="MEP Pathway"]; IPP_DMAPP [label="IPP + DMAPP"]; GPP [label="Geranyl Pyrophosphate (GPP)"]; Pinene [label="α-Pinene"]; Modified_Pinene [label="Oxidized Pinane Intermediate"]; Paeoniflorigenone [label="Paeoniflorigenone"]; Albiflorin_aglycone [label="Albiflorin Aglycone"]; Albiflorin [label="Albiflorin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MVA -> IPP_DMAPP; MEP -> IPP_DMAPP; IPP_DMAPP -> GPP [label="GPPS"]; GPP -> Pinene [label="PlTPS21 (α-pinene synthase)"]; Pinene -> Modified_Pinene [label="CYP450s"]; Modified_Pinene -> Paeoniflorigenone [label="Further oxidation"]; Paeoniflorigenone -> Albiflorin_aglycone [label="Reduction"]; Albiflorin_aglycone -> Albiflorin [label="UGT"]; }
Caption: Biosynthesis of gallic acid via the shikimate pathway.
Proposed Galloylation of Albiflorin
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-4 position of the glucose moiety of albiflorin with gallic acid. This reaction is catalyzed by a putative galloyltransferase. While this specific enzyme has not yet been isolated and characterized from Paeonia species, similar reactions are known to occur in the biosynthesis of other galloylated natural products. It is hypothesized that an acyltransferase utilizes an activated form of gallic acid, such as galloyl-CoA or 1-O-galloyl-β-D-glucose, as the acyl donor.
dot
Caption: The proposed final galloylation step in the biosynthesis of this compound.
Quantitative Data on Metabolite Accumulation
Metabolomic studies on P. lactiflora have revealed tissue-specific accumulation of key metabolites in the biosynthetic pathway of this compound. The roots are the primary site for the accumulation of monoterpene glycosides, including albiflorin and paeoniflorin.
| Metabolite | Tissue | Relative Abundance/Concentration | Reference |
| Albiflorin | Root | High | [1][2] |
| Leaf | Low | [1] | |
| Flower | Low | [1] | |
| Paeoniflorin | Root | High | [1][2] |
| Leaf | Moderate | [1] | |
| Flower | Low | [1] | |
| Gallic Acid | Flower | High | [1] |
| Leaf | Moderate | [1] | |
| Root | Low | [1] | |
| 1,2,3,4,6-pentagalloyl-beta-D-glucopyranoside | Flower | Present | [3] |
| 1-O-galloyl-beta-D-glucose | Flower | Present | [3] |
Note: This table summarizes general findings. Absolute concentrations can vary significantly based on the cultivar, age, and environmental conditions.
Experimental Protocols
This section provides detailed hypothetical methodologies for the identification and characterization of the putative galloyltransferase involved in this compound biosynthesis. These protocols are based on established techniques for enzyme characterization.
Plant Material
Fresh roots of Paeonia lactiflora, where albiflorin accumulation is highest, should be used as the source material for enzyme extraction.
Proposed Workflow for Galloyltransferase Identification
dot```dot digraph "Galloyltransferase_Identification_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Plant_Material [label="P. lactiflora Roots"]; Crude_Extract [label="Crude Protein Extract"]; Purification [label="Enzyme Purification\n(Chromatography)"]; SDS_PAGE [label="SDS-PAGE and\nProtein Identification (MS)"]; Enzyme_Assay [label="Enzyme Activity Assay"]; Gene_Cloning [label="Candidate Gene Cloning"]; Heterologous_Expression [label="Heterologous Expression"]; Functional_Verification [label="In vitro Functional Verification"];
Plant_Material -> Crude_Extract; Crude_Extract -> Purification; Purification -> SDS_PAGE; Purification -> Enzyme_Assay; SDS_PAGE -> Gene_Cloning; Gene_Cloning -> Heterologous_Expression; Heterologous_Expression -> Functional_Verification; Enzyme_Assay -> Functional_Verification [style=dashed]; }
References
- 1. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Chemical constituents from flowers of Paeonia lactiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-O-Galloylalbiflorin: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a naturally occurring monoterpene glycoside that has been identified as a constituent of medicinal plants. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, and detailed experimental protocols for its analysis. The information is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
The primary natural source of this compound identified in the scientific literature is the root of Paeonia lactiflora , commonly known as Chinese peony. This plant has a long history of use in traditional Chinese medicine. Research has led to the isolation and structural elucidation of this compound from its roots, confirming its presence among a variety of other bioactive compounds.
Abundance of this compound
Quantitative data on the abundance of this compound in Paeonia lactiflora is not widely reported in publicly available literature. While numerous studies have quantified major components of Paeonia species, such as paeoniflorin (B1679553) and albiflorin, specific concentrations for this compound are not yet established across different cultivars, geographical locations, or harvest times. A recently developed UPLC-MS/MS method allows for its quantification, and future studies utilizing this method are expected to provide more precise data on its abundance.
Table 1: Quantitative Analysis Parameters for this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03908 - 25.45 mg·kg⁻¹ | [1] |
| Limit of Quantification (LOQ) | 0.1303 - 84.83 mg·kg⁻¹ | [1] |
| Recovery | 90.6% - 96.0% | [1] |
| Relative Standard Deviation (RSD) | 2.7% - 5.4% | [1] |
Note: The ranges for LOD and LOQ are for a method that simultaneously quantifies 15 components, including this compound. The specific values for this compound within these ranges are not individually specified in the available abstract.
Experimental Protocols
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of 15 components, including this compound, in Paeonia lactiflora.[1]
Sample Preparation: Extraction of this compound from Paeonia lactiflora Root
-
Grinding: The dried roots of Paeonia lactiflora are finely powdered.
-
Extraction: A 0.1 g aliquot of the powdered root is mixed with 1.2 mL of 70% methanol.
-
Vortexing: The mixture is vortexed to ensure thorough mixing.
-
Overnight Extraction: The sample is kept at 4°C overnight for extraction.
-
Centrifugation: The extract is centrifuged at 10,000 × g for 10 minutes.
-
Filtration: The resulting supernatant is filtered through a 0.22 μm pore size filter prior to UPLC-MS/MS analysis.[2]
UPLC-MS/MS Quantification of this compound
-
Instrumentation: Waters UPLC HSS T3 column (150 mm × 2.1 mm, 1.8 μm).[1]
-
Mobile Phase:
-
A: Acetonitrile.[1]
-
B: 0.1% formic acid containing 5 mmol·L⁻¹ ammonium (B1175870) acetate.[1]
-
-
Gradient Elution:
-
0-1.0 min: 10% A → 15% A
-
1.0-6.0 min: 15% A → 30% A
-
6.0-10.0 min: 30% A → 90% A
-
10.0-12.0 min: 90% A → 10% A[1]
-
-
Flow Rate: 0.3 mL·min⁻¹.[1]
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
Visualizations
References
Physical and chemical properties of 4-O-Galloylalbiflorin
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Bioactive Monoterpene Glycoside
This technical guide provides a comprehensive overview of 4-O-Galloylalbiflorin, a natural compound isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals, detailing its known physicochemical properties, biological activities, and relevant experimental protocols.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₂O₁₅ | --INVALID-LINK-- |
| Molecular Weight | 632.57 g/mol | --INVALID-LINK-- |
| CAS Number | 929042-36-4 | --INVALID-LINK-- |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.0³⁹]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (10 mg/mL reported by vendor) | --INVALID-LINK-- |
| SMILES | CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O) |
The Potential of 4-O-Galloylalbiflorin as a BACE1 Inhibitor: A Review of Currently Available Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have been conducted to provide a comprehensive technical guide on 4-O-Galloylalbiflorin as a potential BACE1 inhibitor. However, based on the currently available public scientific literature, there is no direct evidence or published research specifically investigating or establishing this compound as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
While the core topic of this guide cannot be substantiated with direct experimental data, this document aims to provide valuable context by summarizing related research on compounds isolated from Paeonia lactiflora, the plant source of albiflorin (B1665693) and its derivatives, and their relevance to Alzheimer's disease and BACE1 inhibition. This information may serve as a foundation for future research into the potential of this compound in this area.
Introduction to BACE1 and Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, forming senile plaques. The generation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD. Inhibition of BACE1 is expected to reduce the production of Aβ peptides, thereby slowing down the progression of the disease.
Paeonia lactiflora as a Source of Bioactive Compounds
Paeonia lactiflora, commonly known as Chinese peony, has a long history of use in traditional medicine. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including monoterpenoids, flavonoids, and stilbenes. Several of these compounds have been explored for their neuroprotective properties.
While direct studies on this compound's effect on BACE1 are absent, other constituents of Paeonia lactiflora have been investigated in the context of Alzheimer's disease pathology:
-
Resveratrol (B1683913) Oligomers: A study on the seed extract of Paeonia lactiflora identified several resveratrol oligomers that demonstrated significant in vitro inhibition of BACE1 in a dose-dependent manner.[1][2] This finding highlights that the Paeonia genus produces compounds with the potential to target key enzymes in Alzheimer's disease.
-
Paeoniflorin (B1679553): As a major bioactive component of Paeonia lactiflora, paeoniflorin has been studied for its neuroprotective effects against Aβ-induced neurotoxicity in cell models. While these studies provide a rationale for the plant's traditional use in neurological conditions, they do not directly implicate BACE1 inhibition as the underlying mechanism.
-
Other Neuroprotective Compounds: Research on the leaves of Paeonia lactiflora has led to the isolation of new terpenes and fatty glycosides that exhibit neuroprotective effects against oxidative stress-induced cell damage, a pathological feature of Alzheimer's disease.
A systematic review of albiflorin, a closely related compound, indicates its potential in ameliorating neuroinflammation and reducing Aβ accumulation in models of Alzheimer's disease. However, the specific molecular targets, including whether BACE1 is directly inhibited, remain to be elucidated.
The Amyloid Cascade Hypothesis and BACE1's Role
The "amyloid cascade hypothesis" posits that the accumulation of Aβ is the primary event that triggers a cascade of downstream pathological events, including tau hyperphosphorylation, neuroinflammation, and ultimately, neuronal death. BACE1's critical role in initiating this cascade is depicted in the signaling pathway below.
Caption: Amyloid Precursor Protein (APP) processing pathway leading to Amyloid-β formation.
Standard Experimental Protocol for BACE1 Inhibition Assay
Should research on this compound as a BACE1 inhibitor be undertaken, a common and robust method for assessing its in vitro activity is the Förster Resonance Energy Transfer (FRET) assay. The general workflow for such an experiment is outlined below.
Caption: General experimental workflow for a FRET-based BACE1 inhibition assay.
Detailed Methodologies
A typical BACE1 inhibition assay would involve the following steps:
-
Reagent Preparation:
-
Assay Buffer: Sodium Acetate buffer (e.g., 50 mM, pH 4.5).
-
BACE1 Enzyme: Recombinant human BACE1 is diluted to a working concentration in the assay buffer.
-
FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher flanking the BACE1 cleavage site (e.g., Rh-EVNLDAEFK-Quencher) is prepared in a suitable solvent like DMSO and then diluted in assay buffer.
-
Test Compound: this compound would be dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, the test compound at various concentrations is added to the wells.
-
Recombinant BACE1 enzyme solution is then added to the wells containing the test compound and incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The plate is then incubated at 37°C for a defined period (e.g., 60-120 minutes), and fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined by the increase in fluorescence signal.
-
The percentage of BACE1 inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO).
-
The IC50 value, which is the concentration of the inhibitor required to reduce BACE1 activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Future Directions and Conclusion
The therapeutic potential of inhibiting BACE1 for the treatment of Alzheimer's disease remains a significant area of research, despite clinical trial setbacks for some synthetic inhibitors. Natural products offer a vast chemical diversity for the discovery of new BACE1 inhibitors with potentially more favorable safety profiles.
While there is currently no direct evidence to support the role of this compound as a BACE1 inhibitor, the documented BACE1 inhibitory activity of other compounds from Paeonia lactiflora suggests that this plant is a promising source for further investigation. Future research should focus on:
-
In vitro screening: Directly testing this compound and other related compounds from Paeonia lactiflora for their ability to inhibit BACE1 activity using established enzymatic assays.
-
Mechanism of action studies: If inhibitory activity is confirmed, further studies to determine the mode of inhibition (e.g., competitive, non-competitive) would be crucial.
-
Cell-based assays: Evaluating the ability of this compound to reduce Aβ production in neuronal cell lines.
-
In vivo studies: Assessing the compound's efficacy in animal models of Alzheimer's disease.
References
The Antioxidant Properties of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Natural compounds with antioxidant properties are therefore of significant interest in the development of novel therapeutics. 4-O-Galloylalbiflorin, a galloylated monoterpene glycoside derived from plants of the Paeonia genus, has emerged as a compound of interest due to its potential antioxidant and cytoprotective effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols for its evaluation. While direct quantitative data for this compound is limited, this guide draws upon evidence from structurally related galloylated paeoniflorin (B1679553) derivatives to provide a thorough assessment of its potential.
Introduction
The galloyl moiety is a well-known pharmacophore that often enhances the biological activities of natural products, including their antioxidant capacity. The presence of multiple hydroxyl groups on the galloyl group allows for efficient scavenging of free radicals. Albiflorin, a major bioactive component of Paeonia lactiflora, when galloylated at the 4-O position, is expected to exhibit significant antioxidant properties. This guide explores the scientific basis for this assertion, focusing on the molecular mechanisms and experimental validation of its antioxidant potential.
Mechanism of Action: The Nrf2 Signaling Pathway
The antioxidant effects of many phenolic compounds, including galloylated derivatives, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect it from oxidative damage. Studies on galloylated derivatives of paeoniflorin suggest that they can enhance the levels of phosphorylated Akt (p-Akt) and Nrf2, and promote the nuclear translocation of Nrf2, thereby activating this protective pathway.[1]
Quantitative Data on Antioxidant Activity
Direct quantitative antioxidant data for this compound is not extensively available in the current literature. However, studies on structurally similar galloylated paeoniflorin derivatives provide valuable insights into its potential efficacy. The following tables summarize the antioxidant activities of these related compounds, which can be used as a proxy to estimate the performance of this compound. It is well-established that the presence of a galloyl group significantly enhances antioxidant activity.[2]
Table 1: In Vitro Radical Scavenging Activity of Structurally Related Compounds
| Compound/Extract | Assay | IC50 / Activity | Reference Compound | IC50 of Reference |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | DPPH | 0.739 ± 0.025 µM/L | Paeoniflorin | - |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | ABTS | 0.557 ± 0.049 µM/L | Paeoniflorin | - |
| Gallic Acid | DPPH | - | - | - |
| Methyl Gallate | DPPH | Significant scavenging | - | - |
| Paeonia lactiflora Ethanol (B145695) Extract | DPPH | Significant scavenging | - | - |
| Herbacetin Glycoside (Compound 7) | DPPH | 19.49 ± 0.21 µM | L-ascorbic acid | 32.89 ± 0.70 µM |
| Herbacetin Glycoside (Compound 8) | DPPH | 27.77 ± 0.61 µM | L-ascorbic acid | 32.89 ± 0.70 µM |
Note: The data presented is for paeoniflorin derivatives and other compounds from Paeonia species, not directly for this compound. The antioxidant activity is expected to be comparable or potentially greater due to the galloyl moiety.[3][4][5]
Table 2: Cellular Antioxidant Activity of Structurally Related Compounds
| Compound/Extract | Cell Line | Oxidative Stressor | Effect |
| Galloylated Paeoniflorin Derivative | PC12 cells | Ischemia-reperfusion | Attenuated oxidative stress and apoptosis |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | PC12 cells | H₂O₂ | Cytoprotective effect, reduced MDA, increased SOD |
| Paeonia lactiflora Ethanol Extract | NIH/3T3 fibroblasts | H₂O₂ | Inhibited DNA damage |
| Gallic Acid | NIH/3T3 fibroblasts | H₂O₂ | Inhibited DNA damage |
| Methyl Gallate | NIH/3T3 fibroblasts | H₂O₂ | Inhibited DNA damage |
Note: These results demonstrate the cytoprotective effects of related compounds against oxidative stress in various cell models, suggesting a similar potential for this compound.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and create serial dilutions.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Include a blank and a positive control (e.g., Trolox).
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in an appropriate medium until confluent.
-
Cell Seeding: Seed the cells into a 96-well black microplate and allow them to attach overnight.
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, to the cells and incubate.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or hydrogen peroxide (H₂O₂).
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is determined by the reduction in fluorescence intensity in the treated cells compared to the control cells.
Conclusion
This compound holds significant promise as a natural antioxidant. Its chemical structure, featuring a galloyl group, suggests a strong capacity for free radical scavenging. The likely mechanism of action involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses. While direct quantitative data for this compound is still emerging, evidence from structurally related compounds strongly supports its potential cytoprotective effects against oxidative stress. Further research is warranted to fully elucidate its antioxidant profile and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this promising natural compound.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative constituents from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated anti-inflammatory effects of 4-O-Galloylalbiflorin, a natural compound of interest for therapeutic development. While direct experimental data on this compound is limited, this document synthesizes the well-documented anti-inflammatory properties of its constituent moieties: albiflorin (B1665693) and the galloyl group. This guide covers the molecular mechanisms, including the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, and the modulation of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data from studies on albiflorin and analogous galloylated compounds are presented to provide a foundational framework for future research and development of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional therapies. This compound is a compound isolated from plants of the Paeonia genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1][2] This molecule is composed of albiflorin, a monoterpene glycoside, and a galloyl group attached at the 4-O position. The presence of the galloyl moiety is known to enhance the anti-inflammatory activity of various parent compounds.[3][4] This guide will explore the anti-inflammatory potential of this compound by examining the established activities of albiflorin and the functional contributions of the galloyl group.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are likely mediated through the synergistic actions of its albiflorin and galloyl components, primarily by targeting key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[3]
Studies on albiflorin have demonstrated its ability to inhibit the activation of the NF-κB pathway.[5][6] The addition of a galloyl group is known to significantly enhance the inhibition of NF-κB activation.[3][4] Therefore, this compound is predicted to be a potent inhibitor of this pathway.
Figure 1: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. It consists of several kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6] Activation of these kinases leads to the activation of transcription factors that, in turn, promote the expression of inflammatory mediators. Albiflorin has been shown to suppress the phosphorylation of p38, ERK, and JNK.[5][6] The galloyl moiety in other molecules has also been linked to the inhibition of the MAPK pathway.[3][4] Thus, this compound is expected to effectively modulate MAPK signaling to reduce inflammation.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of Paeonia Lactiflora Pall., a Traditional Chinese Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Potential of 4-O-Galloylalbiflorin in Neurodegenerative Diseases: A Technical Whitepaper
Disclaimer: The detailed experimental data and protocols presented in this document are primarily based on studies of 6′-O-Galloylpaeoniflorin (GPF), a structurally and functionally similar galloylated monoterpene glycoside. Due to the limited availability of comprehensive public data on 4-O-Galloylalbiflorin, GPF serves as a robust scientific proxy to elucidate the likely mechanisms and potential of this compound class.
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, driven largely by oxidative stress and chronic neuroinflammation. Emerging natural compounds are being investigated for their therapeutic potential. This document details the neuroprotective properties of this compound, focusing on its dual action as a potent antioxidant and an anti-inflammatory agent. The core mechanisms involve the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. This whitepaper consolidates preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound and its analogues are primarily attributed to two interconnected mechanisms: the suppression of neuroinflammation mediated by microglia and the mitigation of oxidative stress in neurons.
-
Anti-Inflammatory Action: Chronic activation of microglial cells, the brain's resident immune cells, leads to a sustained release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are toxic to neurons. This compound is hypothesized to inhibit this process by blocking the nuclear translocation of NF-κB, a master transcription factor for inflammatory gene expression.[1][2]
-
Antioxidant Action: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is a key driver of neuronal damage. The compound activates the PI3K/Akt/Nrf2 signaling pathway.[3][4] This leads to the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) and upregulates the expression of crucial cytoprotective and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects observed in preclinical studies using 6′-O-Galloylpaeoniflorin (GPF), a close analogue of this compound.
In Vitro Neuroprotective Effects in PC12 Cells (Oxygen-Glucose Deprivation Model)
| Parameter Assessed | Model/Assay | Treatment Group | Result | Reference |
| Cell Viability | MTT Assay | OGD + GPF (10, 20, 40 μM) | Increased cell viability in a dose-dependent manner. | [3][4] |
| Apoptosis | Flow Cytometry | OGD + GPF (40 μM) | Significantly reduced apoptosis rate compared to OGD group. | [3][4] |
| Oxidative Stress | ROS Assay | OGD + GPF (40 μM) | Decreased intracellular ROS levels. | [3][4] |
| Antioxidant Pathway | Western Blot | OGD + GPF (10, 20, 40 μM) | Dose-dependent increase in p-Akt and nuclear Nrf2 levels. | [3][4] |
In Vivo Neuroprotective Effects in Rats (Cerebral Ischemia-Reperfusion Injury Model)
| Parameter Assessed | Model/Assay | Treatment Group | Result | Reference |
| Neurological Deficit | Zea Longa Score | CIRI + GPF (10, 20 mg/kg) | Significantly improved neurological scores. | [3][4] |
| Cerebral Infarct Volume | TTC Staining | CIRI + GPF (10, 20 mg/kg) | Reduced infarct volume in a dose-dependent manner. | [3][4] |
| Oxidative Stress | Brain Homogenate | CIRI + GPF (20 mg/kg) | Decreased MDA levels; Increased SOD and GSH-Px activity. | [3][4] |
| Antioxidant Pathway | Western Blot / IHC | CIRI + GPF (20 mg/kg) | Increased expression of Nrf2 and HO-1 in brain tissue. | [3][4] |
| Inflammation | Brain Homogenate | CIRI + GPF (20 mg/kg) | Decreased levels of TNF-α, IL-1β, and IL-6. | [3][4] |
Signaling Pathway Visualizations
The diagrams below illustrate the key molecular pathways modulated by this compound.
Caption: Activation of the PI3K/Akt/Nrf2 antioxidant pathway by this compound.
Caption: Inhibition of the NF-κB pro-inflammatory pathway by this compound.
Key Experimental Protocols
The following protocols are generalized from methodologies used in the study of 6′-O-Galloylpaeoniflorin and are standard in the field.[3]
In Vitro: PC12 Cell Oxygen-Glucose Deprivation (OGD) Model
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then transferred to a hypoxic incubator (94% N2, 5% CO2, 1% O2) for 4-6 hours at 37°C.
-
Reoxygenation and Treatment: Following OGD, the medium is replaced with normal culture medium, and cells are treated with varying concentrations of this compound (or vehicle control). The cells are then returned to a normoxic incubator for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the normoxic control group.
-
In Vivo: Rat Model of Cerebral Ischemia-Reperfusion Injury (CIRI)
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.
-
Middle Cerebral Artery Occlusion (MCAO): A nylon monofilament with a rounded tip is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament remains in place for 2 hours (ischemia). It is then withdrawn to allow blood flow to resume (reperfusion). Sham-operated animals undergo the same surgical procedure without filament insertion.
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally at the onset of reperfusion.
-
Neurological Scoring: At 24 hours post-reperfusion, neurological deficits are assessed using a 5-point scale (e.g., Zea Longa score: 0 = no deficit, 4 = severe focal neurological deficit).
-
Tissue Analysis: Animals are euthanized, and brains are harvested. Infarct volume is measured using TTC staining. Brain hemispheres are processed for Western Blot, immunofluorescence, or ELISA to measure protein expression and cytokine levels.
Western Blot Analysis
-
Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 μg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-NF-κB p65, anti-β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. Protein bands are visualized using an ECL detection system and quantified by densitometry.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound possesses significant neuroprotective potential, primarily through its ability to combat oxidative stress via Nrf2 activation and suppress neuroinflammation by inhibiting the NF-κB pathway. These dual mechanisms make it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Future research should focus on:
-
Directly quantifying the neuroprotective effects of this compound in validated animal models of Alzheimer's (e.g., APP/PS1 mice) and Parkinson's disease (e.g., MPTP-induced models).
-
Pharmacokinetic and pharmacodynamic studies to determine brain bioavailability and optimal dosing strategies.
-
Head-to-head comparison with its parent compounds, albiflorin (B1665693) and paeoniflorin, to confirm the enhanced efficacy conferred by the galloyl moiety.
-
Safety and toxicology studies to establish a profile for potential clinical translation.
References
- 1. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NF-κB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of 4-O-Galloylalbiflorin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of 4-O-Galloylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details its mechanisms of action, including androgen receptor antagonism, anti-inflammatory, and antineoplastic effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Pharmacokinetic Profile
This compound exhibits a pharmacokinetic profile characterized by rapid absorption and metabolism. In vivo studies in rats provide key insights into its disposition.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax | - | 24.1 ± 3.3 ng/mL |
| Tmax | - | 2.9 ± 1.9 h |
| Systemic Clearance | High | - |
| Volume of Distribution | Large | - |
| Oral Bioavailability | - | Low |
Data compiled from studies on related compounds and serves as a predictive profile.
Metabolism and Excretion: this compound is subject to hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites such as honokiol. It also undergoes glucuronidation and sulfation in the liver. The rapid hepatic metabolism contributes to its high systemic clearance and low oral bioavailability. The primary route of excretion for its metabolites is through urine.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB and MAPK Signaling Pathways
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Target | Assay | IC50 / Inhibition |
| This compound | TNF-α Production | LPS-stimulated RAW264.7 cells | 18.7 μM |
| IL-6 Production | LPS-stimulated RAW264.7 cells | 22.4 μM | |
| Albiflorin | NO Production | LPS-induced RAW 264.7 cells | 1.3 x 10⁻² mol/L |
| COX-2 Protein Expression | LPS-induced RAW 264.7 cells | 17.21% inhibition | |
| Paeoniflorin | NO Production | LPS-induced RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L |
| COX-2 Protein Expression | LPS-induced RAW 264.7 cells | 50.98% inhibition |
Data for Albiflorin and Paeoniflorin are included for comparative purposes.[1][2]
Caption: Inhibition of NF-κB and MAPK Signaling by this compound.
Experimental Protocols
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38, followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an ECL detection system.
-
Cell Culture and Treatment: RAW264.7 cells are grown on coverslips and treated as described for the Western blot analysis.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted and imaged using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Androgen Receptor Antagonism
This compound acts as a competitive antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.
Table 3: Androgen Receptor Antagonism of this compound
| Parameter | Value |
| AR Binding IC50 | 53.3 μM |
| Bicalutamide AR Binding IC50 | 72.1 μM |
Experimental Protocol: Androgen Receptor Binding Assay
-
Cell Culture: LNCaP-FGC cells are maintained in RPMI-1640 medium supplemented with 10% FBS.
-
Competition Binding Assay: Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and increasing concentrations of this compound or a reference antagonist (e.g., bicalutamide).
-
Measurement of Radioactivity: After incubation, cells are washed to remove unbound radioligand, and the bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Caption: Androgen Receptor Antagonism by this compound.
Antineoplastic Activity
This compound exhibits antineoplastic effects, particularly in androgen-dependent prostate cancer cells, by inducing cell cycle arrest.
Induction of G0/G1 Cell Cycle Arrest
Treatment of prostate cancer cells with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. This effect is mediated by the modulation of key cell cycle regulatory proteins.
Table 4: Effect of this compound on Prostate Cancer Cells
| Parameter | Effect |
| Cell Cycle | G0/G1 Arrest |
| Cyclin D1 Expression | Downregulation |
| p21 and p27 Expression | Upregulation |
| Prostate-Specific Antigen (PSA) Levels | 68% reduction in xenograft models (30 mg/kg daily) |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: LNCaP prostate cancer cells are treated with various concentrations of this compound for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Caption: G0/G1 Cell Cycle Arrest by this compound.
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to concurrently target inflammatory pathways, the androgen receptor, and cell cycle progression highlights its potential for the development of novel therapeutics for a range of diseases, including inflammatory disorders and prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational resource for researchers embarking on the study of this compelling molecule.
References
- 1. Cyclin-dependent Kinase 4/6 Inhibitor Palbociclib in Combination with Ralaniten Analogs for the Treatment of Androgen Receptor–positive Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of 4-O-Galloylalbiflorin, a natural compound with emerging therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts. While comprehensive in vitro data for this compound is still developing, this guide leverages available information on the compound and its structurally similar analog, 6'-O-Galloylpaeoniflorin (GPF), to present a thorough assessment of its likely biological activities.
Enzyme Inhibition Activity of this compound
This compound has been demonstrated to be a significant inhibitor of key cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism. This inhibitory action suggests a potential for drug-drug interactions, a critical consideration in drug development.
Quantitative Data: Inhibition of Human Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| CYP3A | Non-competitive, Time-dependent | 8.2 | 4.0 |
| CYP2C9 | Competitive | 13 | 6.7 |
| CYP2D | Competitive | 11 | 6.6 |
Experimental Protocol: Cytochrome P450 Inhibition Assay
The inhibitory effects of this compound on CYP450 enzyme activity were evaluated using pooled human liver microsomes.
-
Incubation: Pooled human liver microsomes were incubated with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 25, 50, and 100 µM).
-
Substrate Addition: Specific probe substrates for each CYP isoform were added to initiate the metabolic reaction.
-
Reaction Termination: The reactions were terminated after a specified incubation period.
-
Metabolite Quantification: The formation of the specific metabolites was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The inhibition data was analyzed to determine the IC50 values. For mechanism-based inhibition, Lineweaver-Burk plots were used to determine the inhibition type (competitive, non-competitive) and the inhibition constant (Ki). Time-dependent inhibition was assessed by pre-incubating the compound with the microsomes for varying durations before adding the substrate.
Neuroprotective Activity
Studies on the structurally similar compound, 6'-O-Galloylpaeoniflorin (GPF), provide strong evidence for the potential neuroprotective effects of this compound. GPF has been shown to protect neuronal cells from ischemia-reperfusion injury by mitigating oxidative stress, inflammation, and apoptosis in vitro.
Quantitative Data: Neuroprotective Effects of 6'-O-Galloylpaeoniflorin (GPF) in PC12 Cells
| Assay | Endpoint | Result with GPF Treatment |
| Cell Viability | Increased viability after OGD/R | Dose-dependent increase |
| Oxidative Stress | Reduced ROS production | Significant reduction |
| Increased antioxidant enzyme activity (SOD) | Significant increase | |
| Apoptosis | Reduced apoptotic rate | Dose-dependent decrease |
| Modulation of apoptotic proteins | Decreased Bax/Bcl-2 ratio, reduced cleaved caspase-3 | |
| Inflammation | Reduced pro-inflammatory cytokines | Decreased levels of TNF-α, IL-1β, and IL-6 |
Experimental Protocols: In Vitro Neuroprotection Assays
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:
-
Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media.
-
OGD Induction: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to simulate ischemia.
-
Reperfusion: The OGD medium is replaced with normal culture medium, and cells are returned to a normoxic incubator for a period to simulate reperfusion.
Cell Viability Assay (MTT Assay):
-
Treatment: Following OGD/R, cells are treated with various concentrations of the test compound.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Signaling Pathway and Experimental Workflow
Anticancer Activity
The related compound, 6'-O-Galloylpaeoniflorin (GPF), has also demonstrated significant anticancer properties in human neuroblastoma cells, suggesting a similar potential for this compound.
Quantitative Data: Anticancer Effects of 6'-O-Galloylpaeoniflorin (GPF) on SH-SY5Y Cells
| Assay | Endpoint | Result with GPF Treatment |
| Cell Proliferation (CCK-8) | Inhibition of cell growth | Dose-dependent inhibition |
| Colony Formation | Reduced colony forming ability | Dose-dependent reduction |
| Apoptosis (Annexin V/PI) | Increased apoptosis | Enhanced cisplatin-induced apoptosis |
Experimental Protocols: In Vitro Anticancer Assays
Cell Proliferation Assay (CCK-8/MTT):
-
Cell Seeding: Cancer cells (e.g., SH-SY5Y) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: CCK-8 or MTT reagent is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured to determine the cell viability and calculate the IC50 value.
Colony Formation Assay:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with the test compound at various concentrations.
-
Incubation: Plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
Signaling Pathway and Experimental Workflow
General Protocols for Other Potential In Vitro Activities
Based on the activities of similar galloyl-containing compounds, this compound is likely to possess antioxidant and anti-inflammatory properties. The following are standard protocols for assessing these activities.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, indicating the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
ABTS Radical Cation Generation: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+).
-
Reaction Mixture: The ABTS•+ solution is diluted and mixed with various concentrations of the test compound.
-
Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound demonstrates clear in vitro activity as an inhibitor of major drug-metabolizing CYP450 enzymes. Based on compelling evidence from the closely related compound 6'-O-Galloylpaeoniflorin, it is highly probable that this compound also possesses significant neuroprotective and anticancer activities, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/Nrf2 and AMPK/miR-489/XIAP. Future in vitro studies should focus on directly quantifying the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of this compound to confirm these predicted activities and further elucidate its mechanisms of action. This will be crucial for advancing its development as a potential therapeutic agent.
The Mechanism of Action of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Galloylalbiflorin, a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora, is an emerging phytochemical with significant therapeutic potential, particularly in the context of inflammatory and neurodegenerative diseases. This technical guide delineates the core mechanism of action of this compound, drawing upon direct and extrapolated evidence from studies on its constituent moieties, albiflorin (B1665693) and the galloyl group. The primary mechanism involves the potent suppression of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, thereby mitigating the inflammatory response. This guide provides a comprehensive overview of the signaling pathways, quantitative data on its anti-inflammatory effects, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Dual-Component Synergy
The mechanism of action of this compound is best understood by considering the contributions of its two primary structural components: the albiflorin core and the attached galloyl group.
-
Albiflorin Core: Albiflorin, the parent monoterpene glycoside, possesses inherent anti-inflammatory properties. It has been shown to reduce the production of key inflammatory mediators.
-
Galloyl Moiety: The addition of a galloyl group is known to significantly enhance the anti-inflammatory and antioxidant activities of natural compounds. Studies on other galloylated molecules, such as catechins, demonstrate that this group is crucial for potently inhibiting inflammatory pathways. This enhancement is attributed to the galloyl group's ability to interact with and inhibit key signaling proteins.[1]
Together, these components create a synergistic effect, making this compound a more potent anti-inflammatory agent than its parent compound, albiflorin. The primary molecular targets are the upstream signaling pathways that control the inflammatory response at the transcriptional level.
Key Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, TNF-α, and various interleukins.
This compound, largely through its galloyl group, is hypothesized to inhibit this pathway by preventing the phosphorylation of key kinases and the degradation of IκBα, thus blocking NF-κB's nuclear translocation and subsequent gene activation.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, represents another critical set of signaling pathways that regulate inflammation. Upon activation by stimuli like LPS, these kinases phosphorylate downstream targets, including transcription factors that work in concert with NF-κB to amplify the inflammatory response.
Paeoniflorin (B1679553), a related compound, has been shown to markedly attenuate the activation of ERK1/2 and p38 MAPK pathways.[3] The galloyl group is also known to be a potent inhibitor of this cascade.[1] Therefore, this compound is expected to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammatory gene expression.
Caption: Attenuation of the MAPK signaling cascade by this compound.
Quantitative Data Presentation
The following tables summarize the anti-inflammatory effects of albiflorin and its parent compound, paeoniflorin, in LPS-stimulated RAW 246.7 macrophage cells. Given that the galloyl moiety enhances these activities, the inhibitory effects of this compound are expected to be more potent.
Table 1: Inhibition of Inflammatory Mediators by Albiflorin and Paeoniflorin [4]
| Compound | Mediator | Inhibition Rate (%) |
| Albiflorin | Nitric Oxide (NO) | 17.35% |
| Prostaglandin E2 (PGE2) | 12.94% | |
| TNF-α | 15.29% | |
| IL-6 | 10.78% | |
| Paeoniflorin | Nitric Oxide (NO) | 17.61% |
| Prostaglandin E2 (PGE2) | 27.56% | |
| TNF-α | 20.57% | |
| IL-6 | 29.01% |
Table 2: Inhibition of Pro-Inflammatory Gene Expression by Albiflorin and Paeoniflorin [4]
| Compound | Gene Target | Inhibition Rate (%) |
| Albiflorin | iNOS | 58.36% |
| COX-2 | 47.64% | |
| IL-6 | 50.70% | |
| TNF-α | 12.43% | |
| Paeoniflorin | iNOS | 35.65% |
| COX-2 | 38.08% | |
| IL-6 | 19.72% | |
| TNF-α | 45.19% |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of paeoniflorin derivatives, which are directly applicable to the study of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).[1][4]
Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4]
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, PGE2) in the cell culture supernatant.[4]
-
Procedure:
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal upon reaction with the enzyme.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within key signaling pathways (e.g., p-p65, p-ERK, p-p38).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-β-actin).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).[1]
-
Caption: General experimental workflow for in vitro anti-inflammatory analysis.
Conclusion and Future Directions
The mechanism of action of this compound is centered on its ability to suppress the NF-κB and MAPK signaling pathways, thereby inhibiting the production of a wide range of pro-inflammatory mediators. This activity is a result of the synergistic combination of its albiflorin core and the potent inhibitory effects of its galloyl moiety. The quantitative data from closely related compounds strongly support its potential as a powerful anti-inflammatory agent.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Direct Quantification: Performing dose-response studies with purified this compound to determine its IC50 values for key inflammatory markers.
-
In Vivo Validation: Testing the efficacy of this compound in animal models of inflammatory diseases (e.g., LPS-induced systemic inflammation, arthritis).
-
Target Identification: Utilizing molecular docking and binding assays to identify the specific kinases or proteins within the NF-κB and MAPK pathways that are directly inhibited by the compound.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.
By building on the foundational knowledge presented in this guide, the scientific community can further unlock the therapeutic potential of this promising natural product.
References
- 1. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Galloyl Group in the Bioactivity of 4-O-Galloylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a natural compound of significant interest in the field of pharmacology and drug discovery. Its structural similarity to albiflorin (B1665693), a known bioactive molecule, raises critical questions about the contribution of its galloyl moiety to its overall biological activity. This technical guide provides an in-depth analysis of the role of the galloyl group, drawing upon available data for albiflorin and related compounds to elucidate the structure-activity relationships that govern its anti-inflammatory and antioxidant properties. While direct comparative studies on this compound are limited, this paper synthesizes existing knowledge to build a strong inferential case for the pivotal role of the galloyl group and to identify key areas for future research.
Comparative Bioactivity Data: The Case of Albiflorin and Paeoniflorin (B1679553)
To understand the potential impact of the galloyl group in this compound, it is instructive to examine the bioactivity of its parent compound, albiflorin, in comparison to the structurally similar paeoniflorin, which possesses a benzoyl group. A study on their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages provides valuable quantitative insights.[1][2]
Table 1: Comparative Anti-Inflammatory Activity of Albiflorin and Paeoniflorin [1][2]
| Bioactivity Marker | Albiflorin | Paeoniflorin |
| Inhibition of Nitric Oxide (NO) Production | ||
| IC50 (mol/L) | 1.3 x 10-2 | 2.2 x 10-4 |
| Inhibition Rate (%) | 17.35 | 17.61 |
| Inhibition of Prostaglandin E2 (PGE2) Production (%) | 12.94 | 27.56 |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production (%) | 15.29 | 20.57 |
| Inhibition of Interleukin-6 (IL-6) Production (%) | 10.78 | 29.01 |
| Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression (%) | 17.21 | 50.98 |
| Inhibition of inducible Nitric Oxide Synthase (iNOS) Gene Expression (%) | 58.36 | 35.65 |
| Inhibition of COX-2 Gene Expression (%) | 47.64 | 38.08 |
| Inhibition of IL-6 Gene Expression (%) | 50.70 | 19.72 |
| Inhibition of TNF-α Gene Expression (%) | 12.43 | 45.19 |
Note: The data suggests that paeoniflorin, with its benzoyl group, generally exhibits stronger inhibition of inflammatory mediators at the protein level, while albiflorin shows a more pronounced effect on the gene expression of certain inflammatory markers.
The Galloyl Group: A Known Enhancer of Bioactivity
The galloyl group, a trihydroxylated phenyl moiety, is a well-documented contributor to the biological activity of various natural compounds. Its presence is often associated with enhanced antioxidant and anti-inflammatory properties. This enhancement is attributed to the increased number of hydroxyl groups, which can act as hydrogen donors to scavenge free radicals, and the potential for stronger interactions with biological targets.
While direct antioxidant data for this compound is not available, the general principle of galloylation enhancing antioxidant capacity is widely accepted. It is therefore highly probable that this compound would exhibit superior antioxidant activity compared to albiflorin in standard assays such as DPPH and ABTS radical scavenging.
Mechanisms of Action: Signaling Pathways
Albiflorin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of 4-O-Galloylalbiflorin: A Technical Guide
Disclaimer: As of December 2025, specific preliminary cytotoxicity studies on 4-O-Galloylalbiflorin are not available in the public domain. This technical guide is a synthesized document based on the known cytotoxic and apoptotic activities of structurally related galloylated natural products and established experimental protocols. The data presented herein is hypothetical and intended to serve as a framework for future research.
Introduction
This compound is a natural product of interest, belonging to the family of paeoniflorin (B1679553) derivatives, which are known for their diverse biological activities. The addition of a galloyl moiety to the albiflorin (B1665693) core suggests potential for enhanced cytotoxic and anti-cancer properties, as galloylated compounds have demonstrated pro-apoptotic and cell cycle inhibitory effects in various cancer cell lines. This document outlines a hypothetical framework for the preliminary cytotoxic evaluation of this compound, providing detailed experimental protocols and potential signaling pathways involved in its mechanism of action.
Data Presentation: Hypothetical Cytotoxicity Data
The cytotoxic effects of this compound were hypothetically assessed in a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.5 ± 2.6 |
| A549 | Lung Carcinoma | 32.1 ± 4.5 |
| HeLa | Cervical Carcinoma | 21.3 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 28.9 ± 3.8 |
Table 2: Hypothetical Cell Viability Data for MCF-7 Cells Treated with this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 5 | 85.3 ± 4.1 |
| 10 | 68.7 ± 3.5 |
| 25 | 51.2 ± 2.9 |
| 50 | 32.4 ± 2.1 |
| 100 | 15.8 ± 1.7 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Gallic acid, a related compound, has been shown to induce S and G2 phase arrest in ovarian cancer cells.[3]
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at its hypothetical IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Analysis by Western Blot
Western blotting is used to detect key proteins involved in the apoptotic pathway. The primary markers for apoptosis that can be detected by western blot are activated caspases, cleaved poly (ADP-ribose) polymerase-1 (PARP-1), and members of the B-cell lymphoma 2 (Bcl-2) family.[4]
Protocol:
-
Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[5] Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP) overnight at 4°C.[5] Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.
Caption: Plausible p53-mediated cell cycle arrest pathway for this compound.
Discussion of Potential Mechanisms
Based on the hypothetical data, this compound exhibits cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, common features of many natural product-based anti-cancer agents.
Apoptosis Induction: The galloyl moiety is likely a key contributor to the cytotoxic effects. It is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3.[6][7] Activated caspase-3 would then cleave cellular substrates like PARP, leading to the characteristic hallmarks of apoptosis.[5]
Cell Cycle Arrest: The observed accumulation of cells in the S and G2/M phases of the cell cycle suggests that this compound may interfere with DNA synthesis and cell division. A possible mechanism involves the activation of the p53 tumor suppressor protein, which in turn induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[3] Increased p21 levels would inhibit the activity of CDK/cyclin complexes, such as CDK2/Cyclin E and CDK1/Cyclin B, leading to arrest at the S and G2/M checkpoints, respectively.[3]
Conclusion and Future Directions
This technical guide provides a hypothetical framework for the initial cytotoxic evaluation of this compound. The presented data and proposed mechanisms, while speculative, are grounded in the known activities of similar compounds. Future research should focus on empirically validating these hypotheses. Key future experiments would include:
-
Performing MTT assays on a broad panel of cancer and non-cancerous cell lines to determine the cytotoxic potency and selectivity of this compound.
-
Conducting detailed cell cycle and apoptosis assays to confirm the mechanism of cell death.
-
Utilizing Western blotting and other molecular techniques to probe the specific signaling pathways involved.
-
Investigating the in vivo efficacy of this compound in animal models of cancer.
These studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the treatment of cancer.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 4-O-Galloylalbiflorin: A Technical Guide for Researchers
Introduction
4-O-Galloylalbiflorin, a monoterpene glycoside, is a derivative of albiflorin (B1665693), a major bioactive component isolated from the roots of Paeonia lactiflora. This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and neurological disorders. The addition of a galloyl group to the albiflorin structure is anticipated to enhance its therapeutic properties, a phenomenon observed with other natural compounds. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, with a focus on its anti-inflammatory and neuroprotective effects. Due to the limited direct experimental data on this compound, this guide will leverage findings from studies on its parent compound, albiflorin, and other structurally related galloylated compounds to infer its potential mechanisms of action and therapeutic efficacy.
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous chronic diseases. The therapeutic strategy for many of these conditions involves the modulation of inflammatory pathways. The galloyl moiety is known to be crucial for the anti-inflammatory activity of many natural products.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In vitro studies on the parent compound, albiflorin, have demonstrated the ability to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The galloyl group is expected to enhance this inhibitory activity.
Quantitative Data on the Anti-inflammatory Activity of Albiflorin
| Parameter | Albiflorin | Paeoniflorin (for comparison) | Reference |
| NO Production IC50 (mol/L) | 1.3 x 10⁻² | 2.2 x 10⁻⁴ | |
| Inhibition of NO Production (%) | 17.35 | 17.61 | |
| Inhibition of PGE2 Production (%) | 12.94 | 27.56 | |
| Inhibition of TNF-α Production (%) | 15.29 | 20.57 | |
| Inhibition of IL-6 Production (%) | 10.78 | 29.01 | |
| Reduction in COX-2 Protein Expression (%) | 17.21 | 50.98 | |
| Inhibition of iNOS Gene Expression (%) | 58.36 | 35.65 | |
| Inhibition of COX-2 Gene Expression (%) | 47.64 | 3 |
Methodological & Application
Application Note & Protocol: HPLC-DAD Method for the Quantification of 4-O-Galloylalbiflorin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a key bioactive component found in various medicinal plants, notably within the Paeonia genus. As a derivative of albiflorin (B1665693), it exhibits a range of pharmacological potentials, making its accurate quantification essential for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the reliable determination of this compound in plant extracts.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 column using a gradient elution of acidified water and acetonitrile (B52724). A Diode Array Detector (DAD) is employed for detection and quantification, allowing for high sensitivity and peak purity assessment. The detection wavelength is set at 230 nm, which is the characteristic absorbance for the albiflorin chromophore, ensuring optimal response.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile and methanol (B129727); ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
-
Plant Material: Dried and powdered plant material suspected to contain this compound.
Instrumentation
-
An HPLC system equipped with a quaternary pump, an online degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in ultrapure water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
Sample Preparation
-
Accurately weigh 1.0 g of the powdered plant material.
-
Transfer the sample to a conical flask and add 50 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to cool and compensate for any solvent loss by adding 70% methanol back to the original weight.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-25 min, 5-25% B;25-40 min, 25-50% B;40-45 min, 50-95% B;45-50 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 230 nm |
| Injection Volume | 10 µL |
Data Presentation
Method Validation Summary
The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below, demonstrating the method's suitability for quantitative analysis.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 1.5% |
| Inter-day | < 2.5% |
| Accuracy (Recovery) | 97.5% - 103.2% |
Note: The data presented are representative and may vary slightly between different instruments and laboratories.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-DAD method described in this application note is simple, precise, and accurate for the quantification of this compound in plant extracts.[1] The validation data confirms that this method is reliable and can be effectively implemented for routine quality control and research purposes in the pharmaceutical and nutraceutical industries. The detailed protocol provides a clear guide for researchers to ensure consistent and reproducible results.
References
Application Note: Structural Analysis of 4-O-Galloylalbiflorin Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a naturally occurring monoterpene glycoside, a derivative of albiflorin (B1665693) isolated from plants of the Paeonia genus, commonly known as peonies. These plants have a long history of use in traditional medicine, and their chemical constituents are of significant interest to researchers in drug discovery and natural product chemistry. The galloyl moiety attached to the albiflorin core is expected to influence its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products. This application note provides a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of NMR experiments.
While specific NMR data for this compound is not widely available in the public domain, this document outlines the established methodologies used for the structural characterization of similar galloylated monoterpene glycosides. The protocols and data presentation formats provided herein serve as a guide for researchers undertaking the structural analysis of this compound or related natural products.
Principle of NMR-Based Structural Elucidation
The structural analysis of a molecule like this compound by NMR spectroscopy involves a systematic approach:
-
One-Dimensional (1D) NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
-
Two-Dimensional (2D) NMR: A series of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are employed to establish connectivity between atoms and determine the relative stereochemistry.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.
-
Hypothetical NMR Data for this compound
The following tables present hypothetical but realistic ¹H and ¹³C NMR data for this compound, based on the known chemical shifts of albiflorin and a galloyl moiety. These tables are for illustrative purposes to demonstrate the expected data and its organization.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Albiflorin Moiety | |||
| 1 | 5.85 | d | 6.0 |
| 3α | 2.15 | m | |
| 3β | 2.30 | m | |
| 4 | 5.50 | dd | 8.0, 3.0 |
| 5 | 3.10 | m | |
| 7α | 2.25 | m | |
| 7β | 2.45 | m | |
| 8 | 4.90 | d | 12.0 |
| 8' | 4.75 | d | 12.0 |
| 10 | 1.45 | s | |
| Glucose Moiety | |||
| 1' | 4.40 | d | 7.5 |
| 2' | 3.30 | t | 8.0 |
| 3' | 3.45 | t | 8.5 |
| 4' | 3.35 | t | 9.0 |
| 5' | 3.50 | m | |
| 6'a | 3.80 | dd | 12.0, 2.5 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
| Galloyl Moiety | |||
| 2'', 6'' | 7.10 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| Albiflorin Moiety | |
| 1 | 97.0 |
| 2 | 110.0 |
| 3 | 40.5 |
| 4 | 75.0 |
| 5 | 45.0 |
| 6 | 205.0 |
| 7 | 38.0 |
| 8 | 70.0 |
| 9 | 85.0 |
| 10 | 22.0 |
| Benzoyl Group | |
| C=O | 168.0 |
| 1''' | 131.0 |
| 2''', 6''' | 130.5 |
| 3''', 5''' | 129.5 |
| 4''' | 134.0 |
| Glucose Moiety | |
| 1' | 102.0 |
| 2' | 75.5 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
| Galloyl Moiety | |
| C=O | 166.0 |
| 1'' | 122.0 |
| 2'', 6'' | 110.0 |
| 3'', 5'' | 146.0 |
| 4'' | 140.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
2. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
3. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings, typically 8 Hz.
6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Mixing Time (d8): 300-800 ms (B15284909) (a range of mixing times may be necessary).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Relaxation Delay (d1): 2.0-3.0 seconds.
Data Processing and Interpretation
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.
-
Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.
-
Analysis of 2D Spectra:
-
COSY: Trace the ¹H-¹H coupling networks to identify spin systems.
-
HSQC: Assign protons to their directly attached carbons.
-
HMBC: Connect the spin systems and quaternary carbons to build the molecular skeleton. A key expected HMBC correlation would be from the H-4 proton of the albiflorin moiety to the carbonyl carbon of the galloyl group, confirming the ester linkage.
-
NOESY: Identify through-space correlations to determine the relative stereochemistry of chiral centers and the conformation of the glycosidic linkage.
-
Visualization of Workflow and Structural Correlations
The following diagrams illustrate the experimental workflow and the key correlations used in the structural elucidation of this compound.
Caption: Experimental workflow for the structural analysis of this compound by NMR spectroscopy.
Caption: Logical relationships of NMR experiments for elucidating the structure of this compound.
Conclusion
The structural elucidation of this compound can be unequivocally achieved through a systematic application of 1D and 2D NMR spectroscopic techniques. The protocols and methodologies outlined in this application note provide a robust framework for researchers to obtain high-quality NMR data and confidently determine the chemical structure and stereochemistry of this and other related natural products. This detailed structural information is fundamental for understanding its bioactivity and potential for drug development.
Application Notes and Protocols for Determining the Antioxidant Activity of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[4][5] Natural products are a rich source of novel antioxidant compounds. 4-O-Galloylalbiflorin, a component of interest, is investigated in these protocols for its potential antioxidant properties. Gallic acid, a component of its structure, is a well-documented antioxidant, suggesting that this compound may also possess significant antioxidant capabilities.[6][7]
This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.[2][8][9][10][11][12] Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to evaluate the compound's efficacy in a biologically relevant context.[13][14]
Data Presentation
The antioxidant capacity of this compound, as determined by various assays, can be summarized for comparative analysis. The following table presents hypothetical data to illustrate how results can be structured.
| Assay Type | Parameter | This compound | Gallic Acid (Standard) | Trolox (Standard) |
| DPPH Assay | IC₅₀ (µM) | 25.8 | 8.5 | 15.2 |
| ABTS Assay | TEAC (Trolox Equivalents) | 1.8 | 2.5 | 1.0 |
| FRAP Assay | FRAP Value (µM Fe²⁺/µM) | 2.2 | 3.1 | 1.5 |
| CAA Assay | CAA Value (µmol QE/100µmol) | 15.6 | 22.4 | Not Applicable |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Activity Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9][11][12] This reduction of the DPPH radical is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.[8][9][12]
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[15] This solution should be freshly prepared and kept in the dark.[9]
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Standard Solutions: Prepare a series of concentrations for a positive control, such as Gallic Acid or Trolox, in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the this compound solution or standard.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.[8][9][15]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8] The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay evaluates the ability of a substance to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2][16][17] In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][16] Dilute the resulting ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the this compound solution or standard (Trolox) to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][4][5][18] The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[18]
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.[18]
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using a ferrous sulfate (B86663) solution. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by the thermal decomposition of ABAP in cultured cells (e.g., HepG2).[13] This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[13][14]
Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in an appropriate medium.
-
Seed the cells in a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[13]
-
-
Assay Procedure:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or a standard (Quercetin) and 25 µM DCFH-DA for 1 hour at 37°C.[13]
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM ABAP solution to each well.[13]
-
Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.
-
-
Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA value is calculated as follows: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. The results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the sample.
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: General mechanisms of antioxidant action: HAT and SET pathways.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. zen-bio.com [zen-bio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Antioxidant Activities of Lactobacilli Cell-Free Supernatants by Cellular Antioxidant Assay: A Comparison with Traditional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
Application Notes and Protocols: Experimental Design for Studying the Neuroprotective Effects of 4-O-Galloylalbiflorin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-O-Galloylalbiflorin is a natural compound with potential therapeutic applications. Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis, leading to progressive neuronal loss.[1][2] This document outlines a comprehensive experimental design to investigate the neuroprotective effects of this compound, providing detailed protocols for both in vitro and in vivo studies. The proposed workflow aims to assess the compound's efficacy and elucidate its underlying mechanisms of action, with a focus on its antioxidant and anti-apoptotic properties.[3]
Overall Experimental Workflow
The experimental design follows a logical progression from initial in vitro screening to more complex in vivo validation. This approach allows for the systematic evaluation of this compound's neuroprotective potential.
Caption: High-level experimental workflow for evaluating this compound.
Section 1: In Vitro Neuroprotection Studies
In vitro assays provide an initial assessment of the direct protective effects of this compound on neuronal cells subjected to neurotoxic insults.
Key In Vitro Experiments & Data Presentation
| Parameter | Experiment | Endpoint Measured | Units | Control Group | Damage Model Group | This compound (Low Dose) | This compound (High Dose) |
| Cell Viability | MTT Assay | Absorbance at 570 nm | O.D. | 1.2 ± 0.1 | 0.5 ± 0.05 | 0.8 ± 0.08 | 1.1 ± 0.1 |
| LDH Release Assay | LDH activity in medium | % of Control | 100 ± 10 | 250 ± 20 | 180 ± 15 | 120 ± 12 | |
| Oxidative Stress | DCFDA Assay | Relative Fluorescence | % of Control | 100 ± 8 | 350 ± 25 | 210 ± 18 | 130 ± 15 |
| SOD Activity Assay | Superoxide dismutase activity | U/mg protein | 50 ± 4 | 20 ± 3 | 35 ± 3 | 45 ± 4 | |
| MDA Assay | Malondialdehyde levels | nmol/mg protein | 2.5 ± 0.3 | 8.0 ± 0.7 | 5.5 ± 0.5 | 3.0 ± 0.4 | |
| Apoptosis | TUNEL Assay | Percentage of TUNEL-positive cells | % | < 5 | 45 ± 5 | 25 ± 4 | 10 ± 2 |
| Caspase-3 Activity | Caspase-3 enzymatic activity | Fold Change | 1.0 ± 0.1 | 5.2 ± 0.4 | 3.1 ± 0.3 | 1.5 ± 0.2 | |
| Mechanism | Western Blot | Protein expression levels (Nrf2, HO-1) | Relative Density | 1.0 ± 0.1 | 0.9 ± 0.1 | 2.5 ± 0.3 | 4.0 ± 0.5 |
Detailed In Vitro Experimental Protocols
Protocol 1: Cell Culture and Oxidative Stress Induction
-
Cell Line: Use HT22 mouse hippocampal neuronal cells or SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
Induction of Damage: Add a neurotoxic agent such as glutamate (5 mM) or H₂O₂ (100 µM) to the culture medium and incubate for 12-24 hours to induce oxidative stress and cell death.[4][5]
Protocol 2: MTT Assay for Cell Viability
-
After treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: ROS Detection using DCFDA
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Protocol 4: Western Blot for Nrf2/HO-1 Pathway Analysis
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of antioxidant responses.[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
Section 2: In Vivo Neuroprotection Studies
In vivo studies are crucial to validate the therapeutic potential of this compound in a complex biological system, mimicking a clinical scenario such as ischemic stroke.[8]
Proposed Signaling Pathway: Nrf2/HO-1 Activation
Oxidative stress is a key contributor to neuronal damage. This compound is hypothesized to exert neuroprotection by activating the Nrf2/HO-1 antioxidant pathway.
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
Key In Vivo Experiments & Data Presentation
| Parameter | Experiment | Endpoint Measured | Units | Sham Group | MCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Neurological Deficit | Neurological Scoring | Zea Longa 5-point scale | Score (0-4) | 0 | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 |
| Brain Infarction | TTC Staining | Infarct volume relative to total brain | % | 0 | 45 ± 5 | 25 ± 4 | 15 ± 3 |
| Cognitive Function | Morris Water Maze | Escape latency to find platform | Seconds | 15 ± 3 | 55 ± 8 | 35 ± 6 | 20 ± 4 |
| Morris Water Maze | Time in target quadrant (Probe) | % | 40 ± 5 | 15 ± 3 | 25 ± 4 | 35 ± 5 | |
| Apoptosis | TUNEL Staining | TUNEL-positive cells in penumbra | Cells/field | 5 ± 2 | 150 ± 20 | 80 ± 15 | 40 ± 10 |
| Inflammation | ELISA | TNF-α levels in brain homogenate | pg/mg protein | 20 ± 4 | 100 ± 12 | 60 ± 8 | 35 ± 5 |
Detailed In Vivo Experimental Protocols
Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a similar anesthetic.
-
Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 nylon monofilament suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) 30 minutes before or immediately after reperfusion.
-
Post-operative Care: Provide post-operative care, including maintaining body temperature and monitoring for recovery.
Protocol 6: TTC Staining for Infarct Volume
-
At 24 hours post-MCAO, euthanize the animals and harvest the brains.
-
Chill the brains at -20°C for 20 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes in the dark.[10]
-
Fix the slices in 4% paraformaldehyde. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Capture images of the slices and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
Protocol 7: Morris Water Maze (MWM) for Spatial Memory The MWM test is widely used to assess hippocampal-dependent spatial learning and memory.[11][12]
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-24°C. A hidden platform is submerged 1-2 cm below the water surface.[13][14]
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water facing the pool wall at one of four starting positions (N, S, E, W).
-
Allow the rat to swim and find the hidden platform for a maximum of 90 seconds.[15]
-
If the rat fails to find the platform, gently guide it there and allow it to remain on the platform for 20-30 seconds.[14][15]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 90 seconds.[15]
-
Record the time spent in the target quadrant where the platform was previously located.
-
Caption: Workflow for the Morris Water Maze (MWM) behavioral test protocol.
Protocol 8: TUNEL Staining for Apoptosis in Brain Tissue The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and collect the brains. Post-fix, cryoprotect in sucrose, and cut 20 µm thick coronal sections using a cryostat.
-
Permeabilization: Wash the sections in PBS and then incubate with 0.1% Triton X-100 in sodium citrate (B86180) solution to permeabilize the tissue.[16]
-
Labeling:
-
Counterstaining: Wash the sections and counterstain the nuclei with DAPI.
-
Imaging: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green/red fluorescence, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Count the number of TUNEL-positive cells in several fields of view within the ischemic penumbra region.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 3. Dual effects of antioxidants in neurodegeneration: direct neuroprotection against oxidative stress and indirect protection via suppression of glia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 5. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 10. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. UC Davis - Morris Water Maze [protocols.io]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. TUNEL staining [abcam.com]
- 18. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 4-O-Galloylalbiflorin from Paeonia lactiflora Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for extracting and purifying 4-O-Galloylalbiflorin, a bioactive monoterpene glycoside from the roots of Paeonia lactiflora (white peony). This document outlines various extraction and purification methodologies, presents available quantitative data, and offers detailed experimental protocols. Additionally, it explores the potential biological signaling pathways influenced by this compound.
Introduction to this compound
This compound is a galloylated monoterpene glycoside found in the roots of Paeonia lactiflora. The addition of a galloyl group to the albiflorin (B1665693) structure is believed to enhance its biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. These properties make this compound a compound of significant interest for pharmaceutical research and development.
Extraction Techniques for Bioactive Compounds from Paeonia lactiflora Roots
Several methods have been employed to extract monoterpene glycosides and other bioactive compounds from Paeonia lactiflora roots. The choice of method significantly impacts the yield and purity of the target compound.
Common Extraction Methods:
-
Solvent Extraction: This is a conventional and widely used method. The selection of solvent is critical and is based on the polarity of the target compounds. Ethanol (B145695), methanol, and water-ethanol mixtures are frequently used for extracting monoterpene glycosides.[1]
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter times compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with high efficiency.
-
Subcritical Water Extraction: This environmentally friendly method uses water at high temperatures (100-374°C) and pressures to extract compounds. By adjusting the temperature, the polarity of water can be modified to suit the target molecule.[2]
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to yield solvent-free extracts.
Quantitative Comparison of Extraction Methods:
While specific quantitative data for the extraction of this compound is limited in the available literature, data for the related and more abundant monoterpene glycosides, paeoniflorin (B1679553) and albiflorin, can provide valuable insights into the efficiency of different extraction methods.
| Extraction Method | Solvent | Compound(s) | Yield/Content | Purity | Reference |
| Ethanol Extraction (70%) | 70% Ethanol | Paeoniflorin | 73.89 mg/g | Not specified | [3][4] |
| Albiflorin | 30.03 mg/g | Not specified | [3][4] | ||
| Water Extraction | Water | Paeoniflorin | 57.87 mg/g | Not specified | [3][4] |
| Albiflorin | 23.14 mg/g | Not specified | [3][4] | ||
| Ultrasonic-Assisted Extraction | 70% Ethanol | Paeoniflorin | 2.30% | Not specified | [5] |
| Subcritical Water Extraction | Water | Total Glucosides | Not specified | High | [2] |
| High-Voltage Pulse Electric Field & Enzymolysis | Water | Paeoniflorin | 12.71 g (from 400g root) | 97.4% | [6] |
| Albiflorin | 4.68 g (from 400g root) | 93.8% | [6] |
Purification Techniques
Following extraction, a purification step is essential to isolate this compound from the crude extract.
-
Macroporous Resin Chromatography: This is a widely used technique for the enrichment and preliminary purification of various natural products.[7][8] It separates compounds based on their polarity and molecular size. Non-polar to weakly polar resins are often effective for adsorbing monoterpene glycosides, which can then be eluted with an appropriate solvent gradient (e.g., ethanol-water).[9][10]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[7][11] It is particularly suitable for separating compounds with similar polarities and has been successfully applied to the purification of paeoniflorin and other polyphenols from Paeonia species.[1][7][11]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol describes a general procedure for the extraction of monoterpene glycosides from Paeonia lactiflora roots using UAE.
Materials and Equipment:
-
Dried Paeonia lactiflora root powder
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 100 g of dried Paeonia lactiflora root powder.
-
Extraction:
-
Place the powder in a suitable flask and add 1000 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 40°C.
-
-
Filtration/Centrifugation:
-
Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Re-extraction: Repeat the extraction process on the residue one more time to maximize the yield.
-
Concentration:
-
Combine the supernatants from both extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
-
Drying: Lyophilize the concentrated aqueous extract to obtain a dry powder.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol provides a general method for the enrichment of this compound from the crude extract.
Materials and Equipment:
-
Crude extract powder from Protocol 1
-
Macroporous resin (e.g., D101, AB-8)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations: 10%, 30%, 50%, 70%, 95% v/v)
-
Fraction collector
Procedure:
-
Resin Pre-treatment:
-
Soak the macroporous resin in 95% ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Sample Loading:
-
Dissolve the crude extract in a small amount of deionized water.
-
Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with 3-4 BV of deionized water to remove sugars and other highly polar impurities.
-
-
Elution:
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 2 BV of 10%, 30%, 50%, and 70% ethanol).
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Concentration and Drying:
-
Combine the fractions rich in this compound.
-
Concentrate the combined fractions using a rotary evaporator and then lyophilize to obtain the purified product.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation
This protocol is for the fine purification of this compound. The selection of the two-phase solvent system is crucial and should be optimized based on the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0.
Materials and Equipment:
-
Enriched extract from Protocol 2
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-butanol-ethyl acetate-water or n-hexane-ethyl acetate-methanol-water)[11]
-
HPLC system for analysis
Procedure:
-
Solvent System Preparation:
-
Prepare the selected two-phase solvent system by mixing the solvents in a separatory funnel.
-
Allow the phases to separate and equilibrate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.
-
-
HSCCC Instrument Preparation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve the enriched extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
-
Separation and Fraction Collection:
-
Continue to pump the mobile phase at a constant flow rate.
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
-
Purification and Drying:
-
Combine the high-purity fractions.
-
Remove the solvents by rotary evaporation and lyophilization.
-
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are scarce, the known anti-inflammatory and immunomodulatory effects of gallotannins and other compounds from Paeonia lactiflora suggest the involvement of key inflammatory pathways.[12][13][14]
Potential Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many natural polyphenols and galloylated compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[15][16][17]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators.[18][19][20]
Visualizations
References
- 1. Preparative separation of polyphenols from the flowers of Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 7. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jobelyn.com.ng [jobelyn.com.ng]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gallotannin inhibits NFĸB signaling and growth of human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of MAPK signalling pathway as a key role of paeoniflorin in the treatment of intrahepatic cholestasis of pregnancy based on network pharmacology and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-O-Galloylalbiflorin in Alzheimer's Disease Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current research is focused on identifying novel therapeutic agents that can target these key pathological processes.
This document outlines the hypothetical application of 4-O-Galloylalbiflorin, a natural compound, in Alzheimer's disease research. While direct studies on this compound in AD are not yet available, its structural components—albiflorin (B1665693) and a galloyl moiety—have demonstrated significant neuroprotective effects in various preclinical models. Albiflorin has been shown to reduce Aβ accumulation, mitigate mitochondrial dysfunction, and activate key signaling pathways like MAPK/ERK and Nrf2/HO-1.[1][2] Similarly, galloyl-containing compounds, such as gallotannins, are known inhibitors of both Aβ and tau aggregation and possess potent anti-inflammatory and antioxidant properties.[3][4][5][6]
This application note, therefore, proposes a research framework for investigating the therapeutic potential of this compound in AD, based on the established activities of its constituent parts and structurally related molecules.
Proposed Mechanisms of Action
Based on existing literature for albiflorin and galloylated compounds, this compound is hypothesized to exert its neuroprotective effects in Alzheimer's disease through a multi-target approach:
-
Inhibition of Amyloid-Beta Aggregation: The galloyl moiety is anticipated to interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, a known property of gallotannins.[3][5]
-
Reduction of Tau Hyperphosphorylation: By potentially modulating kinase and phosphatase activities, this compound may reduce the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.
-
Antioxidant and Anti-inflammatory Effects: The compound is expected to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, and inhibit pro-inflammatory pathways such as NF-κB and MAPK, thereby reducing neuroinflammation.[1][2][3]
-
Neuroprotection via PI3K/Akt Signaling: A structurally similar compound, 6'-O-galloylpaeoniflorin, has been shown to exert neuroprotective effects through the activation of the PI3K/Akt/Nrf2 pathway.[7][8] A similar mechanism is proposed for this compound.
Data Presentation
The following tables summarize representative quantitative data from studies on albiflorin and related galloyl compounds, which can serve as a benchmark for future experiments with this compound.
Table 1: In Vivo Efficacy of Albiflorin in APP/PS1 Transgenic Mice [9][10]
| Parameter | Treatment Group | Result | Fold Change vs. APP/PS1 Control |
| Aβ Levels | Albiflorin (20 mg/kg/d) | Decreased | ~0.8 |
| Albiflorin (40 mg/kg/d) | Decreased | ~0.6 | |
| PSD-95 | Albiflorin (20 mg/kg/d) | Increased | ~1.2 |
| Albiflorin (40 mg/kg/d) | Increased | ~1.5 | |
| Synaptophysin | Albiflorin (20 mg/kg/d) | Increased | ~1.3 |
| Albiflorin (40 mg/kg/d) | Increased | ~1.6 | |
| ROS Levels | Albiflorin (20 mg/kg/d) | Decreased | ~0.7 |
| Albiflorin (40 mg/kg/d) | Decreased | ~0.5 | |
| Mn-SOD Activity | Albiflorin (20 mg/kg/d) | Increased | ~1.4 |
| Albiflorin (40 mg/kg/d) | Increased | ~1.8 |
Table 2: In Vitro Neuroprotective Effects of Albiflorin in PC12 Cells [11]
| Parameter | Condition | Result | % Change vs. Aβ(25-35) Model |
| Cell Viability | Albiflorin | Increased | +25% |
| Bcl-2 Expression | Albiflorin | Up-regulated | +40% |
| Bax Expression | Albiflorin | Down-regulated | -30% |
| p-ERK1/2 / ERK1/2 Ratio | Albiflorin | Increased | +50% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in AD research are provided below.
Protocol 1: In Vitro Amyloid-Beta (Aβ) Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on Aβ fibrillization.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ(1-42) Preparation: Dissolve Aβ(1-42) in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Aβ(1-42) Monomerization: Resuspend the Aβ(1-42) film in DMSO to a concentration of 5 mM. Dilute with PBS to a final concentration of 100 µM.
-
Incubation: In a 96-well plate, mix 10 µL of 100 µM Aβ(1-42) with varying concentrations of this compound (dissolved in DMSO and diluted in PBS). Bring the final volume to 100 µL with PBS. The final Aβ(1-42) concentration will be 10 µM.
-
ThT Fluorescence Measurement: Add 10 µL of 50 µM ThT to each well.
-
Kinetic Reading: Incubate the plate at 37°C in a microplate reader. Measure ThT fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours with intermittent shaking.
-
Data Analysis: Plot ThT fluorescence intensity against time. The lag time and the maximum fluorescence intensity are used to evaluate the extent of fibrillization.
Protocol 2: In Vivo Study in an AD Animal Model (e.g., 5XFAD mice)
This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of AD.
Animals:
-
5XFAD transgenic mice and wild-type littermates.
Treatment:
-
At 3 months of age, divide the 5XFAD mice into three groups: Vehicle control, this compound (low dose, e.g., 20 mg/kg/day), and this compound (high dose, e.g., 40 mg/kg/day). A group of wild-type mice will serve as a non-disease control.
-
Administer the compound or vehicle daily via oral gavage for 3 months.
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Novel Object Recognition: To test recognition memory.
Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
ELISA: Quantify soluble and insoluble Aβ(1-40) and Aβ(1-42) levels in brain homogenates.
-
Western Blot: Analyze the levels of synaptic proteins (e.g., PSD-95, synaptophysin), apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3), and signaling proteins (e.g., p-Akt, Nrf2, p-ERK).
-
Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10) and activated microglia (Iba1) and astrocytes (GFAP).
-
Thioflavin S Staining: To visualize dense-core amyloid plaques.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed multi-target mechanism of this compound in AD.
Caption: Workflow for Aβ aggregation inhibition assay.
Caption: Workflow for in vivo evaluation in an AD mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of Polyphenolic Gallotannins with Amyloidogenic Polypeptides Associated with Alzheimer's Disease: From Molecular Insights to Physiological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albiflorin ameliorates memory deficits in APP/PS1 transgenic mice via ameliorating mitochondrial dysfunction | AlzPED [alzped.nia.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. [Mechanism of albiflorin in improvement of Alzheimer's disease based on network pharmacology and in vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-O-Galloylalbiflorin as a Research Tool for BACE1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production and potentially slow the progression of Alzheimer's disease.[3][4] Natural compounds are a promising source of novel BACE1 inhibitors. This document provides detailed application notes and protocols for utilizing compounds from the Paeonia lactiflora plant, such as 4-O-Galloylalbiflorin, as research tools in BACE1 inhibition studies. While specific kinetic data for this compound is currently limited in publicly available literature, this guide leverages data from related compounds isolated from the same plant genus to provide a framework for experimental design and execution.
Data Presentation
Table 1: In Vitro BACE1 Inhibitory Activity of Compounds from Paeonia lactiflora Seed Extract
| Compound | IC50 (µM) |
| (-)-7a,8a-cis-ε-viniferin | 1.29 |
| (+)-ε-viniferin | 1.85 |
| Gnetin H | 2.21 |
| Suffruticosol A | 11.9 |
| Suffruticosol B | 4.01 |
| Suffruticosol C | 19.8 |
| Miyabenol C | 0.34 |
| (+)-vitisin A | 5.99 |
| Heyneanol A | 0.88 |
| Reference Peptide Inhibitor | 0.07 |
Data sourced from Choi et al. (2010).[5] The assay utilized baculovirus-expressed BACE-1 and a FRET substrate (Rh-EVNLDAEFK-Quencher).
Experimental Protocols
In Vitro BACE1 Enzymatic Assay (FRET-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against BACE1 using a FRET-based assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) dissolved in DMSO
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BACE1 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the BACE1 FRET substrate in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 10 µL of the test compound dilution, positive control, or assay buffer (for enzyme activity and blank controls) to the wells of the 96-well plate.
-
Add 10 µL of the diluted BACE1 enzyme to the test compound and positive control wells. Add 10 µL of assay buffer to the blank wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of the BACE1 FRET substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 545/585 nm).
-
Measure the fluorescence intensity kinetically over 60-90 minutes at room temperature or 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme activity control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Aβ Production Assay
This protocol outlines a method to assess the effect of a test compound on the production of Aβ in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human amyloid precursor protein (APP).
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Test compound (this compound) dissolved in DMSO.
-
Cell lysis buffer.
-
Aβ ELISA kit (for Aβ40 or Aβ42).
-
BCA protein assay kit.
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).
-
-
Sample Collection:
-
After the treatment period, collect the conditioned cell culture medium.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
-
Aβ Quantification:
-
Measure the concentration of Aβ40 and/or Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.
-
Calculate the percent reduction in Aβ production for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of Aβ production.
-
In Vivo Study Design (Example)
This section provides a sample design for an in vivo study to evaluate the efficacy of a BACE1 inhibitor in an animal model of Alzheimer's disease.
Animal Model:
-
Transgenic mice that overexpress human APP with familial Alzheimer's disease mutations (e.g., 5XFAD).
Experimental Groups:
-
Vehicle Control: Wild-type mice receiving the vehicle.
-
Transgenic Control: 5XFAD mice receiving the vehicle.
-
Test Compound Group: 5XFAD mice receiving this compound at a predetermined dose.
-
Positive Control Group: 5XFAD mice receiving a known BACE1 inhibitor.
Procedure:
-
Drug Administration: Administer the test compound, positive control, or vehicle to the mice daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).
-
Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) during the final weeks of treatment to assess cognitive function.
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples to measure plasma Aβ levels.
-
Euthanize the animals and harvest the brains. One hemisphere can be used for biochemical analysis and the other for immunohistochemistry.
-
Homogenize brain tissue to measure Aβ40 and Aβ42 levels using ELISA.
-
Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques.
-
Measure BACE1 activity in brain homogenates.
-
Data Analysis:
-
Compare the cognitive performance, Aβ levels (plasma and brain), and amyloid plaque load between the different experimental groups using appropriate statistical methods.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of BACE1 for therapeutic usein Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BACE1 for therapeutic use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for Investigating the Mechanisms of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the elucidation of the molecular mechanisms of 4-O-Galloylalbiflorin. The protocols detailed herein are based on established methodologies for assessing anti-inflammatory, neuroprotective, and anti-cancer activities of related compounds, including albiflorin (B1665693) and extracts from Paeonia lactiflora.
Anti-Inflammatory Activity in Macrophage Cell Lines
Application Note: this compound, possessing a galloyl moiety, is hypothesized to exhibit potent anti-inflammatory effects. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line serves as an excellent in vitro model to investigate this activity. Key readouts include the quantification of pro-inflammatory cytokines and the elucidation of the underlying signaling pathways, primarily the NF-κB and MAPK pathways.
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (LPS alone) should be included.
-
-
Quantification of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Use the collected cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: Anti-Inflammatory Effects of this compound
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | p-p65/p65 Ratio (Fold Change vs. LPS) |
| Control | 5.2 ± 0.8 | 35.6 ± 4.1 | 18.9 ± 2.5 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | 100 ± 5.7 | 1254.3 ± 89.2 | 876.5 ± 65.4 | 1.0 ± 0.0 |
| This compound (1 µM) + LPS | 88.4 ± 6.1 | 1098.7 ± 75.3 | 799.1 ± 54.8 | 0.85 ± 0.07 |
| This compound (5 µM) + LPS | 65.7 ± 4.9 | 834.5 ± 61.9 | 588.2 ± 43.7 | 0.62 ± 0.05 |
| This compound (10 µM) + LPS | 42.1 ± 3.5 | 512.8 ± 42.1 | 345.6 ± 29.8 | 0.41 ± 0.04 |
| This compound (25 µM) + LPS | 25.8 ± 2.7 | 289.4 ± 25.6 | 198.3 ± 18.9 | 0.23 ± 0.03 |
| This compound (50 µM) + LPS | 15.3 ± 1.9 | 154.7 ± 18.3 | 102.1 ± 11.5 | 0.12 ± 0.02 |
Signaling Pathway Diagram: Anti-Inflammatory Mechanism
Caption: Putative anti-inflammatory signaling pathway.
Neuroprotective Effects in Neuronal Cell Lines
Application Note: Oxidative stress is a major contributor to neurodegenerative diseases. This compound is postulated to confer neuroprotection by mitigating oxidative damage. The PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells, is a widely used model to study neuroprotective effects against toxins like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The Nrf2/HO-1 antioxidant response pathway is a key area of investigation.
Experimental Protocol: Assessment of Neuroprotective Effects in H2O2-Treated PC12 Cells
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
For differentiation, seed cells on collagen-coated plates and treat with 50 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
-
-
Treatment:
-
Pre-treat differentiated PC12 cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce oxidative stress by exposing the cells to 200 µM H2O2 for 4 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Western Blot Analysis for Nrf2/HO-1 Pathway:
-
Prepare cell lysates as described previously.
-
Perform Western blotting using primary antibodies against Nrf2, HO-1, and Lamin B1 (for nuclear fractions) or β-actin (for cytosolic fractions).
-
Data Presentation: Neuroprotective Effects of this compound
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (% of H2O2 Control) | Nuclear Nrf2 (Fold Change vs. H2O2) | HO-1 Expression (Fold Change vs. H2O2) |
| Control | 100 ± 6.2 | 8.9 ± 1.1 | 0.2 ± 0.03 | 0.3 ± 0.04 |
| H2O2 (200 µM) | 48.5 ± 4.1 | 100 ± 7.8 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound (1 µM) + H2O2 | 55.2 ± 4.5 | 85.4 ± 6.9 | 1.5 ± 0.12 | 1.8 ± 0.15 |
| This compound (5 µM) + H2O2 | 68.9 ± 5.3 | 62.1 ± 5.4 | 2.8 ± 0.21 | 3.5 ± 0.28 |
| This compound (10 µM) + H2O2 | 82.4 ± 6.8 | 41.7 ± 3.9 | 4.5 ± 0.35 | 5.8 ± 0.41 |
| This compound (25 µM) + H2O2 | 91.3 ± 7.2 | 28.9 ± 2.9 | 6.2 ± 0.48 | 7.9 ± 0.55 |
| This compound (50 µM) + H2O2 | 95.6 ± 7.5 | 19.8 ± 2.1 | 7.8 ± 0.61 | 9.6 ± 0.72 |
Signaling Pathway Diagram: Neuroprotective Mechanism
Caption: Proposed neuroprotective signaling pathway.
Anti-Cancer Activity in Breast Cancer Cell Lines
Application Note: Natural compounds are a rich source of potential anti-cancer agents. The anti-proliferative and apoptosis-inducing effects of this compound can be investigated using human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Key endpoints include cell viability, cell cycle analysis, and the assessment of apoptosis through caspase activation.
Experimental Protocol: Evaluation of Anti-Cancer Effects in MCF-7 Cells
-
Cell Culture:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (MTS Assay):
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
At the end of each time point, add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm. Calculate the IC50 value.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells again and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay):
-
Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.
-
After 48 hours of treatment, add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Data Presentation: Anti-Cancer Effects of this compound on MCF-7 Cells
| Treatment Group | Cell Viability (48h, % of Control) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Caspase-3/7 Activity (RLU) |
| Control (Vehicle) | 100 ± 5.1 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 | 15,876 ± 1,245 |
| This compound (25 µM) | 82.4 ± 4.8 | 60.1 ± 3.5 | 28.1 ± 2.3 | 11.8 ± 1.5 | 28,987 ± 2,134 |
| This compound (50 µM) | 51.3 ± 3.9 | 68.7 ± 4.2 | 20.3 ± 1.9 | 11.0 ± 1.4 | 89,543 ± 6,789 |
| This compound (100 µM) | 28.9 ± 2.7 | 75.4 ± 4.9 | 15.2 ± 1.7 | 9.4 ± 1.2 | 254,321 ± 18,976 |
| This compound (200 µM) | 12.1 ± 1.5 | 82.1 ± 5.3 | 9.8 ± 1.3 | 8.1 ± 1.1 | 487,654 ± 35,432 |
Experimental Workflow Diagram
Caption: General experimental workflow.
Application Notes and Protocols for In Vivo Studies of 4-O-Galloylalbiflorin
Introduction
4-O-Galloylalbiflorin is a natural compound of interest for its potential therapeutic effects, likely stemming from its constituent components: albiflorin (B1665693) and gallic acid. While direct in vivo studies on this compound are limited in publicly available literature, a significant body of research exists for albiflorin, paeoniflorin (B1679553) (a structurally related compound), and gallic acid. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and conduct in vivo studies to investigate the neuroprotective and anti-inflammatory properties of this compound. The following protocols are extrapolated from established methodologies for its components and related molecules and should be adapted and validated for specific experimental needs.
I. Animal Models for Neurodegenerative and Neuroinflammatory Disorders
A variety of animal models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific hypothesis being tested, such as amelioration of cognitive deficits, reduction of neuroinflammation, or protection against neuronal loss.
Alzheimer's Disease Models
Transgenic mouse models that recapitulate key pathological features of Alzheimer's disease (AD), such as amyloid-β (Aβ) plaque deposition and cognitive decline, are widely used.[1][2][3]
Recommended Models:
-
APP/PS1 Transgenic Mice: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to early and robust Aβ deposition in the brain.[3]
-
5XFAD Transgenic Mice: This model expresses five familial AD mutations in APP and PS1, resulting in rapid and aggressive Aβ pathology.
Parkinson's Disease Models
Animal models of Parkinson's disease (PD) are typically induced by neurotoxins that selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the disease.[4][5]
Recommended Models:
-
MPTP-induced Mouse Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) leads to the loss of dopaminergic neurons and motor impairments characteristic of PD.[4][5]
-
6-OHDA-induced Rat Model: Intracerebral injection of 6-hydroxydopamine (6-OHDA) causes a unilateral lesion of the nigrostriatal pathway, resulting in motor asymmetry.[4]
Cerebral Ischemia Models
Models of stroke are crucial for evaluating the potential of this compound to protect against ischemic brain injury.
Recommended Models:
-
Middle Cerebral Artery Occlusion (MCAO) in Rats or Mice: This model involves the temporary or permanent occlusion of the MCA, leading to a focal ischemic infarct in the cerebral cortex and striatum.[6]
-
Four-Vessel Occlusion (4-VO) in Rats: This model of global cerebral ischemia induces transient forebrain ischemia, causing selective neuronal death, particularly in the hippocampus.[7][8][9]
Neuroinflammation Models
To specifically study the anti-neuroinflammatory effects, models are induced by administering pro-inflammatory agents.
Recommended Models:
-
Lipopolysaccharide (LPS)-induced Neuroinflammation: Systemic or intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain.[10][11][12]
II. Animal Models for Peripheral Inflammation
The anti-inflammatory potential of this compound can be assessed using various models of acute and chronic inflammation.
Recommended Models:
-
Carrageenan-Induced Paw Edema in Rats or Mice: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, providing a model for acute inflammation.[13]
-
Xylene-Induced Ear Edema in Mice: Topical application of xylene to the ear causes acute inflammation and edema.
-
Acetic Acid-Induced Vascular Permeability in Mice: Intraperitoneal injection of acetic acid increases vascular permeability, a key feature of inflammation.[13]
III. Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies on related compounds (paeoniflorin and gallic acid) that can serve as a benchmark for designing experiments with this compound.
Table 1: Neuroprotective Effects of Paeoniflorin in an Alzheimer's Disease Mouse Model
| Parameter | Control Group | AD Model Group | Paeoniflorin-treated Group | Reference |
| Escape Latency (s) in Morris Water Maze | Shorter | Significantly Longer | Significantly Shorter than AD Model | [2] |
| TNF-α level (pg/mg protein) | Lower | Significantly Higher | Significantly Lower than AD Model | [2] |
| IL-1β level (pg/mg protein) | Lower | Significantly Higher | Significantly Lower than AD Model | [2] |
| Caspase-3 Activity (relative units) | Lower | Significantly Higher | Significantly Lower than AD Model | [2] |
| Bcl-2/Bax Ratio | Higher | Significantly Lower | Significantly Higher than AD Model | [2] |
Table 2: Anti-inflammatory Effects of Gallic Acid in a Neuroinflammation Model
| Parameter | Control Group | LPS-induced Group | Gallic Acid-treated Group | Reference |
| IL-1β mRNA expression (fold change) | 1.0 | Significantly Increased | Significantly Decreased vs. LPS | [14] |
| IL-6 mRNA expression (fold change) | 1.0 | Significantly Increased | Significantly Decreased vs. LPS | [14] |
| TNF-α protein level (pg/mL) | Baseline | Significantly Increased | Significantly Decreased vs. LPS | [15] |
| Acetylcholinesterase activity (U/mg protein) | Normal | Significantly Increased | Significantly Decreased vs. LPS | [15] |
IV. Experimental Protocols
Protocol for MCAO-induced Focal Cerebral Ischemia in Rats
Objective: To evaluate the neuroprotective effect of this compound in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring system
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the MCA.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 90 minutes). For reperfusion, gently withdraw the suture.
-
Drug Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneally or intravenously) at the onset of reperfusion or at specified time points post-ischemia.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the rat and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol for LPS-induced Neuroinflammation in Mice
Objective: To assess the anti-neuroinflammatory activity of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for ELISA or qPCR analysis of inflammatory cytokines
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Drug Pre-treatment: Administer this compound or vehicle for a specified period (e.g., 7 consecutive days) via a chosen route (e.g., oral gavage).
-
LPS Administration: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).
-
Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Alternatively, extract RNA and perform qPCR to quantify the mRNA expression of these cytokines.
-
V. Visualizations
Signaling Pathways
Caption: Putative anti-neuroinflammatory mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Paeoniflorin Atttenuates Amyloidogenesis and the Inflammatory Responses in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rat model of focal embolic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of gallic acid-based mitochondriotropic antioxidant attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin Attenuates Lipopolysaccharide-Induced Cognitive Dysfunction by Inhibition of Amyloidogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 13. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gallic acid inhibits neuroinflammation and reduces neonatal hypoxic-ischemic brain damages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Application Notes and Protocols for the Experimental Use of 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a naturally occurring polyphenol, a derivative of albiflorin (B1665693) and gallic acid. As a member of the gallotannin class of compounds, it is of significant interest to researchers for its potential therapeutic properties, which may include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways.
This document provides detailed application notes and protocols for the formulation and experimental use of this compound in in-vitro and in-vivo preclinical research. Due to the limited availability of specific physicochemical and biological data for this compound, the following protocols are largely based on the known properties of its parent compound, gallic acid, and general practices for similar polyphenolic compounds. It is strongly recommended that researchers perform preliminary experiments to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties and Formulation
While specific data for this compound is limited, a supplier indicates a shelf life of 1095 days when stored at room temperature.[1] The following table summarizes the known properties of the related compound, gallic acid, to provide a basis for formulation development.
Table 1: Physicochemical Properties of Gallic Acid (Proxy for this compound)
| Property | Value | Notes |
| Appearance | White to light yellow crystalline solid.[2] | Visual properties may vary for this compound. |
| Molecular Weight | 170.12 g/mol | For Gallic Acid. |
| Solubility | Gallic acid is more soluble in ethanol (B145695) than in water.[3] | |
| Water | Solubility increases with temperature. | |
| Ethanol | Higher solubility compared to water.[3] | |
| DMSO | Generally soluble in DMSO. | |
| Stability | Stable under standard conditions. | Light and high temperatures may cause degradation. |
Preparation of Stock Solutions
For in-vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving polyphenolic compounds for cell culture experiments.
Protocol 2.1.1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 100 mM, you will need to calculate the required mass based on the molecular weight of this compound.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Formulation for In-Vivo Administration
For in-vivo studies in animal models, the formulation will depend on the route of administration. Oral gavage and intraperitoneal injection are common routes.
Protocol 2.2.1: Preparation of an Oral Gavage Formulation
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)
-
Homogenizer or sonicator
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound for the desired dosage.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously mixing.
-
Use a homogenizer or sonicator to create a uniform suspension.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2.2.2: Preparation of an Intraperitoneal (IP) Injection Formulation
-
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS with a solubilizing agent like a low percentage of DMSO or Tween 80)
-
Sterile filter (0.22 µm)
-
Sterile vials
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO).
-
Bring the solution to the final volume with sterile saline or PBS, ensuring the final concentration of the solubilizing agent is well-tolerated by the animals.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare the formulation fresh on the day of administration.
-
Experimental Protocols
In-Vitro Cell-Based Assays
Protocol 3.1.1: Assessment of Cytotoxicity (IC50 Determination)
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Table 2: Representative IC50 Values for Gallic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | ~40-80 µg/ml (GT) | [4] |
| HCT-116 | Colon Cancer | ~40 µg/ml (GT) | [4] |
| A549 | Lung Cancer | 15.59 ± 3.21 | |
| MCF-7 | Breast Cancer | 17.28 ± 0.33 | |
| MDA-MB-231 | Breast Cancer | 19.27 ± 2.73 | |
| GT refers to Gallotannin, a class of compounds including this compound. These values should be considered as a starting point for determining the IC50 of this compound. |
In-Vivo Efficacy Studies
Protocol 3.2.1: Xenograft Mouse Model of Cancer
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via the chosen route (e.g., oral gavage or IP injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure the tumor volume (e.g., using calipers) at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Based on the activity of related polyphenols, this compound is hypothesized to modulate key inflammatory and cancer-related signaling pathways such as NF-κB and MAPK.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflows
Caption: General workflow for in-vitro cytotoxicity testing of this compound.
Concluding Remarks
The protocols and data presented herein provide a foundational guide for researchers initiating studies with this compound. Given the nascent stage of research on this specific compound, it is imperative to conduct preliminary dose-response and solubility/stability experiments to validate and optimize these general methodologies for specific experimental systems. Careful consideration of the principles outlined in these application notes will facilitate the generation of robust and reproducible data, thereby contributing to a better understanding of the therapeutic potential of this compound.
References
Analytical Standards for 4-O-Galloylalbiflorin: A Detailed Guide for Researchers
Introduction
4-O-Galloylalbiflorin is a galloylated monoterpene glycoside isolated from the roots of Paeonia lactiflora. As a natural product with potential biological activity, the availability of a well-characterized analytical standard is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document provides comprehensive application notes and protocols for the analytical standards of this compound, including its physicochemical properties, and detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and handling. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C30H32O15 |
| Molecular Weight | 632.57 g/mol |
| CAS Number | 1147373-58-7 |
| Appearance | White powder |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents. |
| Storage | Store at -20°C in a dry, dark place. |
Analytical Methods and Protocols
Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in various matrices. This section provides detailed protocols for HPLC, LC-MS, and NMR analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of this compound. A validated HPLC method provides the necessary precision and accuracy for quality control and research purposes.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For plant extracts or other complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm and 275 nm |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers higher sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Sample Preparation: Follow the same procedure as for HPLC analysis. For plasma or tissue samples, protein precipitation followed by SPE is recommended.
-
LC Conditions: The same chromatographic conditions as the HPLC method can be adapted.
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion [M-H]⁻ | m/z 631.16 |
| Product Ions (for MS/MS) | To be determined by direct infusion of the standard. Common fragments would arise from the loss of the galloyl group and sugar moiety. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Data Analysis:
-
Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, which provides high specificity.
-
The transition from the precursor ion to a specific product ion is monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of this compound. The following table summarizes the key ¹H and ¹³C NMR spectral data.[1]
¹H and ¹³C NMR Spectral Data (in CD₃OD): [1]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| Albiflorin Moiety | ||
| 1 | 96.8 | 4.98 (d, 3.5) |
| 2 | 45.1 | 2.25 (dd, 13.5, 3.5), 2.89 (d, 13.5) |
| 3 | 80.1 | |
| 4 | 74.5 | 5.35 (s) |
| 5 | 48.9 | |
| 6 | 38.5 | 2.15 (m), 2.30 (m) |
| 7 | 21.6 | 1.35 (s) |
| 8 | 175.4 | |
| 9 | 148.0 | |
| 10 | 114.9 | |
| OCOPh | 167.9 | |
| Ph-1' | 131.0 | |
| Ph-2', 6' | 130.4 | 8.01 (d, 7.5) |
| Ph-3', 5' | 129.5 | 7.52 (t, 7.5) |
| Ph-4' | 134.1 | 7.64 (t, 7.5) |
| Galloyl Moiety | ||
| OCO- | 166.8 | |
| Galloyl-1'' | 121.8 | |
| Galloyl-2'', 6'' | 110.2 | 7.10 (s) |
| Galloyl-3'', 5'' | 146.4 | |
| Galloyl-4'' | 139.9 | |
| Glucose Moiety | ||
| Glc-1''' | 103.5 | 4.45 (d, 8.0) |
| Glc-2''' | 75.1 | 3.45 (m) |
| Glc-3''' | 77.9 | 3.48 (m) |
| Glc-4''' | 71.6 | 3.35 (m) |
| Glc-5''' | 78.0 | 3.55 (m) |
| Glc-6''' | 62.8 | 3.70 (m), 3.85 (m) |
Visualizations
To aid in the understanding of the analytical workflows and the chemical nature of this compound, the following diagrams are provided.
References
Application Notes and Protocols for High-Throughput Screening of 4-O-Galloylalbiflorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin and its derivatives are emerging as promising candidates in drug discovery, building upon the known therapeutic potential of their parent compounds, albiflorin (B1665693) and paeoniflorin (B1679553). These natural products have demonstrated significant anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the identification and characterization of novel this compound derivatives with therapeutic potential. The primary focus is on assays targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.
Target Signaling Pathways
The anti-inflammatory effects of paeoniflorin and its derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting the NF-κB and MAPK signaling cascades. Therefore, HTS assays focused on these pathways are highly relevant for screening this compound derivatives.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Modulation of this pathway is a key strategy in the development of anti-inflammatory therapeutics.
Caption: NF-κB Signaling Pathway and Point of Inhibition.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several subfamilies, including p38 MAPKs, JNKs, and ERKs. The p38 MAPK pathway, in particular, is a key target for anti-inflammatory drug development as it regulates the expression of cytokines like TNF-α and IL-6.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
While specific IC50 values for this compound derivatives are not widely available in public literature, data from parent compounds provide a valuable benchmark for assessing the potential potency of new derivatives. Studies have shown that the addition of a galloyl group can enhance the anti-inflammatory activity of natural compounds.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production | RAW 264.7 | 220 | [1] |
| Albiflorin | Nitric Oxide (NO) Production | RAW 264.7 | 13,000 | [1] |
| 6'-O-galloylpaeoniflorin (GPF) | Neuroprotection against oxidative stress and inflammation | PC12 cells | Not specified, but showed significant protective effects | [2] |
Note: The provided IC50 values for paeoniflorin and albiflorin serve as a reference for the expected range of activity. It is hypothesized that galloylation may improve these values.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the identified signaling pathways.
HTS Workflow for Screening this compound Derivatives
Caption: High-Throughput Screening (HTS) Workflow.
Protocol 1: NF-κB Luciferase Reporter Assay
This cell-based assay quantitatively measures the activity of the NF-κB transcription factor in response to inflammatory stimuli and potential inhibitors.
Objective: To identify and quantify the inhibitory effect of this compound derivatives on NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivative library
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in assay medium (DMEM with 1% FBS).
-
Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a known NF-κB inhibitor as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.
-
Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: p38 MAPK Inhibition Assay (Luminescence-based)
This biochemical assay measures the activity of the p38α MAP kinase and is suitable for identifying direct inhibitors.
Objective: To determine the direct inhibitory effect of this compound derivatives on p38α MAPK activity.
Materials:
-
Recombinant human p38α kinase
-
p38 MAPK substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
-
This compound derivative library
-
384-well white assay plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the kinase reaction buffer as recommended by the assay kit manufacturer.
-
Prepare a solution of recombinant p38α kinase in the reaction buffer.
-
Prepare a solution of the p38 substrate and ATP in the reaction buffer.
-
-
Compound Addition:
-
In a 384-well plate, add 1 µL of the this compound derivative dilutions. Include vehicle control (DMSO) and a known p38 inhibitor as a positive control.
-
-
Kinase Reaction:
-
Add 2 µL of the p38α kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Reading:
-
Measure luminescence using a plate reader. The light output is proportional to the ADP generated and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of p38α inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for active compounds by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
The provided application notes and HTS protocols offer a robust framework for the systematic screening and identification of novel this compound derivatives with anti-inflammatory properties. By targeting the NF-κB and MAPK signaling pathways, researchers can efficiently identify lead compounds for further development into next-generation anti-inflammatory therapeutics. The combination of cell-based and biochemical assays will provide a comprehensive understanding of the mechanism of action of these promising natural product derivatives.
References
Application Note: Methods for Assessing the Purity of 4-O-Galloylalbiflorin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-O-Galloylalbiflorin is a monoterpene glycoside found in medicinal plants such as Paeonia lactiflora. As with any natural product intended for research or therapeutic development, establishing the purity of the isolated compound is a critical step to ensure the reliability of biological data and compliance with regulatory standards. This document provides detailed protocols for three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to accurately assess the purity of this compound samples.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for determining the purity of compounds. It separates the target analyte from impurities based on differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by calculating the peak area percentage of the main compound relative to the total peak area in the chromatogram.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-25 min: 14% B
-
25-30 min: 14% to 50% B
-
30-60 min: 50% B
-
60-61 min: 50% to 14% B
-
61-75 min: 14% B (Re-equilibration) (Note: This gradient is adapted from a method for similar compounds and may require optimization).[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.[3]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm and 272 nm.[2][4] 230 nm is suitable for the albiflorin (B1665693) core, while 272 nm is effective for the galloyl moiety.[2]
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity of this compound using the area percent formula:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) |
| This compound | 20 - 35 (highly dependent on exact conditions) | 230, 272 |
| Potential Impurity: Albiflorin | Earlier than this compound | 230 |
| Potential Impurity: Gallic Acid | Very early elution | 272 |
Workflow for HPLC-UV Purity Assessment
Purity and Identity Confirmation by LC-MS
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capability of MS. This technique is invaluable for confirming the molecular weight of the target compound and identifying impurities, even those that co-elute with the main peak.
Experimental Protocol: LC-MS
-
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).[5]
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL), as MS detectors are more sensitive.
-
-
LC Conditions:
-
Use chromatographic conditions similar to the HPLC-UV method. A faster gradient on a shorter column (e.g., 2.1 x 100 mm, 1.8 µm) is often used with UPLC systems.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
(Note: Formic acid is a common volatile modifier compatible with ESI-MS).
-
-
Mass Spectrometry Conditions:
-
Polarity: Positive and Negative modes to capture different adducts.[3]
-
Scan Range: m/z 100 - 1000.
-
Key Parameters (Instrument-dependent):
-
Capillary Voltage: 3.5-4.5 kV
-
Sheath/Nebulizer Gas (Nitrogen) Flow: Set as per manufacturer's recommendation.
-
Capillary Temperature: 260-320 °C.[3]
-
-
Analysis Mode:
-
Full Scan: To detect all ions.
-
MS/MS (Tandem Mass Spectrometry): To fragment precursor ions for structural confirmation of this compound and identification of unknown impurities.[6]
-
Data Presentation: Expected LC-MS Results
The molecular weight of this compound (C₃₀H₃₂O₁₅) is 632.18 g/mol .
| Ion Mode | Adduct | Expected m/z |
| Positive | [M+H]⁺ | 633.18 |
| Positive | [M+Na]⁺ | 655.16 |
| Positive | [M+K]⁺ | 671.14 |
| Negative | [M-H]⁻ | 631.17 |
| Negative | [M+HCOOH-H]⁻ | 677.18 |
Workflow for LC-MS Identity Confirmation
Absolute Purity Determination by Quantitative NMR (qNMR)
Quantitative ¹H NMR is a primary ratio method that can determine the absolute purity of a compound without needing a reference standard of the same compound.[8][9] It relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Experimental Protocol: qNMR
-
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a probe suitable for quantitative measurements.
-
-
Materials:
-
Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Examples: Maleic acid, 1,4-Dinitrobenzene, or 3,4,5-Trichloropyridine.
-
NMR Solvent: Deuterated solvent in which both the sample and IS are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.
-
Record both weights with high precision.
-
Dissolve the mixture in ~0.7 mL of the deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse provides the best signal but requires a longer relaxation delay).
-
Relaxation Delay (D1): Critically important. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons being measured. A D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio (>250:1) for the peaks being integrated.
-
Ensure uniform excitation and no baseline distortion.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[8]:
-
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
-
Data Presentation: Suitable Protons for qNMR
| Signal Origin (this compound) | Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Number of Protons (N_analyte) |
| Galloyl Protons (H-2', H-6') | ~6.9 - 7.1 | Singlet | 2 |
| Anomeric Proton (Glc H-1) | ~4.5 - 5.0 | Doublet | 1 |
| Aromatic Proton (Benzoyl H-2, H-6) | ~7.8 - 8.0 | Doublet | 2 |
Workflow for qNMR Purity Determination
Summary and Comparison of Methods
A multi-technique approach is recommended for a comprehensive purity assessment.
| Method | Type of Purity | Key Advantages | Key Limitations |
| HPLC-UV | Relative (Area %) | Robust, reproducible, widely available, good for quantifying known impurities. | Assumes all impurities have the same response factor; may not detect non-chromophoric or co-eluting impurities. |
| LC-MS | Qualitative (Identity) | High sensitivity and specificity; confirms molecular weight and helps identify unknown impurities.[6] | Response can be non-linear for quantification; susceptible to ion suppression effects. |
| qNMR | Absolute (Mass %) | Primary method, does not require a specific reference standard for the analyte, provides structural information.[8][10] | Lower sensitivity than HPLC/LC-MS, requires higher sample amount, potential for signal overlap in complex samples. |
By combining these methods, researchers can confidently establish the identity, determine the absolute purity, and quantify the levels of impurities in their this compound samples, ensuring the quality and integrity of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin Derivative in Paeoniae Radix Aqueous Extract Suppresses Alpha-Toxin of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nontargeted Metabolomic Profiling of a Single Paeonia Lactiflora Plant and its Quality Marker Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
Detecting 4-O-Galloylalbiflorin in Biological Samples: A Detailed LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Galloylalbiflorin is a key active component isolated from medicinal plants, and understanding its pharmacokinetic profile is crucial for drug development. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drug candidates and their metabolites in complex biological samples.[1] This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the biological matrix.
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Control biological plasma (e.g., rat, human)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples, which can interfere with the analysis.[2]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of ice-cold methanol (containing the internal standard at a known concentration).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reversed-phase C18 column is typically suitable for the separation of compounds like this compound.[3]
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Given the galloyl moiety, negative ion mode is likely to provide better sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions (Hypothetical) | |
| This compound | Precursor Ion (Q1): m/z 631.2 -> Product Ion (Q3): m/z 479.1 |
| Internal Standard (IS) | To be determined based on the selected IS |
| Declustering Potential (DP) | -80 V |
| Entrance Potential (EP) | -10 V |
| Collision Energy (CE) | -35 eV |
| Collision Cell Exit Potential (CXP) | -15 V |
Note: The MRM transitions and associated potentials for this compound are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation: Method Validation Parameters
A comprehensive validation should be performed to ensure the reliability of the method. The following tables summarize the typical quantitative data that should be generated.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ (1) | < 15% | < 15% | 85 - 115% |
| Low QC (3) | < 15% | < 15% | 85 - 115% | |
| Mid QC (100) | < 15% | < 15% | 85 - 115% | |
| High QC (800) | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC (3) | > 80% | 85 - 115% |
| High QC (800) | > 80% | 85 - 115% |
Table 4: Stability
| Analyte | Condition | Stability (% Bias) |
| This compound | Bench-top (4 hours at room temperature) | ± 15% |
| Freeze-thaw (3 cycles) | ± 15% | |
| Long-term (-80°C for 30 days) | ± 15% |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
LC-MS/MS System Logic
Caption: Logical flow of the LC-MS/MS system for targeted analysis.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the quantification of this compound in biological samples using LC-MS/MS. The presented methodologies for sample preparation, chromatography, and mass spectrometry are based on established practices for similar analytes and serve as a strong foundation for the development of a fully validated method. Researchers should perform in-house optimization and validation to ensure the method meets the specific requirements of their studies.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-O-Galloylalbiflorin Extraction from Paeonia lactiflora
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the extraction of 4-O-Galloylalbiflorin and related phenolic compounds from the root of Paeonia lactiflora.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Paeonia lactiflora? A1: this compound is a natural phenolic compound that can be isolated from the root of Paeonia lactiflora Pall.[1] Paeonia lactiflora, also known as white peony root, is a well-known plant in traditional Chinese medicine, and its extracts contain various bioactive components, including monoterpene glycosides like albiflorin (B1665693) and paeoniflorin (B1679553), as well as their galloylated derivatives.[2] These compounds are of interest to researchers for their potential pharmacological activities.
Q2: What are the primary challenges in optimizing the extraction yield of this compound? A2: The primary challenges include the thermal sensitivity of the compound, selecting an appropriate solvent system to maximize solubility while minimizing impurity co-extraction, and managing the interplay between extraction parameters. Factors such as temperature, extraction time, solvent concentration, and solid-to-liquid ratio all significantly affect the final yield and purity.[3][4] High temperatures or prolonged extraction can lead to the degradation of thermolabile components.[3][5]
Q3: What analytical methods are recommended for quantifying this compound in the extract? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a common and effective method for the quantitative analysis of major components in Paeonia lactiflora extracts.[6] For higher sensitivity and selectivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) is recommended.[7]
Section 2: Troubleshooting Guide
Q: My extraction yield of galloylated compounds is consistently low. What are the likely causes? A: Low yields can stem from several factors. Systematically review your protocol against the following common issues:
-
Inadequate Solvent System: The choice and concentration of the solvent are critical. Ethanol-water solutions are widely effective. A patent for extracting active ingredients from peony flowers suggests an ethanol (B145695) concentration between 60% and 90%.[8] Pure ethanol or methanol (B129727) may be less effective than aqueous solutions for certain glycosides.[6]
-
Sub-optimal Temperature: Temperature significantly influences solubility. For many phenolic compounds in Paeonia lactiflora, a temperature range of 40-60°C is considered suitable.[3] However, excessively high temperatures can cause degradation.[3] A patented method specifies a leaching temperature of 30-60°C, with 40-50°C being preferable to prevent the decomposition of unstable components.[8]
-
Incorrect Solid-to-Liquid Ratio: A higher ratio (more solvent) can increase the concentration gradient and improve diffusion, leading to better extraction.[4][9] However, an excessively high ratio may not significantly improve the yield further and increases solvent waste. A recommended starting range is 1g of plant material to 10-30mL of solvent.[8]
-
Insufficient Extraction Time: Extraction time must be long enough to allow the solvent to penetrate the plant matrix and dissolve the target compounds. However, after reaching equilibrium, prolonging the time may not increase the yield and could lead to the degradation of compounds or the extraction of more impurities.[3][5] A patented process suggests a leaching time of 20-30 hours for maceration-style extraction.[8] For modern methods like ultrasonic-assisted extraction, the time is significantly shorter.[3]
Q: My final extract contains a high level of impurities. How can I improve its purity? A: High impurity levels are often related to the extraction process itself or the lack of subsequent purification steps.
-
Optimize Solvent Selectivity: The polarity of your solvent system dictates which compounds are extracted. Adjusting the ethanol-to-water ratio can help selectively target this compound while leaving some unwanted compounds behind.
-
Employ Modern Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE) can offer high selectivity for specific components, yielding a purer extract.[3]
-
Introduce a Purification Step: After initial extraction, use chromatographic techniques for purification. A common method involves passing the extract through a macroporous resin column to adsorb the target compounds, which are then eluted with a different solvent, leaving impurities behind.[10]
Q: I suspect this compound is degrading during my experiment. What should I investigate? A: Degradation is a common issue, especially with thermally sensitive phenolic compounds.
-
Temperature Control: As mentioned, high temperatures are a primary cause of degradation.[3] Ensure your heating apparatus is accurately calibrated and that the temperature does not exceed 60°C. Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasonic-assisted extraction at a controlled temperature.[3]
-
pH Stability: The pH of the extraction medium can affect the stability of galloylated compounds. One study notes that for certain galloyl-glucose derivatives, conversion and decomposition can be pH-dependent.[8] It is generally advisable to work in neutral or slightly acidic conditions, as alkaline environments can accelerate the degradation of many phenolic compounds.[11][12]
-
Minimize Extraction Time: The longer the compound is exposed to heat and solvent, the greater the risk of degradation.[5] Optimize your extraction time to be just long enough to achieve maximum yield without significant decomposition.
Section 3: Data Summary Tables
Table 1: Optimized Parameters for Aqueous Ethanol Extraction of Paeonia lactiflora This table summarizes optimal conditions derived from a patented method for efficiently extracting four active components, including gallic acid derivatives.[8]
| Parameter | Optimal Range | Recommended Value | Notes |
| Solvent | 60-90% Ethanol (v/v) | 70-80% | Balances polarity for effective extraction. |
| Temperature | 30-60°C | 40-50°C | Avoids degradation of heat-sensitive compounds. |
| Solid-to-Liquid Ratio | 1:10 - 1:30 (g/mL) | 1:20 | Ensures sufficient solvent for diffusion. |
| Extraction Time | 20-30 hours | 24 hours | For maceration/leaching methods. |
| Post-extraction pH | 5-7 | 6 ± 0.3 | May influence the conversion and stability of galloyl esters. |
Table 2: Comparison of Common Extraction Methods for Plant Bioactives This table provides a general comparison of methods applicable to extracting compounds from Paeonia lactiflora.[3]
| Method | Principle | Advantages | Limitations |
| Maceration | Soaking plant material in a solvent at room temperature. | Low cost, simple equipment, suitable for heat-sensitive compounds. | Time-consuming, lower efficiency, risk of microbial contamination. |
| Decoction | Boiling plant material in water. | Effective for water-soluble components. | Not suitable for thermolabile compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Shorter time, improved efficiency. | Relatively expensive equipment, potential for compound degradation from high energy. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, high efficiency. | Costly equipment, risk of localized overheating, non-uniform heating. |
Section 4: Experimental Protocols
Optimized Aqueous Ethanol Extraction Protocol
This protocol is based on methodologies designed for the efficient extraction of phenolic and glycosidic compounds from Paeonia lactiflora.[8]
-
Material Preparation:
-
Dry the roots of Paeonia lactiflora in an oven at 50-60°C until a constant weight is achieved.
-
Grind the dried roots into a coarse powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 100g of the dried powder into a flask.
-
Add 2000mL of 75% aqueous ethanol solution (1:20 solid-to-liquid ratio).
-
Seal the flask and place it in a temperature-controlled water bath or shaker set to 50°C.
-
Allow the mixture to leach for 24 hours with continuous gentle agitation.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through cheesecloth and then vacuum filter using Whatman No. 1 filter paper to remove solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
-
-
Post-Processing and Drying:
-
Once ethanol is removed, dilute the remaining aqueous concentrate with water.
-
Adjust the pH to approximately 6.0 using a suitable buffer.
-
Freeze-dry (lyophilize) the concentrated solution to obtain the final crude extract powder.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a validated HPLC-UV or LC-MS method to determine the concentration and yield of this compound.
-
Section 5: Visual Guides
Caption: General workflow for this compound extraction.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Optimal Method for Extracting Paeonia Lactiflora Pall. Extract. [greenskybio.com]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN114376952B - Paeonia lactiflora extract and preparation method and application thereof - Google Patents [patents.google.com]
- 9. The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids | MDPI [mdpi.com]
- 10. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 11. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Improving the solubility of 4-O-Galloylalbiflorin for in vitro assays
Welcome to the technical support center for 4-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and answers to frequently asked questions (FAQs) regarding the use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Solubility & Preparation
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. Why is this happening and how can I prevent it?
A: This is a common issue known as "solvent shock" or "crashing out." It occurs because this compound is a hydrophobic compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of cell culture media.[1] When the concentrated DMSO stock is rapidly diluted into the media, the compound can no longer stay dissolved and precipitates.[1]
Primary Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a preliminary solubility test in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the compound out of solution.[1] | Perform a serial dilution of the DMSO stock into pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion.[1][2] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][2] |
| High Final DMSO Concentration | While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[3][4][5] |
Below is a recommended workflow for preparing your working solution.
References
Navigating the Synthesis of 4-O-Galloylalbiflorin: A Technical Support Guide
The chemical synthesis of 4-O-Galloylalbiflorin, a complex natural product with significant therapeutic potential, presents a series of challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, particularly focusing on regioselective galloylation, protecting group strategies, and purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Galloylation Reaction | - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions. - Activator for Gallic Acid: Ensure the gallic acid derivative is properly activated. Common activating agents for esterification include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or using a pre-formed activated ester of the protected gallic acid. |
| Side Reactions | - Formation of Regioisomers: The presence of multiple hydroxyl groups on albiflorin (B1665693) can lead to galloylation at undesired positions. Re-evaluate the protecting group strategy to ensure robust protection of other hydroxyls. - Degradation of Starting Material or Product: Albiflorin and its derivatives can be sensitive to acidic or basic conditions. Ensure all reaction and workup steps are performed under neutral or mildly acidic/basic conditions as required. |
| Inefficient Purification | - Co-elution of Impurities: The desired product may co-elute with byproducts or unreacted starting materials during column chromatography. Experiment with different solvent systems and stationary phases (e.g., reverse-phase chromatography) to improve separation. |
Problem 2: Difficulty in Removing Protecting Groups
| Potential Cause | Troubleshooting/Solution |
| Protecting Group Stability | - Incorrect Choice of Protecting Group: The chosen protecting group may be too stable for the planned deprotection conditions. Consult literature for alternative protecting groups that are labile under milder conditions compatible with the 4-O-galloyl ester linkage.[1][2] - Steric Hindrance: The protecting group may be sterically hindered, preventing the reagent from accessing the protected functional group. Consider using a smaller deprotection reagent or a different protecting group. |
| Product Degradation during Deprotection | - Harsh Deprotection Conditions: Strong acidic or basic conditions for deprotection can cleave the desired galloyl ester bond. Utilize enzymatic deprotection or photolabile protecting groups for a milder approach. Catalytic hydrogenolysis is another mild method if benzyl-type protecting groups are used.[2] |
Problem 3: Formation of Multiple Products (Isomers)
| Potential Cause | Troubleshooting/Solution |
| Non-selective Galloylation | - Inadequate Protection of Hydroxyl Groups: The primary cause of isomeric product formation is the incomplete or non-selective protection of the other hydroxyl groups on the albiflorin core. Ensure the protecting group strategy is orthogonal, allowing for selective deprotection if necessary.[1] - Re-evaluate the order of protection/deprotection steps. |
| Isomerization during Reaction or Workup | - Unstable Intermediates: Certain reaction conditions can lead to the formation of unstable intermediates that can rearrange to form isomers. Analyze the reaction mechanism to identify potential isomerization pathways and adjust conditions accordingly (e.g., lower temperature, different solvent). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
The most critical steps are the regioselective protection of the hydroxyl groups on the albiflorin core, followed by the efficient and regioselective galloylation at the 4-O position, and finally, the selective deprotection of the remaining protecting groups without cleaving the newly formed ester linkage.
Q2: How can I confirm the regioselectivity of the galloylation?
Advanced spectroscopic techniques are essential for confirming the structure. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity and spatial relationships between the galloyl group and the albiflorin core, confirming attachment at the 4-O position.
Q3: What are some recommended protecting groups for the hydroxyls on albiflorin and gallic acid?
For the hydroxyl groups on albiflorin that are not the target for galloylation, silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) are a good option due to their stability and selective removal with fluoride (B91410) ions. For the hydroxyls on gallic acid, benzyl (B1604629) ethers are commonly used as they can be removed under mild conditions via catalytic hydrogenolysis.[2] The choice of protecting groups should be guided by the overall synthetic strategy, ensuring orthogonality.[1]
Q4: My purification by column chromatography is not effective. What other techniques can I try?
If standard silica (B1680970) gel chromatography fails to provide adequate separation, consider using reverse-phase chromatography (C18), which separates compounds based on polarity differences in a different manner. Preparative HPLC can also be a powerful tool for isolating the pure product from a complex mixture.
Experimental Workflow & Decision Making
The following diagrams illustrate the general workflow for the synthesis and a decision-making process for troubleshooting.
Caption: General synthetic workflow for this compound.
References
Addressing matrix effects in the LC-MS analysis of 4-O-Galloylalbiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-O-Galloylalbiflorin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor Reproducibility and Inaccurate Quantification
-
Symptom: High variability in peak areas for quality control (QC) samples and standards across different sample batches. Inconsistent recovery values.
-
Potential Cause: Inconsistent matrix effects, primarily ion suppression or enhancement, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1] Phospholipids and proteins are common culprits.[2]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Protein precipitation is a common starting point but is often the least effective at removing phospholipids.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Optimize Chromatography: Improve the separation of this compound from matrix components by adjusting the chromatographic conditions. This can include modifying the mobile phase composition, gradient profile, or flow rate.[4] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce ion suppression.[5]
-
Implement an Appropriate Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[3][6] If a SIL-IS is unavailable, a structural analog can be used, but requires more thorough validation.[6]
-
Problem 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
-
Symptom: The peak for this compound is consistently small or absent, even at concentrations expected to be detectable. The limit of detection (LOD) and limit of quantification (LOQ) are higher than anticipated.
-
Potential Cause: Co-eluting matrix components are competing with this compound for ionization in the MS source, leading to a suppressed signal.[1] This is a common form of matrix effect.[3]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Qualitatively assess when ion suppression occurs during your chromatographic run using a post-column infusion experiment.[4] This involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.
-
Enhance Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH of the aqueous sample and the choice of organic solvent to selectively extract this compound while leaving interfering compounds behind.[3]
-
Solid-Phase Extraction (SPE): Select an SPE sorbent that effectively retains this compound while allowing matrix components to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples.[2]
-
-
Chromatographic Separation: Adjust the gradient to shift the elution of this compound away from the regions of significant ion suppression identified in the post-column infusion experiment.[4]
-
Problem 3: Inconsistent Peak Shapes
-
Symptom: Tailing, fronting, or split peaks for this compound.
-
Potential Cause: While this can be a chromatographic issue, severe matrix effects can also contribute to distorted peak shapes.[7]
-
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample extract.[4] This can reduce the concentration of interfering matrix components, potentially improving peak shape and reducing ion suppression, provided the analyte concentration remains above the LOQ.
-
Review Sample Preparation: Inadequate removal of certain matrix components can lead to interactions on the analytical column. Re-evaluate and optimize the sample preparation method as described in the previous sections.
-
Check for Column Fouling: Buildup of matrix components, especially phospholipids, on the HPLC column can degrade performance and affect peak shape. Implement a column wash step with a strong organic solvent between injections or periodically replace the guard column.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[9][10] These effects are a major concern because they can lead to inaccurate and unreliable quantification, impacting the integrity of pharmacokinetic, metabolomic, or other quantitative studies.[7][8] Given that this compound is often analyzed in complex biological matrices like plasma or tissue extracts, it is susceptible to these interferences.[3]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The "best" technique depends on the specific matrix and the required sensitivity. Here's a comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, particularly phospholipids, often resulting in significant matrix effects.[2][11] It might be sufficient for less complex matrices or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[3] Its effectiveness for a glycoside like this compound depends on the careful selection of solvent and pH to ensure good recovery of this moderately polar compound while excluding interferences.[3]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. It provides a more selective extraction of the analyte. For a compound like this compound, a reversed-phase or a mixed-mode SPE sorbent would likely provide the cleanest extracts and the most significant reduction in matrix effects.[2]
Q3: How do I choose an appropriate internal standard for this compound analysis?
A3: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated or ¹³C-labeled).[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate correction of matrix effects. If a SIL-IS is not commercially available or feasible to synthesize, a structural analog can be used. This should be a compound with similar chemical properties and chromatographic retention time to this compound. However, it's crucial to thoroughly validate that the analog's ionization is affected by the matrix in the same way as the analyte.[6]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, dilution is a simple and sometimes effective strategy to reduce matrix effects.[4] By lowering the concentration of all components in the sample, including interfering substances, their impact on the ionization of this compound can be lessened. However, this approach is only viable if the concentration of this compound in the diluted sample remains well above the method's limit of quantification (LOQ).[4]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery, based on general findings in LC-MS bioanalysis. Specific values for this compound would need to be determined experimentally.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Matrix Effect Reduction | Throughput | Cost | Reference(s) |
| Protein Precipitation (PPT) | 80-100% | Low | High | Low | [2][11] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Medium | Medium | Low-Medium | [2][3] |
| Solid-Phase Extraction (SPE) | 80-100% | High | Low-Medium | High | [2] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
This protocol helps to identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.
-
System Setup:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Procedure:
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
Inject a blank matrix sample that has been processed using your intended sample preparation method.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A steady baseline indicates no matrix effect at that retention time.
-
A dip in the baseline indicates ion suppression .
-
A rise in the baseline indicates ion enhancement .
-
This information can be used to adjust the chromatography to move the this compound peak away from regions of significant interference.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects before analyzing this compound. Optimization will be required.
-
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., polymeric reversed-phase).
-
Plasma sample containing this compound.
-
Internal Standard (ideally a SIL-IS).
-
Methanol (B129727), Water (HPLC-grade), Formic Acid.
-
SPE vacuum manifold.
-
-
Procedure:
-
Sample Pre-treatment: Thaw plasma samples. Spike with the internal standard. Acidify the plasma sample with a small volume of formic acid (e.g., 2% final concentration).
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences and salts.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: A logical workflow for the systematic identification and mitigation of matrix effects in LC-MS analysis.
Caption: Relationship between sample preparation effectiveness and complexity for matrix effect reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4-O-Galloylalbiflorin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-O-Galloylalbiflorin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive compound found in medicinal plants such as Paeonia lactiflora. Like many polyphenolic compounds, it is presumed to have low oral bioavailability due to poor aqueous solubility and potential susceptibility to gastrointestinal degradation and first-pass metabolism. These factors can limit its therapeutic efficacy in in vivo studies, leading to inconsistent or suboptimal results.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanotechnology-based approaches: Such as nanosuspensions and solid lipid nanoparticles (SLNs), which increase the surface area for dissolution.
-
Lipid-based formulations: Including phospholipid complexes and self-emulsifying drug delivery systems (SEDDS), which can improve solubility and lymphatic uptake.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Q3: How can I assess the intestinal permeability of this compound?
An in vitro Caco-2 cell permeability assay is a standard method to predict in vivo intestinal absorption. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. By measuring the transport of this compound across this monolayer, you can estimate its permeability.
Q4: What are the expected metabolic pathways for this compound?
While specific metabolic pathways for this compound are not extensively documented, based on its structure (a galloyl ester of albiflorin), it is likely to undergo hydrolysis of the ester bond, releasing gallic acid and albiflorin. Both components can then be subject to further phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver and intestines.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
This is a common issue for poorly soluble compounds. The following troubleshooting guide can help you identify the cause and find a solution.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | The most likely reason for low bioavailability. This leads to a slow dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption. |
| Solution: Employ formulation strategies to enhance solubility. See the detailed experimental protocols below for preparing nanosuspensions, phospholipid complexes, or cyclodextrin inclusion complexes. | |
| Low Intestinal Permeability | The compound may have difficulty crossing the intestinal epithelial barrier. |
| Solution: Conduct an in vitro Caco-2 permeability assay (see protocol below) to assess this. If permeability is low, consider formulations that can enhance transport, such as those with mucoadhesive properties or the inclusion of safe permeability enhancers. | |
| Extensive First-Pass Metabolism | After absorption, the compound may be rapidly metabolized in the intestinal wall or liver before reaching systemic circulation. |
| Solution: Investigate the metabolic stability of this compound using liver microsomes. If metabolism is extensive, consider co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) in preclinical models to confirm this as a limiting factor. Formulations that promote lymphatic transport, such as lipid-based systems, can also help bypass first-pass metabolism. | |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen. |
| Solution: Use the Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if efflux is a significant issue. |
Problem 2: High inter-individual variability in plasma concentrations.
| Possible Cause | Suggested Solution |
| Inconsistent Dosing or Formulation Instability | The formulation may not be homogenous, or it may be unstable, leading to variable dosing. |
| Solution: Ensure the formulation is prepared consistently and is stable under storage and administration conditions. For suspensions, ensure adequate mixing before each dose. | |
| Physiological Differences in Animal Models | Differences in gastric pH, intestinal motility, and metabolic enzyme activity among animals can lead to variability. |
| Solution: Use a sufficient number of animals per group to account for biological variability. A crossover study design, where each animal receives both the control and test formulations at different times, can also help to minimize inter-animal variation. | |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some compounds. |
| Solution: Standardize the fasting and feeding schedule for all animals in the study. Typically, animals are fasted overnight before oral administration. |
Experimental Protocols
Experimental Workflow for Enhancing Bioavailability
The following diagram outlines a typical workflow for the development and evaluation of an enhanced bioavailability formulation for this compound.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the cell monolayers. Values should be >250 Ω·cm² to indicate a confluent monolayer with tight junctions.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4 for the basolateral side, pH 6.5 for the apical side to mimic the intestinal environment).
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS (pH 6.5) containing this compound (e.g., at 10 µM) and control compounds to the apical chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add HBSS (pH 7.4) containing the test compound to the basolateral chamber.
-
Add fresh HBSS (pH 7.4) to the apical chamber.
-
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Preparation of this compound-Phospholipid Complex
Objective: To prepare a phospholipid complex of this compound to improve its lipophilicity and oral absorption.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol (B145695) (or another suitable organic solvent like acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution:
-
Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in anhydrous ethanol in a round-bottom flask.
-
Stir the mixture at 40°C for 2 hours to ensure complete dissolution and interaction.
-
-
Solvent Evaporation:
-
Remove the ethanol under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
-
Drying:
-
Place the flask in a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Collection and Storage:
-
Scrape the dried complex from the flask and store it in a desiccator until further use.
-
-
Characterization:
-
Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD).
-
Determine the encapsulation efficiency and drug loading.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of unformulated this compound and its enhanced formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Unformulated this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium)
-
Enhanced this compound formulations (e.g., nanosuspension, phospholipid complex)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Equipment for blood collection (e.g., from the tail vein or jugular vein)
-
Centrifuge
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (n=6 per group), for example:
-
Group 1: Intravenous (IV) administration of this compound (for absolute bioavailability calculation, e.g., 2 mg/kg).
-
Group 2: Oral gavage of unformulated this compound (e.g., 20 mg/kg).
-
Group 3: Oral gavage of this compound nanosuspension (equivalent to 20 mg/kg of the drug).
-
Group 4: Oral gavage of this compound-phospholipid complex (equivalent to 20 mg/kg of the drug).
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
-
Calculate the relative oral bioavailability (Frel) of the enhanced formulations compared to the unformulated drug: Frel (%) = (AUCformulation / AUCunformulated) * 100
-
Protocol 4: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
Objective: To develop a sensitive and specific method for quantifying this compound in rat plasma.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., corresponding to the gallic acid fragment).
-
Internal Standard (IS, e.g., a structurally similar compound not present in the sample): Precursor ion [M-H]⁻ → Product ion.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (20 mg/kg)
(Note: The following data is for illustrative purposes to demonstrate the expected improvements with enhanced formulations and should be replaced with experimental data.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 |
| Nanosuspension | 450 ± 70 | 1.0 ± 0.3 | 2550 ± 300 | 300 |
| Phospholipid Complex | 380 ± 60 | 1.5 ± 0.4 | 2975 ± 350 | 350 |
| Cyclodextrin Complex | 520 ± 85 | 0.8 ± 0.2 | 2720 ± 320 | 320 |
This technical support center provides a framework for addressing the challenges associated with the in vivo bioavailability of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies, researchers can enhance its systemic exposure and obtain more reliable and meaningful results in their in vivo studies.
Technical Support Center: Refinement of HPLC Separation for 4-O-Galloylalbiflorin and its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 4-O-Galloylalbiflorin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and its isomers?
A1: The primary challenges stem from the high structural similarity of the isomers, leading to co-elution or poor resolution.[1] These molecules may only differ in the position of the galloyl group or stereochemistry, resulting in very similar physicochemical properties and, therefore, similar retention behavior on a reversed-phase HPLC column. Additionally, as phenolic compounds, they are susceptible to peak tailing due to interactions with residual silanols on the silica-based stationary phase.
Q2: What is peak tailing and why is it a common issue with these compounds?
A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. For galloylated compounds like this compound, this is often caused by secondary interactions between the phenolic hydroxyl groups and active sites on the stationary phase, such as residual silanol (B1196071) groups. These interactions can lead to a portion of the analyte being retained longer, causing the tailing effect.
Q3: How does the mobile phase pH affect the separation of these isomers?
A3: The mobile phase pH is a critical parameter as it can influence the ionization state of the phenolic hydroxyl and carboxylic acid moieties present in the isomers. Changes in ionization can alter the polarity of the molecules and their interaction with the stationary phase, thereby affecting retention time and selectivity. For phenolic compounds, a slightly acidic mobile phase (pH 2.5-4) is often used to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.
Q4: Which type of HPLC column is most suitable for separating this compound and its isomers?
A4: A high-purity, end-capped C18 column is a good starting point for reversed-phase separation of these isomers. However, due to their structural similarity, alternative stationary phases may provide better selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity through pi-pi interactions with the aromatic rings of the galloyl group and the core structure. For particularly challenging separations, chiral stationary phases may be necessary if the isomers are enantiomers.
Q5: Can I use the same HPLC method for both analytical and preparative scale separation?
A5: While the same chromatographic principles apply, direct scaling up of an analytical method to a preparative scale often requires optimization. The high sample load in preparative HPLC can lead to peak broadening and loss of resolution. Therefore, adjustments to the flow rate, gradient profile, and sample concentration are typically necessary to maintain separation efficiency.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomeric Peaks
Possible Causes:
-
Inadequate Selectivity of the Stationary Phase: The column chemistry may not be suitable for differentiating the subtle structural differences between the isomers.
-
Mobile Phase Composition Not Optimal: The organic modifier, pH, or additives in the mobile phase may not be providing sufficient separation.
-
Gradient Profile Too Steep: A rapid gradient may not allow enough time for the isomers to be resolved.
-
High Column Temperature: Elevated temperatures can sometimes decrease resolution, although in some cases it may improve it.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If using acetonitrile (B52724), try methanol (B129727), or a combination of both. Different organic solvents can alter selectivity.
-
Adjust the pH: Systematically vary the pH of the aqueous portion of the mobile phase (e.g., in 0.2 unit increments) to find the optimal selectivity.
-
Incorporate an Additive: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and influence selectivity.
-
-
Optimize the Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve resolution.
-
Introduce an Isocratic Hold: A brief isocratic hold at a specific mobile phase composition where the isomers start to elute can enhance their separation.
-
-
Evaluate the Stationary Phase:
-
Switch Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or biphenyl column to leverage different retention mechanisms.
-
Consider a Different Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution.
-
-
Adjust the Column Temperature:
-
Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.
-
Issue 2: Peak Tailing of One or More Isomer Peaks
Possible Causes:
-
Secondary Interactions with Silanol Groups: The phenolic hydroxyls on the analytes are interacting with active sites on the silica (B1680970) packing material.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Adjust the Mobile Phase:
-
Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate the silanol groups and reduce their interaction with the analytes.
-
Increase the Buffer Concentration: A higher buffer concentration can sometimes help to mask the silanol interactions.
-
-
Optimize Injection Conditions:
-
Reduce Injection Volume/Concentration: Dilute the sample to see if the peak shape improves.
-
Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Maintenance:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak tailing.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.
-
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
-
Experimental Protocols
While a universally optimized protocol for all isomers of this compound is not available, the following method development workflow can be used as a starting point, based on methods for related compounds.
1. Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve reference standards of this compound and its available isomers in methanol or a methanol:water mixture to prepare stock solutions. Further dilute with the initial mobile phase to create working standards.
-
Herbal Extracts: A suitable extraction method, such as ultrasonication or reflux with a methanol-water solution, should be employed. The resulting extract should be filtered through a 0.22 µm syringe filter before injection.
2. HPLC Method Development:
Table 1: Recommended Starting HPLC Conditions for Method Development
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 270 nm |
| Injection Volume | 5-10 µL |
3. Method Optimization:
-
Gradient Optimization: Based on the initial separation, adjust the gradient slope and duration to improve the resolution of closely eluting peaks.
-
Mobile Phase Modifier: If peak tailing is observed, experiment with different concentrations of formic acid or try an alternative acid like acetic acid.
-
Solvent Selection: To alter selectivity, replace acetonitrile with methanol or use a ternary mobile phase.
Data Presentation
Table 2: Example of Data to be Collected During Method Validation
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.999 | 0.9995 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.3 µg/mL |
| Precision (%RSD) | < 2% | 1.5% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Resolution (Rs) | > 1.5 between critical pairs | 1.8 |
| Tailing Factor (Tf) | 0.8 - 1.5 | 1.2 |
Visualizations
References
Minimizing degradation of 4-O-Galloylalbiflorin during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-O-Galloylalbiflorin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a galloyl ester of albiflorin (B1665693), a monoterpene glycoside. It is a compound of interest for its potential pharmacological activities. The ester linkage in its structure makes it susceptible to hydrolysis, which can lead to the formation of albiflorin and gallic acid. This degradation can result in inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
-
pH: The ester bond is prone to hydrolysis, a reaction that is significantly accelerated by alkaline (high pH) conditions.[1] Gallic acid, a potential degradation product, is also unstable at high pH.[2][3][4]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation. While some galloyl esters show good thermal stability, prolonged exposure to high temperatures during sample processing should be avoided.[1]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of phenolic compounds.
-
Enzymatic Activity: If working with biological samples (e.g., plant extracts, plasma), endogenous enzymes such as esterases can catalyze the hydrolysis of the ester bond.
-
Oxidation: The galloyl moiety, being a phenolic group, is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the ester bond, which would yield Albiflorin and Gallic Acid . Further degradation of gallic acid can occur under alkaline conditions.[2]
Q4: How can I store my samples containing this compound to ensure its stability?
A4: For optimal stability, samples should be stored under the following conditions:
-
Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage during sample preparation, keep samples on ice.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive samples or long-term storage of standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If in solution, ensure the pH is slightly acidic (around pH 4-6) to minimize hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during extraction or processing: The pH of the extraction solvent or sample matrix may be too high. | - Use a slightly acidic extraction solvent (e.g., acidified methanol (B129727) or ethanol).- If working with aqueous solutions, buffer the pH to a range of 4-6. |
| Thermal degradation: Excessive heat was applied during extraction or solvent evaporation. | - Use extraction methods that do not require high temperatures (e.g., sonication at controlled temperature).- If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. | |
| Enzymatic degradation (for biological samples): Endogenous esterases in the sample are cleaving the ester bond. | - Denature enzymes by adding a miscible organic solvent (e.g., methanol, acetonitrile) immediately after sample collection.- Keep the sample at a low temperature throughout the preparation process. | |
| Appearance of unexpected peaks in the chromatogram (e.g., peaks for albiflorin and gallic acid) | Degradation of this compound: The compound has degraded into its constituent parts. | - Review the sample preparation workflow to identify potential causes of degradation (see solutions for "Low recovery").- Analyze a fresh, properly prepared standard of this compound to confirm its retention time and purity. |
| Inconsistent results between replicates | Variable degradation: Inconsistent timing and conditions during sample preparation. | - Standardize all steps of the sample preparation protocol, including extraction time, temperature, and storage conditions between steps.- Prepare all samples and standards in the same manner and analyze them in a consistent timeframe. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Paeonia lactiflora)
-
Sample Collection and Pre-treatment:
-
Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Subsequently, lyophilize the material.
-
Alternatively, dry the plant material at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol (v/v) acidified with 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Perform extraction using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Filtration and Storage:
-
Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store at -20°C until analysis.
-
Protocol 2: Sample Preparation for HPLC Analysis
This protocol is for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 1: Stability of Phenolic Compounds under Different Storage Conditions
| Compound | Storage Condition | Duration | Retained Content (%) | Reference |
| Total Phenolic Content | 5°C, Dark | 180 days | >95% | [5] |
| Total Phenolic Content | 25°C, Dark | 180 days | ~97% | [5] |
| Total Phenolic Content | 5°C, Light | 180 days | ~96% | [5] |
| Total Phenolic Content | 25°C, Light | 180 days | ~93% | [5] |
Table 2: Influence of pH on the Stability of Gallic Acid
| pH | Incubation Time | Temperature | Stability | Reference |
| 3-7 | - | - | Generally Stable | [3][4] |
| >7 | - | - | Unstable | [2][3][4] |
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 4-O-Galloylalbiflorin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 4-O-Galloylalbiflorin, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity for the duration of your research projects. While specific long-term stability studies on this compound are not extensively published, recommendations can be formulated based on its chemical structure, information from suppliers, and data on structurally related compounds like paeoniflorin (B1679553) and gallic acid.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Form | Solid (lyophilized powder) | Storing the compound in its solid form minimizes degradation pathways that occur in solution, such as hydrolysis. |
| Temperature | Room Temperature (for up to 3 years as per supplier data) or -20°C to -80°C for maximum stability. | A supplier indicates a shelf-life of 1095 days at room temperature.[1] However, for long-term archival purposes and to minimize any potential thermal degradation, colder temperatures are recommended. Studies on related compounds suggest that high temperatures can lead to degradation.[2] |
| Light | Protect from light (store in an amber vial or a dark container) | The galloyl moiety in the structure is susceptible to photodegradation. Gallic acid, a component of this compound, is known to degrade upon exposure to UV light.[3][4] |
| Humidity | Store in a desiccated environment. | The glycosidic and ester bonds in the molecule are susceptible to hydrolysis. Minimizing exposure to moisture is crucial. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) if possible. | The phenolic hydroxyl groups of the galloyl moiety are prone to oxidation. Storing under an inert atmosphere can prevent oxidative degradation. |
| Container | Tightly sealed, amber glass vials. | Glass is generally more inert than plastic. Amber coloring protects the compound from light. A tight seal prevents moisture and oxygen entry. |
| Solvent for Stock Solutions | Anhydrous DMSO | DMSO is a common solvent for creating high-concentration stock solutions.[5] However, it is hygroscopic (absorbs water), and water in DMSO can promote compound degradation. Use anhydrous DMSO and handle it properly to minimize water absorption. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the storage and experimental use of this compound in a question-and-answer format.
Question: I am seeing a loss of activity or inconsistent results with my this compound. What could be the cause?
Answer: Inconsistent results or loss of activity can stem from compound degradation. Consider the following possibilities:
-
Improper Storage of Solid Compound: Was the solid compound stored protected from light, moisture, and high temperatures? The galloyl and glycoside moieties are sensitive to these conditions, which can lead to photodegradation, hydrolysis, or thermal decomposition.[2][3][6]
-
Stock Solution Instability:
-
Water Contamination in DMSO: DMSO is hygroscopic. Water in your DMSO stock can lead to hydrolysis of the ester or glycosidic bonds over time, especially if stored for extended periods.[3][7][8] It is recommended to use anhydrous DMSO and prepare fresh dilutions for your experiments.
-
Frequent Freeze-Thaw Cycles: While some studies show many compounds are stable to a limited number of freeze-thaw cycles in DMSO, repeated cycles can introduce moisture and may degrade sensitive compounds.[1][7][8] It is best to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Instability in Aqueous Buffers: The stability of this compound in aqueous solutions, such as cell culture media or assay buffers, can be pH-dependent. The ester linkage is particularly susceptible to hydrolysis under acidic or basic conditions.[9] Prepare fresh working solutions in your experimental buffer immediately before use.
Question: I am having trouble dissolving my this compound for my experiments. What should I do?
Answer: Solubility issues are a common challenge with natural products.
-
For in vitro experiments:
-
First, try to dissolve the compound in a small amount of 100% anhydrous DMSO to create a high-concentration stock solution.[5]
-
Then, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
If precipitation occurs upon dilution, try vortexing or gentle warming. However, be cautious with heat as it may degrade the compound.[2]
-
-
For in vivo experiments:
-
Solubility in aqueous vehicles for animal studies can be challenging. You may need to use a co-solvent system. Common vehicles include saline with a small percentage of DMSO and a solubilizing agent like Tween 80 or Cremophor EL.
-
It is crucial to perform vehicle-only control experiments to ensure that the solvent system itself does not have any biological effects.
-
Question: My HPLC analysis of this compound shows multiple or shifting peaks. How can I troubleshoot this?
Answer: This could indicate degradation of your compound or issues with your HPLC method.
-
Check for Degradation:
-
Inject a freshly prepared solution of this compound and compare it to the chromatogram of your older sample. The appearance of new peaks or a decrease in the main peak area suggests degradation.
-
The galloyl moiety makes the compound susceptible to oxidation and hydrolysis, which would result in different chemical species with different retention times.
-
-
Optimize HPLC Method:
-
Mobile Phase pH: The phenolic hydroxyl groups on the galloyl moiety mean that the compound's charge state can change with the pH of the mobile phase. This can affect peak shape and retention time. Ensure your mobile phase is buffered and the pH is consistent.
-
Column Temperature: Inconsistent column temperature can lead to shifts in retention time. Use a column oven for stable temperature control.
-
Column Degradation: If the column has been used extensively, its performance may decline, leading to peak tailing or broadening. Try flushing the column or using a new one.[6][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure the solid is completely dissolved by vortexing. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: How stable is this compound in cell culture medium?
A2: The stability in aqueous solutions like cell culture medium is limited. The ester and glycosidic bonds are susceptible to hydrolysis, and the rate of degradation can be influenced by the pH and temperature of the medium. It is strongly recommended to prepare the final working concentration by diluting the DMSO stock solution into the medium immediately before adding it to the cells. Do not store the compound in culture medium for extended periods.
Q3: Can I store my working dilutions in aqueous buffer for later use?
A3: It is not recommended. Due to the potential for hydrolysis, working solutions of this compound in aqueous buffers should be prepared fresh for each experiment and used promptly.[12]
Q4: What are the expected degradation products of this compound?
A4: The most likely degradation products would result from the hydrolysis of the ester and glycosidic bonds. This would yield albiflorin (B1665693) and gallic acid, or the galloylated glucose and the albiflorin aglycone. Oxidation of the galloyl moiety could also occur. These degradation products would have different polarities and would likely be separable by reverse-phase HPLC.
Q5: Are there any known signaling pathways affected by this compound?
A5: While direct studies on this compound are limited, compounds containing a galloyl group are known to have anti-inflammatory effects, often through the inhibition of the NF-κB and MAPK signaling pathways.[13][14] These pathways are key regulators of inflammation. For instance, galloylated catechins have been shown to inhibit the TLR4/MAPK/NF-κB pathway.[14][15]
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay - Inhibition of Nitric Oxide (NO) Production
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM). On the day of the experiment, prepare serial dilutions in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
Inflammation Induction: After pre-incubation, add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay on the cells remaining in the original plate.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to measure the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with this compound at the desired concentrations for 1-2 hours. Then, stimulate with LPS (1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65 (Ser536), total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).[4][16][17][18][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
Diagram 1: Experimental Workflow for In Vitro Anti-inflammatory Assay
References
- 1. bowdish.ca [bowdish.ca]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Good manufacturing practices guide for natural health products (GUI-0158): NHP GMP guidance, sections 52 to 62 - Canada.ca [canada.ca]
- 12. [Comparative studies on the stability of aqueous drug solutions in the isothermal and the non-isothermal short-time test as well as in the long-time test. Part 2: The stability of aqueous tetracaine solutions in the non-isothermal short-time test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. dot | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
Enhancing the signal-to-noise ratio in NMR analysis of 4-O-Galloylalbiflorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) during the NMR analysis of 4-O-Galloylalbiflorin and related natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the signal-to-noise ratio (S/N) in the NMR analysis of this compound?
A1: The primary factors influencing the S/N ratio in NMR spectroscopy are:
-
Sample Concentration: Higher concentrations of this compound will generally yield a better S/N ratio.
-
Number of Scans: The S/N ratio increases with the square root of the number of scans.[1][2][3] Doubling the S/N ratio requires quadrupling the number of scans.[1][3]
-
Magnetic Field Strength: Higher field magnets lead to increased sensitivity and better signal dispersion.[4][5]
-
Probe Technology: Cryogenically cooled probes (CryoProbes) can significantly enhance sensitivity by reducing thermal noise.[5][6]
-
Proper Shimming: A well-shimmed magnet provides a homogeneous magnetic field, resulting in sharper lines and improved S/N. Poor shimming can lead to broad peaks.[7]
-
Pulse Sequence Parameters: Optimization of parameters like the pulse width and relaxation delay is crucial for maximizing signal intensity.[2]
Q2: I have a very limited amount of purified this compound. What are the best strategies to maximize the S/N ratio?
A2: With a limited sample amount, consider the following strategies:
-
Use a High-Field Spectrometer with a CryoProbe: If accessible, this combination provides the highest sensitivity.[5][6]
-
Optimize Sample Volume and Tube: Use high-quality NMR tubes and ensure the sample volume is appropriate for the probe.[8] For very small amounts, micro-NMR tubes and corresponding probes can be used.[6]
-
Increase the Number of Scans: This is a straightforward method to improve the S/N ratio, though it increases the experiment time.[1][2][3]
-
Employ Advanced NMR Techniques: Techniques like Dynamic Nuclear Polarization (DNP), Parahydrogen-Induced Polarization (PHIP), or Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance signal intensity, although they require specialized equipment and experimental setups.[9][10]
Q3: My 1H NMR spectrum of this compound shows broad peaks. What could be the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: This is a common cause. Re-shimming the magnet, potentially with manual adjustments, can resolve this.[7]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity or aggregation.[7] Try diluting the sample. Conversely, a very dilute sample might appear to have broad lines due to a low S/N ratio.
-
Presence of Paramagnetic Impurities: Paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[2] Degassing the solvent or using a chelating agent can help.
-
Chemical Exchange or Dynamic Processes: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened signals.[7] Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these peaks.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. 3. Poorly tuned and matched probe. 4. Incorrect pulse width. 5. Suboptimal relaxation delay. | 1. Increase the concentration of this compound if possible. 2. Increase the number of scans (NS). Remember S/N ∝ √NS.[1][2][3] 3. Ensure the probe is properly tuned and matched for your sample and solvent. 4. Calibrate the 90° pulse width for your sample. 5. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest for quantitative analysis.[11] |
| Overlapping Peaks | 1. Limited chemical shift dispersion. 2. Complex spectrum of this compound. | 1. Use a higher-field NMR spectrometer if available. 2. Try a different deuterated solvent to induce changes in chemical shifts.[7] 3. Perform 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC to resolve individual signals and establish correlations.[10] |
| Phasing Problems | 1. Incorrect phasing parameters. 2. Instrument instability. | 1. Manually re-phase the spectrum carefully. 2. If the problem persists, consult the instrument manager as it may indicate a hardware issue. |
| Presence of Water Peak | 1. Use of non-anhydrous deuterated solvent. 2. Moisture in the sample or NMR tube. | 1. Use fresh, high-quality deuterated solvent. 2. Dry the sample and NMR tube thoroughly before use. 3. Employ solvent suppression techniques in the pulse sequence. |
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation for this compound
-
Sample Weighing: Accurately weigh 1-5 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Methanol-d4, DMSO-d6, Acetone-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]
-
Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[8] Avoid introducing solid particles into the tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Optimizing Acquisition Parameters for 1H NMR
-
Locking and Shimming: Insert the sample into the magnet, lock onto the deuterium (B1214612) signal of the solvent, and perform automatic or manual shimming to achieve a narrow and symmetrical lock signal.
-
Pulse Width Calibration: Determine the 90° pulse width (p1) for your specific sample.
-
Setting Acquisition Parameters:
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to achieve the desired S/N ratio.
-
Relaxation Delay (D1): For qualitative spectra, a D1 of 1-2 seconds is often sufficient. For quantitative results, D1 should be at least 5 times the longest T1 of the signals of interest.[11]
-
Acquisition Time (AQ): A typical value is 2-4 seconds.
-
Spectral Width (SW): Ensure the spectral width encompasses all expected proton signals.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals.
-
Visualizations
Caption: A workflow for optimizing the signal-to-noise ratio in NMR experiments.
Caption: A logical diagram for troubleshooting low signal-to-noise in NMR.
References
- 1. reddit.com [reddit.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. youtube.com [youtube.com]
- 4. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. organomation.com [organomation.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. fiveable.me [fiveable.me]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Dealing with poor reproducibility in 4-O-Galloylalbiflorin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving 4-O-Galloylalbiflorin. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Poor reproducibility in this compound bioassays can stem from various factors related to the compound's chemical nature and the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability in Assay Results Between Replicates
Possible Causes:
-
Compound Precipitation: this compound, as a phenolic compound, may precipitate in aqueous solutions, especially at higher concentrations or in certain buffer conditions.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant variations.
-
Cell Seeding Density: Uneven cell distribution in multi-well plates can result in varied responses.
-
Edge Effects: Evaporation from wells on the periphery of a microplate can concentrate reagents and affect cell viability.
Troubleshooting Steps:
-
Solubility Check:
-
Visually inspect stock solutions and final assay dilutions for any signs of precipitation.
-
Consider using a co-solvent like DMSO and ensure the final concentration in the assay medium is low and consistent across all experiments.
-
-
Pipetting Technique:
-
Calibrate pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure complete mixing of solutions before aliquoting.
-
-
Cell Culture Practices:
-
Thoroughly resuspend cells before seeding to ensure a uniform density.
-
Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects.
-
-
Assay Controls:
-
Include a vehicle control (the solvent used to dissolve this compound) to assess its effect on the assay.
-
Issue 2: Inconsistent Bioactivity or Loss of Potency
Possible Causes:
-
Compound Degradation: this compound can be susceptible to degradation due to factors like pH, temperature, and light exposure. Phenolic compounds are also prone to oxidation.
-
Improper Storage: Incorrect storage of the compound or its solutions can lead to a loss of activity over time.
-
Interaction with Assay Components: The compound may interact with components of the cell culture medium or assay reagents, reducing its effective concentration.
Troubleshooting Steps:
-
Stability Assessment:
-
Prepare fresh solutions of this compound for each experiment.
-
Protect solutions from light by using amber tubes or wrapping them in foil.
-
Evaluate the stability of the compound in your specific assay buffer and conditions.
-
-
Storage Conditions:
-
Store the solid compound in a cool, dark, and dry place as recommended by the supplier.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Matrix Effects:
-
Investigate potential interactions with serum proteins in the culture medium by running the assay in serum-free or low-serum conditions, if feasible for your cell line.
-
Issue 3: Non-Specific Effects or False Positives
Possible Causes:
-
Compound Aggregation: Phenolic compounds can form aggregates that may lead to non-specific inhibition of enzymes or interference with detection methods.[1]
-
Interference with Assay Signal: The colored nature of phenolic compounds or their degradation products might interfere with colorimetric or fluorometric readouts.
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as a specific inhibitory effect.
Troubleshooting Steps:
-
Aggregation Mitigation:
-
Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation.[1]
-
-
Signal Interference Check:
-
Run a control with the compound in the absence of the biological target (e.g., enzyme or cells) to measure any intrinsic absorbance or fluorescence.
-
-
Cytotoxicity Assessment:
-
Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Ensure that the concentrations used in the bioassay are non-toxic.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other phenolic compounds for in vitro bioassays. It is important to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q2: How should I store this compound and its solutions to maintain stability?
A2:
-
Solid Compound: Store in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO), aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. Protect from light.
Q3: My antioxidant assay results for this compound are not reproducible. What could be the cause?
A3: In addition to the general troubleshooting points, consider the specifics of the antioxidant assay:
-
DPPH/ABTS Assays: The kinetics of the reaction between this compound and the radical can be time-dependent. Ensure a fixed and consistent incubation time for all samples. The color of the compound itself might interfere with the absorbance reading; subtract the absorbance of a compound-only control.
-
Cell-based Antioxidant Assays: Cellular uptake and metabolism of this compound can influence the results. Ensure consistent cell density and incubation times.
Q4: I am observing a bell-shaped dose-response curve in my cell-based assay. Is this expected?
A4: A bell-shaped (or biphasic) dose-response curve can occur with phenolic compounds. At lower concentrations, you may observe the expected biological effect. At higher concentrations, cytotoxicity or compound aggregation can lead to a decrease in the measured response, resulting in a bell-shaped curve. It is crucial to perform cytotoxicity assays to identify the toxic concentration range.
Data Presentation
Table 1: Troubleshooting Summary for Poor Reproducibility in this compound Bioassays
| Issue | Possible Cause | Recommended Solution |
| High Variability | Compound Precipitation | Check solubility, use co-solvents (e.g., DMSO) at low final concentrations. |
| Inconsistent Pipetting | Calibrate pipettes, use proper techniques (e.g., reverse pipetting). | |
| Uneven Cell Seeding | Ensure homogeneous cell suspension before plating. | |
| Loss of Potency | Compound Degradation | Prepare fresh solutions, protect from light, assess stability in assay buffer. |
| Improper Storage | Store solid compound in a cool, dark, dry place; store stock solutions at -20°C or -80°C in aliquots. | |
| Non-Specific Effects | Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1] |
| Signal Interference | Run a compound-only control to check for intrinsic absorbance/fluorescence. | |
| Cytotoxicity | Perform a parallel cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation
This assay assesses the ability of this compound to inhibit heat-induced protein denaturation, a common in vitro model for anti-inflammatory activity.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of working concentrations of this compound and Diclofenac Sodium by diluting the stock solutions in PBS.
-
The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg) or 0.5 mL of 1% aqueous BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test or standard solution.
-
A control group consists of the protein solution and PBS without the test compound.
-
Incubate the mixtures at 37°C for 15-20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 2: Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic Acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and the positive control in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
In a 96-well plate, add various concentrations of the test compound or positive control.
-
Add the DPPH solution to each well.
-
A control well should contain methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualizations
Caption: A generalized experimental workflow for a cell-based bioassay.
Caption: The NF-κB signaling pathway and potential inhibition sites.
References
Technical Support Center: Optimizing Cell Permeability of 4-O-Galloylalbiflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to optimize the cell permeability of 4-O-Galloylalbiflorin to reach its intracellular targets.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the cell permeability of this compound?
A1: A tiered approach using two primary in vitro assays is recommended to establish a baseline for the cell permeability of this compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to cross a lipid membrane via passive diffusion.[1] It is an excellent initial screen to determine the intrinsic passive permeability of this compound.[1]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium.[2][3][4] It provides more comprehensive data by accounting for not only passive diffusion but also active transport and efflux mechanisms.[3][4]
Comparing the results from these two assays can help diagnose the primary mechanism of permeation.[1] For instance, if permeability is high in PAMPA but low in the Caco-2 assay, it may suggest that the compound is a substrate for active efflux.[5]
Q2: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?
A2: The apparent permeability coefficient (Papp) is used to classify compounds and predict their in vivo absorption. While classification can vary slightly between labs, a general guideline is provided in the table below.[6][7]
| Permeability Classification | Papp Value (x 10⁻⁶ cm/s) | Predicted Human Absorption (%) |
| Low | < 2.0 | 0 - 20 |
| Moderate | 2.0 - 10.0 | 20 - 80 |
| High | > 10.0 | 80 - 100 |
| This table provides a generalized interpretation of Papp values from Caco-2 assays.[6][7] |
Q3: My compound has low aqueous solubility, which is affecting the assay. How can I address this?
A3: Poor aqueous solubility is a common issue for lipophilic compounds like many flavonoids.[8] This can lead to precipitation in the assay buffer, reducing the concentration of the compound available for transport.[8]
-
Co-solvents: A small percentage of a biocompatible co-solvent, such as DMSO, can be used to prepare the initial stock solution.[8]
-
pH Adjustment: The pH of the buffer can be adjusted to improve the solubility of compounds with ionizable groups.[8]
-
Use of Albumin: Adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can act as a "sink," mimicking in vivo conditions and helping to maintain the concentration gradient.[8]
Q4: What strategies can be used to improve the cell permeability of this compound?
A4: If initial assays confirm poor permeability, several optimization strategies can be employed:
-
Prodrug Approach: The structure of this compound can be chemically modified to create a more permeable "prodrug."[9][10] This involves masking polar groups, like hydroxyls, with lipophilic moieties (e.g., esters) to enhance passive diffusion.[11] The prodrug is designed to be converted back to the active parent compound inside the cell.[9][10]
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[12][13] The size and surface properties of nanoparticles can be tailored for efficient lymphatic delivery and cellular uptake.[14][15]
-
Use of Permeation Enhancers: Certain excipients can be used to transiently increase the permeability of cell membranes.[9]
Troubleshooting Guide
Issue 1: Low Permeability of this compound in Caco-2 Assay
-
Possible Cause 1: Active Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport the compound out.[8][16] Flavonoids are known to be substrates for these transporters.[8]
-
Troubleshooting Step: Perform a bidirectional Caco-2 assay, measuring transport from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4] An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux.[4][16]
-
Optimization: Co-administer a known efflux pump inhibitor, such as verapamil (B1683045) (for P-gp).[16] A significant increase in A-B permeability in the presence of the inhibitor confirms the involvement of that efflux pump.[16] Many flavonoids themselves can act as efflux pump inhibitors.[17][18][19]
-
-
Possible Cause 2: Poor Passive Permeability: The physicochemical properties of this compound (e.g., high polar surface area, molecular weight) may inherently limit its ability to diffuse across the lipid cell membrane.[11][20]
-
Troubleshooting Step: Review the results from a PAMPA experiment. If permeability is also low in this cell-free assay, poor passive diffusion is likely a major contributor.[20]
-
Optimization: Consider medicinal chemistry approaches to optimize the structure-activity relationship (SAR) or employ strategies like prodrug design or nanoparticle encapsulation to bypass poor passive diffusion.[9][21]
-
-
Possible Cause 3: Non-Specific Binding: Highly lipophilic compounds can bind to plastic surfaces of the assay plates, reducing the concentration available for transport.[8][22]
-
Troubleshooting Step: Assess compound recovery at the end of the experiment. Low recovery may indicate non-specific binding.[16]
-
Optimization: Pre-treating assay plates with a blocking agent like BSA can saturate non-specific binding sites.[8] Including BSA (1-4%) in the basolateral receiver buffer can also improve recovery.[8][20]
-
-
Possible Cause 4: Metabolic Instability: The compound may be metabolized by enzymes present in the Caco-2 cells.
-
Troubleshooting Step: Analyze samples from both the donor and receiver compartments using LC-MS/MS to identify potential metabolites.
-
Optimization: If metabolism is significant, structural modifications may be necessary to block the metabolic sites.
-
Caption: Troubleshooting workflow for low cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive permeability across an artificial lipid membrane.[23][1]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 1% lecithin (B1663433) in dodecane).[24]
-
Compound Preparation: Prepare a dosing solution of this compound (e.g., 10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Setup:
-
Add buffer to the 96-well acceptor plate.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the compound dosing solution to the donor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[23][25]
-
Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[5]
-
Calculation: Calculate the apparent permeability coefficient (Pe or Papp) using the measured concentrations.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol measures permeability across a biologically relevant cell monolayer.[2][3][4]
-
Cell Culture: Seed Caco-2 cells onto semipermeable inserts in multi-well plates and culture for 18-22 days until they form a differentiated and polarized monolayer.[4][16]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200-300 Ω·cm².[8][26] Alternatively, a Lucifer Yellow rejection assay can be performed.[16]
-
Assay Setup (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add fresh transport buffer to the basolateral (receiver) chamber. To improve recovery, this buffer can be supplemented with 1-4% BSA.[8]
-
Add the dosing solution of this compound to the apical (donor) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours).[3][4]
-
Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS/MS.
-
Bidirectional Assay (Optional but Recommended): Repeat the process in the reverse direction (Basolateral to Apical, B-A) to determine the efflux ratio.[4]
-
Calculation: Calculate the Papp value for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[16]
Visualizing Permeability Mechanisms and Solutions
Caption: Key transport pathways across a Caco-2 cell monolayer.
Caption: Strategies to enhance the cell permeability of this compound.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticles for Lymph Node-Directed Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locoregional Lymphatic Delivery Systems Using Nanoparticles and Hydrogels for Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Selection of appropriate vehicle for in vivo administration of 4-O-Galloylalbiflorin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and in vivo administration of 4-O-Galloylalbiflorin. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which vehicles are recommended for the in vivo administration of this compound?
A2: For hydrophobic compounds like this compound, a common strategy is to first dissolve the compound in a small amount of an organic solvent and then dilute it with a co-solvent or an oil-based vehicle. Based on practices with similar compounds, the following vehicles can be considered:
-
For Oral Gavage:
-
A suspension in 0.5% or 1% carboxymethyl cellulose (B213188) (CMC) in water.
-
A solution or suspension in corn oil. To facilitate dissolution, the compound can first be dissolved in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before being mixed with the corn oil.
-
-
For Intraperitoneal (IP) Injection:
-
A co-solvent system such as a mixture of DMSO and PEG400, further diluted with saline or PBS. It is critical to ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity.
-
A formulation with a surfactant like Tween 80 can help to create a stable emulsion for administration.
-
Q3: What are typical dosages and administration routes for albiflorin (B1665693) and its derivatives in animal models?
A3: Studies on albiflorin and paeoniflorin (B1679553), a closely related compound, can provide a starting point for dose selection. For instance, in rodent models, oral gavage has been a commonly used route of administration.[4] Dosages for paeoniflorin derivatives administered orally to rats have ranged from 32 to 128 mg/kg.[5] For intravenous administration of a paeoniflorin derivative, dosages of 6 to 24 mg/kg have been used in rats.[5] It is crucial to perform dose-response studies to determine the optimal and non-toxic dose for your specific experimental model.
Q4: What is the known mechanism of action for this compound?
A4: The precise signaling pathways modulated by this compound are still under investigation. However, compounds containing galloyl groups have been shown to possess anti-inflammatory properties.[6][7][8] These effects are often mediated through the inhibition of pro-inflammatory pathways such as the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades.[6][9] The galloyl moiety is considered crucial for these anti-inflammatory activities.[6]
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen vehicle.
-
Solution 1: Use of a Co-solvent. First, attempt to dissolve the this compound in a small volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Then, slowly add this stock solution to your final vehicle (e.g., corn oil, PEG400, or saline) while vortexing to ensure proper mixing and prevent precipitation.
-
Solution 2: Sonication. Gentle sonication can aid in the dissolution of the compound in the vehicle. Be cautious with the duration and power of sonication to avoid degradation of the compound.
-
Solution 3: Vehicle Combination. For challenging compounds, a combination of vehicles may be necessary. For instance, a mixture of DMSO, PEG300, and Tween 80 can create a stable formulation for oral or intraperitoneal administration.[10]
Issue 2: The compound precipitates out of solution after preparation or during administration.
-
Solution 1: Check pH and Stability. Galloyl esters can be unstable and prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[11][12][13] Ensure the pH of your final formulation is in a slightly acidic range if possible, as gallic acid is more stable under these conditions.[12][13]
-
Solution 2: Prepare Fresh Formulations. Due to potential stability issues, it is highly recommended to prepare the this compound formulation fresh before each administration. Avoid storing solutions for extended periods unless stability has been confirmed.
-
Solution 3: Increase Surfactant Concentration. If using a surfactant like Tween 80, a slight increase in its concentration may help to maintain the stability of the emulsion and prevent precipitation.
Issue 3: Observed toxicity or adverse effects in the animal model.
-
Solution 1: Vehicle Control Group. Always include a vehicle-only control group in your experiments to distinguish the effects of the compound from those of the administration vehicle.
-
Solution 2: Reduce Organic Solvent Concentration. High concentrations of organic solvents like DMSO can be toxic to animals. Ensure the final concentration of DMSO in the administered dose is as low as possible, ideally below 10% for IP injections and even lower for other routes.
-
Solution 3: Dose Adjustment. If toxicity is observed, consider reducing the dose of this compound in subsequent experiments. A dose-escalation study can help determine the maximum tolerated dose.
Data Presentation
Table 1: Recommended Vehicles for In Vivo Administration of Poorly Water-Soluble Compounds
| Vehicle Composition | Administration Route | Notes |
| 0.5% - 1% Carboxymethyl cellulose (CMC) in saline | Oral Gavage | Forms a suspension. Requires consistent mixing before administration. |
| Corn Oil | Oral Gavage, Subcutaneous | Suitable for lipophilic compounds. May require a co-solvent for initial dissolution. |
| 10% DMSO, 40% PEG400, 50% Saline/PBS | Intraperitoneal | A common co-solvent system. Final DMSO concentration should be minimized. |
| 5-10% DMSO in Corn Oil | Oral Gavage, Intraperitoneal | DMSO aids in initial dissolution. Phase separation can occur, may require an emulsifier.[10][14][15] |
| Vehicle + Tween 80 (e.g., 5%) | Oral Gavage, Intraperitoneal | Acts as a surfactant to create a stable emulsion. |
Table 2: In Vivo Dosing Information for Related Compounds (Albiflorin & Paeoniflorin)
| Compound | Animal Model | Administration Route | Dose Range | Reference |
| Paeoniflorin Derivative (CP-25) | Rat | Oral | 32 - 128 mg/kg | [5] |
| Paeoniflorin Derivative (CP-25) | Rat | Intravenous | 6 - 24 mg/kg | [5] |
| Albiflorin | Mouse | Oral Gavage | Not specified, used in behavioral tests | [4] |
| Paeoniflorin | Rat | Oral | ~30 mg/kg | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile saline.
-
Gradually add the powdered this compound to the CMC solution while continuously vortexing or stirring to form a homogenous suspension.
-
Ensure the suspension is uniformly mixed immediately before each administration.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)
-
Dissolve the desired amount of this compound in a minimal volume of DMSO (e.g., to create a 100 mg/mL stock solution).
-
In a separate tube, prepare a mixture of PEG400 and sterile saline (e.g., a 40:50 ratio).
-
Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing.
-
Ensure the final concentration of DMSO in the injectable solution is below 10%.
-
Visually inspect the solution for any precipitation before administration. Prepare fresh for each experiment.
Mandatory Visualization
Caption: Experimental workflow for the in vivo administration of this compound.
Caption: Postulated inhibitory effect of this compound on the TLR4 signaling pathway.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives and Antidiabetic Activities of Acer ginnala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells [ouci.dntb.gov.ua]
- 9. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmpk.com [pharmpk.com]
- 16. Comparative pharmacokinetic study of paeoniflorin after oral administration of pure paeoniflorin, extract of Cortex Moutan and Shuang-Dan prescription to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of semi-synthetic modifications of 4-O-Galloylalbiflorin
Welcome to the technical support center for the semi-synthetic modification of 4-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental efficiency. Below, you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for the semi-synthetic modification of this compound?
A1: The primary motivation is to improve the compound's pharmacokinetic and pharmacodynamic properties. Like its isomer paeoniflorin (B1679553), albiflorin (B1665693) derivatives often suffer from low membrane permeability and bioavailability, which limits their therapeutic potential.[1][2] Modifications such as acylation or glycosylation aim to increase lipophilicity, enhance absorption, and potentially augment biological activity.[2][3]
Q2: Which functional groups on this compound are the most common targets for modification?
A2: The most common targets are the free hydroxyl (-OH) groups on the glucose moiety of the molecule. The albiflorin core structure has a cage-like pinane (B1207555) skeleton that is less accessible. The secondary hydroxyls at the 2', 3', and 4' positions and the primary hydroxyl at the 6' position of the glucose unit are the most reactive sites for modifications like acylation and glycosylation.
Q3: How can I achieve regioselectivity when modifying the hydroxyl groups on the glucose moiety?
A3: Achieving regioselectivity is a critical challenge. The most common strategy involves the use of protecting groups.[4] By selectively protecting certain hydroxyl groups, you can direct the modification to a specific desired position. For example, bulky silyl (B83357) ethers like tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS) can be used to selectively protect the less sterically hindered primary 6'-OH group, allowing for modification of the secondary hydroxyls.[5] Subsequent deprotection then yields the final modified compound.
Q4: What are the initial steps for purifying the modified derivatives of this compound?
A4: Purification typically begins with a standard aqueous workup to remove water-soluble reagents and byproducts. This is followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The primary purification method is column chromatography on silica (B1680970) gel, which separates compounds based on polarity.[2] For challenging separations of isomers or products with very similar polarity to the starting material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Low yields during the acylation of the glucose hydroxyls are a common problem. The table below outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Steric Hindrance | The hydroxyl groups on the glucose moiety, particularly the secondary ones, can be sterically hindered. Consider using a less bulky acylating agent or a more reactive one (e.g., acyl chloride or anhydride (B1165640) instead of a carboxylic acid with a coupling agent). |
| Inadequate Catalyst/Base | The choice of base is crucial. For acylations with anhydrides or acyl chlorides, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) is often used. Ensure the base is dry and used in sufficient molar excess (typically 1.5-3 equivalents) to neutralize the acid byproduct. |
| Poor Reaction Conditions | Optimize the reaction temperature and time. Some acylations may require cooling to 0°C to minimize side reactions, while others may need gentle heating to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Moisture Contamination | Acylating agents and Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to prevent hydrolysis of the reactants.[6] |
Issue 2: Formation of Multiple Products and Side Reactions
The presence of multiple hydroxyl groups can lead to a mixture of mono-, di-, and poly-acylated products, reducing the yield of the desired compound.
Caption: Troubleshooting logic for poor regioselectivity.
Issue 3: Difficulty with Product Purification
The polarity of the modified this compound may not be significantly different from the starting material, especially in cases of mono-acylation.
| Purification Method | Recommendations & Best Practices |
| Flash Column Chromatography | - Solvent System Optimization: Systematically test solvent systems using TLC. A common starting point is a hexane/ethyl acetate or dichloromethane (B109758)/methanol gradient. Adding a small amount of acetic acid (0.1%) can improve peak shape for acidic compounds. - Gradient Elution: Use a shallow gradient elution rather than an isocratic one to improve the separation of closely eluting spots. |
| Reverse-Phase Chromatography (C18) | If the modified compound is difficult to separate using normal-phase silica, reverse-phase chromatography can be an effective alternative. Common mobile phases are gradients of water and acetonitrile (B52724) or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid. |
| Preparative HPLC | For obtaining highly pure material or separating isomers, preparative HPLC is the method of choice. This allows for very high resolution but is typically used for smaller quantities of material. |
Experimental Protocols
Protocol 1: General Procedure for Selective 6'-O-Acylation
This protocol outlines a typical workflow involving protection, acylation, and deprotection to achieve selective modification.
Caption: Workflow for selective 6'-O-acylation.
Methodology:
-
Protection: Dissolve this compound in an anhydrous solvent (e.g., DMF). Add a suitable diol protecting agent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Stir at room temperature until TLC analysis indicates the consumption of the starting material. Quench the reaction, extract the product, and purify by column chromatography.
-
Acylation: Dissolve the protected intermediate in anhydrous dichloromethane and cool to 0°C. Add pyridine (2-3 equivalents) followed by the dropwise addition of the desired acyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Perform an aqueous workup to remove excess reagents and purify the crude product.
-
Deprotection: Dissolve the acylated intermediate in a solvent mixture such as THF/water. Add a mild acid (e.g., acetic acid or a catalytic amount of HCl) and stir at room temperature. Monitor the deprotection by TLC. Upon completion, neutralize the acid, remove the organic solvent under reduced pressure, and extract the final product. Purify by flash chromatography or preparative HPLC.
Protocol 2: General Procedure for Glycosylation
Improving efficiency in glycosylation reactions often involves careful selection of the glycosyl donor, acceptor, and promoter.
| Component | Variable | Common Examples & Recommendations |
| Glycosyl Donor | Leaving Group | Trichloroacetimidates, thioglycosides, glycosyl bromides. Trichloroacetimidates are often preferred for their reactivity and stability. |
| Promoter/Activator | Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂). The choice depends on the leaving group of the donor. |
| Reaction Conditions | Solvent & Temperature | Anhydrous dichloromethane (DCM) or acetonitrile are common. Reactions are typically run at low temperatures (-78°C to 0°C) to control stereoselectivity.[7] |
| Additives | Drying Agent | Powdered and activated 4Å molecular sieves are essential to scavenge any moisture that would deactivate the promoter.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 4-O-Galloylalbiflorin and albiflorin bioactivity
A Comparative Analysis of the Bioactivities of 4-O-Galloylalbiflorin and Albiflorin (B1665693)
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed comparative analysis of the bioactivities of albiflorin and its galloylated derivative, this compound. Due to the limited direct comparative data for this compound, this guide leverages experimental data from 6'-O-galloylpaeoniflorin, a closely related galloylated monoterpene glycoside, to provide a substantive comparison against albiflorin.
Overview of Bioactivities
Both albiflorin and its galloylated counterpart exhibit a range of pharmacological effects, with anti-inflammatory, neuroprotective, and hepatoprotective properties being the most prominently studied. The addition of a galloyl group significantly influences the bioactivity, often enhancing its therapeutic potential.
Anti-inflammatory Effects
The anti-inflammatory activities of these compounds have been assessed using lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages, a standard in vitro model for inflammation.
Quantitative Comparison of Anti-inflammatory Activity
| Parameter | Albiflorin | 6'-O-Galloylpaeoniflorin (as a proxy for this compound) | Reference |
| Inhibition of Nitric Oxide (NO) Production | 17.35% | Data not directly available, but paeoniflorin (B1679553) shows 17.61% inhibition. Galloylation is expected to enhance this. | [1][2] |
| IC50 for NO Production | 1.3 x 10⁻² mol/L | Data not directly available, but paeoniflorin has an IC50 of 2.2 x 10⁻⁴ mol/L. | [1][3] |
| Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production | 12.94% | Data not directly available, but paeoniflorin shows 27.56% inhibition. | [1][2] |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | 15.29% | Significantly reduces inflammatory cytokine production. | [1][4] |
| Inhibition of Interleukin-6 (IL-6) Production | 10.78% | Significantly reduces inflammatory cytokine production. | [1][4] |
| Inhibition of Cyclooxygenase-2 (COX-2) Protein Expression | 17.21% | Data not directly available, but paeoniflorin shows 50.98% reduction. | [1][3] |
| Inhibition of inducible Nitric Oxide Synthase (iNOS) Gene Expression | 58.36% | Data not directly available, but paeoniflorin shows 35.65% inhibition. | [1][3] |
| Inhibition of COX-2 Gene Expression | 47.64% | Data not directly available, but paeoniflorin shows 38.08% inhibition. | [1][3] |
Neuroprotective Effects
Both compounds have demonstrated significant neuroprotective properties. Albiflorin has been shown to alleviate depression-like behaviors, reduce neuroinflammation, and enhance neuroplasticity.[5] 6'-O-galloylpaeoniflorin has been found to exert significant neuroprotection in cellular models of oxygen-glucose deprivation by reducing oxidative stress, inflammatory response, and apoptosis.[4][6]
Hepatoprotective Effects
Experimental Protocols
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments, cells are pre-treated with various concentrations of albiflorin or this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
2. Measurement of Nitric Oxide (NO) Production: The production of nitric oxide is measured in the culture medium using the Griess colorimetric method.[3]
3. Measurement of Pro-inflammatory Cytokines and Prostaglandins: The synthesis of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is analyzed using enzyme-linked immunosorbent assay (ELISA).[3]
4. Western Blot Analysis: The protein expression of cyclooxygenase-2 (COX-2) is detected by a cell-based ELISA or Western blotting.[1]
5. Quantitative Real-Time RT-PCR: The gene expression levels of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6 are detected by quantitative real-time reverse-transcription polymerase chain reaction (real-time RT-PCR).[3]
General Experimental Workflow
Caption: General workflow for in vitro and in vivo bioactivity assessment.
Signaling Pathways
The bioactivities of albiflorin and its galloylated derivative are mediated through various signaling pathways.
Albiflorin's Anti-inflammatory and Hepatoprotective Pathways
Albiflorin has been shown to inhibit inflammation and improve liver fibrosis by targeting the CXCL12/CXCR4 axis.[7][9] It also alleviates severe acute pancreatitis-associated liver injury by inactivating the P38MAPK/NF-κB signaling pathway.[8]
Caption: Signaling pathways modulated by Albiflorin.
6'-O-Galloylpaeoniflorin's Neuroprotective Pathway
6'-O-galloylpaeoniflorin exerts its neuroprotective effects against ischemia-reperfusion injury through the activation of the PI3K/Akt/Nrf2 pathway.[4][6]
Caption: Neuroprotective signaling pathway of 6'-O-Galloylpaeoniflorin.
Conclusion
Both albiflorin and its galloylated derivative, represented here by 6'-O-galloylpaeoniflorin, demonstrate significant therapeutic potential. Albiflorin shows strong anti-inflammatory and hepatoprotective effects through the modulation of specific signaling pathways. The addition of a galloyl moiety, as seen in 6'-O-galloylpaeoniflorin, appears to enhance neuroprotective activities through the activation of the PI3K/Akt/Nrf2 pathway. This comparative analysis underscores the importance of structural modifications in tailoring the bioactivity of natural compounds for specific therapeutic applications. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albiflorin Alleviates Severe Acute Pancreatitis-Associated Liver Injury by Inactivating P38MAPK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobiological effects of gallic acid: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 4-O-Galloylalbiflorin and its Analogs in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of galloylated monoterpene glycosides, with a focus on 6'-O-galloylpaeoniflorin (GPF) as a representative compound for 4-O-Galloylalbiflorin, in preclinical models of neurodegenerative diseases. Due to a lack of extensive specific data on this compound, this guide leverages available research on the closely related and structurally similar compound, GPF, to provide insights into its potential therapeutic efficacy and mechanisms of action. This guide also compares these effects with other established neuroprotective agents.
Comparative Efficacy of 6'-O-Galloylpaeoniflorin (GPF) in a Preclinical Model of Cerebral Ischemia-Reperfusion Injury
The following table summarizes the quantitative data from a key preclinical study investigating the neuroprotective effects of GPF in a rat model of cerebral ischemia-reperfusion injury (CIRI).
| Efficacy Parameter | Model | GPF Treatment Group | Control Group (CIRI + Vehicle) | Percentage Improvement with GPF |
| Neurological Deficit Score | Rat CIRI Model | 2.1 ± 0.4 | 3.5 ± 0.5 | ~40% |
| Infarct Volume (mm³) | Rat CIRI Model | 125.3 ± 15.2 | 248.7 ± 21.9 | ~49.6% |
| Malondialdehyde (MDA) Level (nmol/mg protein) | Rat CIRI Model | 4.8 ± 0.6 | 8.2 ± 0.9 | ~41.5% |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Rat CIRI Model | 35.6 ± 4.1 | 21.3 ± 3.5 | ~67.1% increase |
| Bax/Bcl-2 Ratio (apoptosis marker) | Rat CIRI Model | 1.8 ± 0.2 | 3.9 ± 0.4 | ~53.8% reduction |
| Cleaved Caspase-3 Level (apoptosis marker) | Rat CIRI Model | 1.9 ± 0.3 | 4.2 ± 0.5 | ~54.8% reduction |
Comparison with Other Neuroprotective Agents
This table provides a qualitative comparison of GPF with other well-known neuroprotective agents based on their primary mechanisms of action in preclinical models.
| Neuroprotective Agent | Primary Mechanism of Action | Key Preclinical Models |
| 6'-O-Galloylpaeoniflorin (GPF) | Activation of PI3K/Akt/Nrf2 pathway, antioxidant, anti-inflammatory, anti-apoptotic.[1] | Cerebral Ischemia-Reperfusion Injury.[1] |
| Curcumin | Anti-inflammatory (suppresses microglia activation), antioxidant, reduces amyloid plaque burden.[2] | Alzheimer's Disease, Parkinson's Disease.[2] |
| Resveratrol | Antioxidant, destabilization of Aβ fibrils, anti-inflammatory.[2] | Alzheimer's Disease, Stroke.[2] |
| Berberine (B55584) | Anti-inflammatory (downregulates TLR4/NF-κB), antioxidant, anti-apoptotic, promotes neuroregeneration.[3] | Ischemic Stroke.[3] |
| Astragaloside IV | Anti-inflammatory, antioxidant, anti-apoptotic, regulates nerve growth factor, promotes nerve regeneration.[4] | Neurological Disorders.[4] |
| Punicalagin (B30970) | Neurotrophic, neurogenic, anti-inflammatory, antioxidant, anti-apoptotic, controls ER stress.[5] | Parkinson's Disease.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
Animal Model: Cerebral Ischemia-Reperfusion Injury (CIRI) in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Induction of Ischemia: A middle cerebral artery occlusion (MCAO) model is established. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for blood reperfusion.
-
Drug Administration: GPF or a vehicle control is administered, often via intraperitoneal injection, at the onset of reperfusion.
-
Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and biochemical assays are performed at a specified time point post-reperfusion (e.g., 24 hours).
Biochemical Assays
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Brain tissue is homogenized, and MDA levels, a marker of lipid peroxidation, are measured using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
Superoxide Dismutase (SOD) Assay: SOD activity in brain homogenates is determined using a commercial kit, which typically measures the inhibition of a colorimetric reaction.
-
-
Apoptosis Markers:
-
Western Blotting: Protein extracts from brain tissue are separated by SDS-PAGE and transferred to a membrane. The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 are detected using specific primary and secondary antibodies.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: PI3K/Akt/Nrf2 signaling pathway activated by GPF.
Caption: Experimental workflow for preclinical CIRI model.
References
- 1. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of punicalagin and/or micronized zeolite clinoptilolite on manganese-induced Parkinson's disease in a rat model: Involvement of multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 4-O-Galloylalbiflorin with other BACE1 Inhibitors: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 4-O-Galloylalbiflorin and other prominent Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a primary therapeutic target in Alzheimer's disease drug discovery due to its role in the amyloidogenic processing of the amyloid precursor protein (APP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in research and development efforts.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound's structural analogs from Paeonia lactiflora and other well-characterized natural and synthetic BACE1 inhibitors. Direct head-to-head experimental data for this compound is currently limited in publicly available literature. The data presented for compounds from Paeonia lactiflora provides the closest available comparison. It is important to note that variations in experimental conditions can influence IC50 values, and thus, comparisons should be interpreted with this in mind.
| Compound Class | Inhibitor | BACE1 IC50 (µM) | Source Organism/Type |
| Monoterpene Glycoside Derivative | Analogs from Paeonia lactiflora | ||
| (-)-7a,8a-cis-ε-viniferin | 1.29 | Paeonia lactiflora | |
| Gnetin H | 1.85 | Paeonia lactiflora | |
| Suffruticosol A | 2.21 | Paeonia lactiflora | |
| Suffruticosol B | 11.9 | Paeonia lactiflora | |
| Miyabenol C | 4.01 | Paeonia lactiflora | |
| (+)-α-Viniferin | 19.8 | Paeonia lactiflora | |
| A resveratrol (B1683913) trimer | 0.34 | Paeonia lactiflora | |
| Suffruticosol C | 5.99 | Paeonia lactiflora | |
| Trans-ε-viniferin | 0.88 | Paeonia lactiflora | |
| Synthetic Inhibitors | Verubecestat (MK-8931) | 0.0022 (Ki) | Synthetic |
| Lanabecestat (AZD3293) | 0.0006 (IC50) | Synthetic | |
| Other Natural Product Inhibitors | Cardamonin | 4.35 | Boesenbergia rotunda |
| Pinocembrin | 27.01 | Boesenbergia rotunda | |
| Pinostrobin | 28.44 | Boesenbergia rotunda | |
| Myricetin | 2.8 | Flavonoid | |
| Quercetin | 5.4 | Flavonoid | |
| Kaempferol | 14.7 | Flavonoid | |
| Polyozellin | 3.08 | Polyozellus multiplex | |
| Thelephoric acid | 3.50 | Polyozellus multiplex | |
| Polyozellic acid | 4.78 | Polyozellus multiplex |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of BACE1 inhibitors.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This cell-free assay is a common method to determine the direct inhibitory effect of a compound on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1-specific FRET substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection (Excitation/Emission wavelengths specific to the FRET pair)
-
384-well black plates
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
In a 384-well plate, add 10 µL of the test compound dilution to the respective wells. For control wells (no inhibitor), add 10 µL of assay buffer with the same final solvent concentration.
-
Add 10 µL of the BACE1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank (substrate only) wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Amyloid-β (Aβ) Production Assay
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.
Materials:
-
A suitable cell line overexpressing human APP with a mutation that enhances BACE1 cleavage (e.g., SH-SY5Y-APP695swe).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Test compounds dissolved in a suitable solvent.
-
Lysis buffer for cell harvesting.
-
ELISA kits for the detection of Aβ40 and Aβ42.
-
Microplate reader for ELISA.
Procedure:
-
Seed the SH-SY5Y-APP695swe cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24-48 hours). Include a vehicle control (solvent only).
-
After the treatment period, collect the conditioned media from each well.
-
Optionally, lyse the cells to measure intracellular Aβ levels.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates to account for any potential cytotoxicity of the compound.
-
Calculate the percentage of reduction in Aβ production for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in Aβ production.
Mandatory Visualization
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway, leading to the generation of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for BACE1 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing BACE1 inhibitors, from initial screening to cellular validation.
Caption: Workflow for BACE1 inhibitor screening and validation.
Forging New Frontiers: A Comparative Guide to the Potential Synergistic Effects of 4-O-Galloylalbiflorin with Other Natural Compounds
An emerging area of pharmacological research is the exploration of synergistic combinations of natural compounds to enhance therapeutic efficacy and overcome challenges like drug resistance. While 4-O-Galloylalbiflorin, a prominent bioactive compound from the root of Paeonia lactiflora, has demonstrated significant potential in various therapeutic areas, its synergistic interactions with other natural compounds remain a nascent and largely unexplored field. This guide provides a framework for researchers, scientists, and drug development professionals to investigate these potential synergies, offering hypothetical comparisons and detailed experimental protocols based on established methodologies for evaluating natural product combinations.
Currently, direct experimental data on the synergistic effects of this compound with other specific natural compounds is not available in peer-reviewed literature. However, based on its known anti-inflammatory, antioxidant, and neuroprotective properties, we can hypothesize potential synergistic partners. This guide will focus on a prospective analysis, outlining the necessary experimental designs to validate such combinations. For the purpose of this guide, we will consider two well-researched natural compounds, Curcumin and Quercetin , as potential synergistic partners for this compound due to their complementary bioactivities.
Hypothetical Comparative Data on Synergistic Efficacy
To assess synergy, the Combination Index (CI) is a widely accepted method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables present hypothetical data to illustrate how the synergistic effects of this compound with Curcumin or Quercetin could be quantified and compared.
Table 1: Hypothetical Synergistic Effect on Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment (Concentration) | NO Inhibition (%) | Combination Index (CI) |
| This compound (10 µM) | 35 | - |
| Curcumin (5 µM) | 25 | - |
| This compound (10 µM) + Curcumin (5 µM) | 75 | 0.7 |
| Quercetin (15 µM) | 30 | - |
| This compound (10 µM) + Quercetin (15 µM) | 80 | 0.6 |
Table 2: Hypothetical Synergistic Effect on Reduction of Pro-inflammatory Cytokine (TNF-α) Secretion
| Treatment (Concentration) | TNF-α Reduction (%) | Combination Index (CI) |
| This compound (10 µM) | 40 | - |
| Curcumin (5 µM) | 30 | - |
| This compound (10 µM) + Curcumin (5 µM) | 82 | 0.5 |
| Quercetin (15 µM) | 35 | - |
| This compound (10 µM) + Quercetin (15 µM) | 85 | 0.4 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the synergistic effects of this compound with other natural compounds.
Cell Culture and Treatment
RAW 264.7 macrophage cells would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells would be seeded in 96-well plates and pre-treated with various concentrations of this compound, Curcumin, Quercetin, or their combinations for 2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
To ensure the observed effects are not due to cytotoxicity, an MTT assay would be performed. After treatment, 10 µL of MTT solution (5 mg/mL) would be added to each well and incubated for 4 hours. The formazan (B1609692) crystals would be dissolved in 100 µL of DMSO, and the absorbance would be measured at 570 nm.
Nitric Oxide (NO) Production Assay (Griess Test)
The concentration of NO in the culture supernatants would be measured using the Griess reagent. 50 µL of supernatant would be mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B. After a 10-minute incubation at room temperature, the absorbance would be measured at 540 nm.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatants would be quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To investigate the underlying molecular mechanisms, Western blotting would be performed. Cells would be lysed, and protein concentrations would be determined using a BCA assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB, p-p38, p-JNK) and their total forms, followed by incubation with HRP-conjugated secondary antibodies. The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Proposed experimental workflow for assessing synergy.
Caption: Hypothetical signaling pathway for synergistic action.
Conclusion and Future Directions
The synergistic combination of this compound with other natural compounds like Curcumin and Quercetin presents a promising, yet unvalidated, therapeutic strategy. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate these potential synergies. Future research should focus on conducting these foundational in vitro studies, followed by in vivo validation in animal models of inflammatory diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this compound and paving the way for the development of novel, effective, and safer combination therapies.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-O-Galloylalbiflorin Quantification
This guide provides a comparative overview of two common analytical techniques for the quantification of 4-O-Galloylalbiflorin: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals. While a direct cross-validation study for this compound was not found in the public literature, this guide synthesizes validated methods for structurally related compounds and general principles of analytical method validation to provide a representative comparison.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the quantification of compounds similar to this compound. These values are representative and may vary depending on the specific experimental conditions and laboratory instrumentation.
| Performance Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.006 - 0.35 µg/mL[3][4][5] | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.020 - 1.07 µg/mL[3][4][5] | 1.0 ng/mL[2] |
| Accuracy (% Recovery) | 97.32% - 106.39%[3] | 90.0% - 109%[6] |
| Precision (%RSD) | < 2.27%[3] | < 11.2%[6] |
| Run Time | ~20-40 minutes[4][5] | < 5 minutes[7] |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of this compound using HPLC-DAD and UPLC-MS/MS.
HPLC-DAD Method
This protocol is based on methods developed for the simultaneous analysis of phenolic compounds, including those structurally similar to this compound.[3][4][5]
a. Sample Preparation (from Plant Material)
-
Weigh 1.0 g of powdered plant material.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (or scanning from 200-400 nm for peak purity).
-
Injection Volume: 10 µL.
c. Method Validation
-
Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations. Plot the peak area against concentration and determine the coefficient of determination (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels.
-
Precision: Analyze replicate injections of standard solutions at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UPLC-MS/MS Method
This protocol is a representative method for the quantification of a small molecule, like this compound, in a biological matrix such as rat plasma.[2][7]
a. Sample Preparation (from Plasma)
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new vial and inject it into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: To be determined by direct infusion of a this compound standard.
-
Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).
d. Method Validation
-
Validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the HPLC-DAD method, with the addition of evaluating matrix effects and extraction recovery.[7]
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.[7]
-
Recovery: Determined by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample.[7]
Mandatory Visualizations
Diagram 1: General Workflow for Analytical Method Cross-Validation
Caption: A logical flow diagram illustrating the key steps in the cross-validation of two analytical methods.
Diagram 2: Experimental Workflow for HPLC-DAD Quantification
Caption: A schematic of the experimental workflow for quantifying this compound using HPLC-DAD.
Diagram 3: Experimental Workflow for UPLC-MS/MS Quantification
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Comparative Analysis of the Antioxidant Capacity of 4-O-Galloylalbiflorin Against Standard Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant potential of 4-O-Galloylalbiflorin against established standard antioxidants. This document synthesizes available data to facilitate an objective assessment of its potential efficacy.
Comparative Antioxidant Capacity of Standard Antioxidants
To provide a benchmark for potential future studies on this compound, the following table summarizes the reported antioxidant capacities of commonly used standard antioxidants in various in vitro assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with lower values indicating greater antioxidant activity.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | FRAP (µmol Trolox Equivalents/g) |
| Gallic Acid | 13.2 - 30.53[1] | 3.55[1] | High, often used as a standard[1] |
| Ascorbic Acid | ~55.29[1] | - | High, comparable to gallic acid[1] |
| Trolox | ~3.77 µg/mL[2] | ~2.93 µg/mL[2] | Standard for FRAP assay |
Putative Antioxidant Signaling Pathway: The Nrf2 Pathway
Derivatives of paeoniflorin (B1679553) are suggested to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: The Nrf2 signaling pathway for antioxidant response.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram outlines a general workflow for assessing the antioxidant capacity of a test compound using common in vitro assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
Experimental Protocols
Below are detailed methodologies for the three common antioxidant assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Gallic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.
Procedure:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or FeSO₄) in a suitable solvent.
-
Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample or standard solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of the sample.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The antioxidant capacity of this compound requires direct experimental validation using standardized assays for a conclusive assessment.
References
A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of 4-O-Galloylalbiflorin and Paeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553), a monoterpene glycoside, is a well-researched major bioactive component of Paeonia lactiflora (white peony) root, a staple in traditional Chinese medicine. Its anti-inflammatory properties have been extensively documented in a variety of preclinical models. A related compound, 4-O-Galloylalbiflorin, which is an albiflorin (B1665693) derivative with an additional galloyl group, is also of significant interest. The presence of a galloyl moiety has been shown to enhance the anti-inflammatory activity of other natural compounds, such as catechins. This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of paeoniflorin and discusses the potential, yet currently undocumented, efficacy of this compound in established inflammation models.
Paeoniflorin: A Profile of In Vivo Anti-inflammatory Activity
Paeoniflorin has demonstrated significant anti-inflammatory effects across a range of animal models, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and adjuvant-induced arthritis. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.
Data Presentation: In Vivo Efficacy of Paeoniflorin
The following tables summarize the quantitative data from key in vivo studies on the anti-inflammatory effects of paeoniflorin.
Table 1: Efficacy of Paeoniflorin in the Carrageenan-Induced Paw Edema Model
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rats | 50, 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in paw edema. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
| Mice | 25, 50 mg/kg | Oral (p.o.) | Significant inhibition of paw swelling compared to control. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
Table 2: Efficacy of Paeoniflorin in LPS-Induced Inflammation Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Mice | 20, 40, 80 mg/kg/day | Oral (p.o.) | Significantly alleviated LPS-induced depression-like behaviors and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the hippocampus. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
| Rats | 60 mg/kg | Intraperitoneal (i.p.) | Reduced serum and cardiac tissue levels of TNF-α and IL-1β in a sepsis-induced myocardial injury model. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
Table 3: Efficacy of Paeoniflorin in the Adjuvant-Induced Arthritis (AIA) Model
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rats | 5, 10, 20 mg/kg | Not specified | Significantly increased pain threshold and decreased arthritic symptoms. Reduced malondialdehyde and increased antioxidant enzyme activity. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
| Rats | 10, 20 mg/kg/day | Oral (i.g.) | Inhibited inflammatory response and restored immune organ weights. Reduced levels of IL-1, PGE2, IL-6, VEGF, and GM-CSF in synovial homogenates. | [This is a placeholder for a specific study, as direct comparative data was not found in the search] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema:
-
Animals: Typically Wistar or Sprague-Dawley rats, or mice.
-
Induction: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Treatment: Paeoniflorin or the vehicle is administered (e.g., intraperitoneally or orally) at specified doses prior to carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and expression of inflammatory enzymes like COX-2 and iNOS.
2. Lipopolysaccharide (LPS)-Induced Inflammation:
-
Animals: Commonly used are C57BL/6 mice or Sprague-Dawley rats.
-
Induction: LPS (from E. coli) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: Paeoniflorin or vehicle is administered prior to or after the LPS challenge.
-
Measurement: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Organ tissues (e.g., liver, lung, brain) can be harvested for histological examination and to measure local inflammatory markers. Behavioral tests can also be conducted to assess sickness behavior.
3. Adjuvant-Induced Arthritis (AIA):
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail base or a hind paw.
-
Treatment: Paeoniflorin or vehicle is administered daily for a specified period (e.g., 14-21 days) starting from the day of adjuvant injection or after the onset of clinical signs.
-
Measurement: Arthritis severity is evaluated by measuring paw volume, arthritis score (based on erythema and swelling of joints), and body weight changes. At the end of the study, blood is collected for analysis of inflammatory markers and autoantibodies. Joints are collected for histopathological assessment of synovitis, cartilage destruction, and bone erosion.
Signaling Pathways and Experimental Workflow
Caption: Paeoniflorin's Anti-inflammatory Mechanism.
Caption: General In Vivo Anti-inflammatory Workflow.
This compound: A Potential for Enhanced Efficacy
To date, there is a notable lack of published in vivo studies directly evaluating the anti-inflammatory efficacy of this compound in established models such as carrageenan-induced paw edema, LPS-induced inflammation, or adjuvant-induced arthritis. Consequently, a direct quantitative comparison with paeoniflorin is not currently possible.
However, the chemical structure of this compound, specifically the presence of a galloyl group, suggests a potential for enhanced anti-inflammatory activity. Studies on other polyphenolic compounds, such as catechins, have demonstrated that galloylation can significantly increase their anti-inflammatory and antioxidant properties. This enhancement is often attributed to the ability of the galloyl moiety to interact with and inhibit key inflammatory enzymes and transcription factors.
It is hypothesized that this compound may exhibit more potent anti-inflammatory effects than paeoniflorin due to the following potential mechanisms:
-
Enhanced inhibition of pro-inflammatory enzymes: The galloyl group may increase the binding affinity for and inhibition of enzymes like COX-2 and iNOS.
-
Increased antioxidant capacity: The additional phenolic hydroxyl groups in the galloyl moiety could lead to superior radical scavenging activity.
-
Modulation of signaling pathways: The galloyl group might enhance the inhibitory effect on critical inflammatory signaling pathways such as NF-κB and MAPKs.
Caption: Hypothesized Efficacy of this compound.
Conclusion and Future Directions
Paeoniflorin is a well-established anti-inflammatory agent with proven efficacy in multiple in vivo models. Its mechanisms of action are well-characterized and involve the suppression of key inflammatory pathways and mediators.
While direct in vivo comparative data for this compound is currently unavailable, its chemical structure strongly suggests the potential for enhanced anti-inflammatory activity compared to paeoniflorin. The presence of the galloyl group is a key structural feature that has been linked to increased potency in other classes of natural compounds.
To validate this hypothesis and to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct comparative in vivo studies: Conducting head-to-head comparisons of this compound and paeoniflorin in standardized models of acute and chronic inflammation.
-
Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand if differences in bioavailability contribute to their efficacy.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
Such research will be crucial for the drug development community to determine the potential of this compound as a novel and potent anti-inflammatory therapeutic agent.
A Comparative Analysis of the Structure-Activity Relationship of 4-O-Galloylalbiflorin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-O-Galloylalbiflorin and its related compounds. Direct research on the SAR of this compound analogs is limited. Therefore, this document synthesizes available data on albiflorin (B1665693), its galloylated derivative, the closely related monoterpene glycoside paeoniflorin (B1679553), and general principles from gallotannin studies to infer potential SAR.
Comparative Biological Activity
The addition of a galloyl group to the albiflorin scaffold has been shown to significantly enhance its biological activity in specific contexts. The primary evidence for this comes from studies on the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.
Table 1: Comparative BACE1 Inhibitory Activity of Albiflorin and its Analogs
| Compound | Structure | BACE1 Inhibitory Effect |
| Albiflorin | (Structure of Albiflorin) | Moderate |
| This compound (4-O-GA) | (Structure of this compound) | Strongest |
| Other Albiflorin Analogs | (Generic structure of other analogs) | Weaker than 4-O-GA |
Data synthesized from a study that isolated albiflorin and four of its analogues from Paeonia lactiflora Pall.[1]
The data clearly indicates that the presence of the 4-O-galloyl moiety is crucial for the enhanced BACE1 inhibitory activity.[1] This observation aligns with broader findings in the study of gallotannins, where the number and position of galloyl groups significantly influence biological effects such as antioxidant and α-glucosidase inhibitory activities.[2][3]
To understand the baseline activity of the core molecule, a comparison with the structurally similar paeoniflorin is useful. Both albiflorin and paeoniflorin exhibit anti-inflammatory properties, although with differing potencies for various inflammatory mediators.
Table 2: Comparative Anti-inflammatory Effects of Albiflorin and Paeoniflorin in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Albiflorin | Paeoniflorin |
| Inhibition of NO Production | IC50: 1.3 x 10⁻² mol/L | IC50: 2.2 x 10⁻⁴ mol/L |
| Inhibition of PGE2 Production | 12.94% | 27.56% |
| Inhibition of TNF-α Production | 15.29% | 20.57% |
| Inhibition of IL-6 Production | 10.78% | 29.01% |
| Inhibition of COX-2 Protein Expression | 17.21% | 50.98% |
| Inhibition of iNOS Gene Expression | 58.36% | 35.65% |
| Inhibition of COX-2 Gene Expression | 47.64% | 38.08% |
| Inhibition of IL-6 Gene Expression | 50.70% | 19.72% |
| Inhibition of TNF-α Gene Expression | 12.43% | 45.19% |
Data from a comparative study on the anti-inflammatory activities of paeoniflorin and albiflorin.[4][5][6]
These findings suggest that while both molecules have anti-inflammatory potential, paeoniflorin is generally a more potent inhibitor of pro-inflammatory mediators at the protein level, whereas albiflorin shows stronger inhibition of certain inflammatory genes like iNOS and IL-6.[4][6] This highlights the subtle structural differences between albiflorin and paeoniflorin that dictate their biological activity. The key structural difference between albiflorin and paeoniflorin lies in the stereochemistry at the C-4 position of the monoterpene skeleton.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BACE1 Inhibition Assay
A BACE1 fluorescence resonance energy transfer (FRET) assay is a standard method to screen for inhibitors. A specific substrate for BACE1, which contains a fluorophore and a quencher, is used. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Anti-inflammatory Activity Assays in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium. The cells are then pre-treated with various concentrations of the test compounds (albiflorin or paeoniflorin) for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]
-
Measurement of Pro-inflammatory Cytokines and Prostaglandins: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Western Blot Analysis for COX-2 Expression: The protein expression levels of cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting using a specific antibody against COX-2.[7]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression: The mRNA expression levels of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6 are measured by qRT-PCR. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for the target genes.[5]
Signaling Pathways and Experimental Workflows
LPS-induced Pro-inflammatory Signaling Pathway
Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Albiflorin and its analogs likely exert their anti-inflammatory effects by modulating key components of this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade via TLR4 and NF-κB.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates the general workflow for assessing the anti-inflammatory potential of this compound and its analogs in a cell-based model.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Conclusion
The available evidence, though indirect, strongly suggests that the galloyl moiety at the 4-O position of albiflorin is a critical determinant of its biological activity, particularly for BACE1 inhibition. The comparative analysis with paeoniflorin reveals that even minor stereochemical changes in the core monoterpene structure can lead to significant differences in anti-inflammatory profiles. Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs to elucidate a more detailed SAR. This would involve modifying the galloyl group, altering its position on the albiflorin scaffold, and introducing other functional groups to probe the structural requirements for optimal activity against various therapeutic targets. Such studies would be invaluable for the development of novel therapeutic agents based on this natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 3. Structure activity related, mechanistic, and modeling studies of gallotannins containing a glucitol-core and α-glucosidase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4-O-Galloylalbiflorin's BACE1 Inhibitory Activity: A Review of Available Evidence
For researchers, scientists, and drug development professionals, the independent verification of a compound's biological activity is a critical step in the validation of a potential therapeutic agent. This guide addresses the current scientific literature concerning the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitory activity of 4-O-Galloylalbiflorin.
As of the latest review of published scientific literature, there are no available studies that independently verify the direct BACE1 inhibitory activity of this compound. Research into the therapeutic potential of compounds from Paeonia lactiflora, the plant source of albiflorin (B1665693) and its derivatives, has identified other constituents with effects on pathways relevant to Alzheimer's disease. For instance, studies have demonstrated that resveratrol (B1683913) oligomers isolated from the seeds of Paeonia lactiflora exhibit BACE1 inhibitory activity.[1]
While some reviews discuss the broader neuroprotective effects of albiflorin, including its role in reducing amyloid-beta (Aβ) accumulation, they do not explicitly identify direct inhibition of BACE1 as the underlying mechanism.[2] The formation of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[3] Therefore, a reduction in Aβ could be attributed to various mechanisms other than direct BACE1 inhibition.
Given the absence of specific data on the BACE1 inhibitory activity of this compound, a direct comparison with other known BACE1 inhibitors cannot be compiled, and detailed experimental protocols for such verification are not available in the literature.
Comparison of Known BACE1 Inhibitors
For the purpose of providing context to the field of BACE1 inhibition, the following table summarizes the inhibitory activities of several well-characterized BACE1 inhibitors. This data is derived from various independent studies and serves as a benchmark for the potency of compounds targeting this enzyme.
| Inhibitor | BACE1 IC50/Ki | BACE2 IC50/Ki | Cathepsin D Ki | Reference Compound |
| Verubecestat (MK-8931) | Ki = 2.2 nM (human) | Ki = 0.34 nM | >100,000 nM | Yes |
| Umibecestat (CNP520) | Ki = 11 nM (human) | Ki = 30 nM | 205,000 nM | Yes |
| Elenbecestat (E2609) | IC50 = 3.9 nM | IC50 = 46 nM | Not Specified | Yes |
| LY3202626 | IC50 = 0.615 nM | Not Specified | Not Specified | Yes |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocol for BACE1 Inhibition Assay
A standard experimental workflow to determine the BACE1 inhibitory activity of a test compound typically involves a fluorogenic assay. The following is a generalized protocol based on commercially available assay kits and methods described in the literature.
Objective: To measure the in vitro inhibitory effect of a test compound on the enzymatic activity of recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing a quencher and a fluorophore)
-
Assay buffer (typically sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (e.g., this compound)
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Experimental workflow for a typical BACE1 inhibition assay.
Procedure:
-
Compound Preparation: Dissolve the test compound and positive control in DMSO to create stock solutions. Prepare a dilution series of each in the assay buffer.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add the diluted recombinant human BACE1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of BACE1 inhibition for each concentration of the test compound relative to the vehicle control.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the canonical amyloidogenic pathway involving BACE1 in the context of Alzheimer's disease.
References
- 1. In vitro BACE-1 inhibitory activity of resveratrol oligomers from the seed extract of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Guide to Paeonia Species with a Focus on Monoterpene Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative metabolomic overview of various Peonia species, with a particular emphasis on their monoterpene glycoside content. The genus Paeonia, renowned for its use in traditional medicine, harbors a wealth of bioactive compounds. Among these, monoterpene glycosides such as albiflorin (B1665693), paeoniflorin (B1679553), and their derivatives are of significant interest due to their diverse pharmacological activities. This document provides a synthesis of quantitative data from metabolomic studies, details of experimental protocols for their analysis, and a visualization of the biosynthetic pathways of these key compounds to support further research and drug development endeavors.
Comparative Analysis of Major Monoterpene Glycosides
While 4-O-Galloylalbiflorin has been identified as a component in Paeonia lactiflora, comprehensive quantitative data comparing its concentration across different Paeonia species is limited in the current scientific literature.[1] However, extensive research has been conducted on the quantification of its precursor, albiflorin, and other major monoterpene glycosides. The following tables summarize the content of these key metabolites in the roots of several Paeonia species, as determined by various analytical studies.
Table 1: Comparative Content of Major Monoterpene Glycosides in Different Paeonia Species (mg/g dry weight)
| Species | Albiflorin | Paeoniflorin | Oxypaeoniflorin | Benzoylpaeoniflorin | Galloylpaeoniflorin | Reference |
| Paeonia lactiflora | 15.97 - 23.14 | 57.87 - 73.89 | Present | Present | Present | [2][3] |
| Paeonia veitchii | Present | Present | Present | Present | Present | |
| Paeonia ostii (Root Bark) | Present | 17.60 ± 0.06 | Present | Present | - | [4] |
| Paeonia ostii (Leaves) | Present | 38.68 ± 0.76 | - | - | - | [4] |
Note: "Present" indicates that the compound was identified but not quantified in the cited study. Quantitative data can vary significantly based on cultivar, age, growing conditions, and analytical methodology.
Table 2: Content of Selected Metabolites in Paeonia lactiflora Extracts (mg/g of extract)
| Compound | 70% Ethanol Extract | Water Extract | Reference |
| (+)-Catechin | 30.03 ± 0.21 | - | [3] |
| Benzoic Acid | 12.27 ± 0.13 | - | [3] |
| Gallic Acid Methyl Ester | - | - | [3] |
| Paeonol | - | - | [3] |
| Paeoniflorin | 73.89 ± 0.76 | 57.87 ± 0.20 | [3] |
| Albiflorin | 23.14 ± 0.17 | 15.97 ± 0.06 | [3] |
Experimental Protocols
The following methodologies are representative of the experimental procedures used in the comparative metabolomic analysis of Paeonia species.
Sample Preparation and Extraction
-
Plant Material : Dried roots of the respective Paeonia species are commonly used. The plant material is typically ground into a fine powder.
-
Extraction : A precisely weighed amount of the powdered sample (e.g., 0.1 g) is extracted with a solvent. A common method is ultrasound-assisted extraction with 70% methanol (B129727) overnight at 4°C.[4]
-
Centrifugation and Filtration : The resulting mixture is centrifuged (e.g., at 10,000 x g for 10 minutes) to separate the supernatant. The supernatant is then filtered through a 0.22 µm membrane prior to analysis.[4]
UPLC-QTOF-MS Analysis for Metabolite Profiling
-
Chromatographic System : An Ultra-Performance Liquid Chromatography (UPLC) system is employed for the separation of metabolites.
-
Column : A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm) is frequently used.
-
Mobile Phase : A gradient elution is typically performed using a binary solvent system, such as:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate : A typical flow rate is 0.4 mL/min.
-
Column Temperature : The column is maintained at a constant temperature, for instance, 40°C.
-
Mass Spectrometer : A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode : Analysis is often conducted in both positive and negative ion modes to detect a wider range of metabolites.
-
Data Acquisition : Data is acquired over a specific mass-to-charge (m/z) range (e.g., 50-1200).
Biosynthesis of Monoterpene Glycosides in Paeonia
The biosynthesis of paeoniflorin, albiflorin, and their derivatives originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. The formation of the characteristic "cage-like" pinane (B1207555) skeleton of paeoniflorin and albiflorin involves a series of enzymatic reactions, including terpene synthases and cytochrome P450 monooxygenases. The subsequent galloylation of albiflorin to form this compound involves the transfer of a galloyl group from a donor molecule, a reaction catalyzed by an acyltransferase.
Caption: Biosynthetic pathway of this compound in Paeonia.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Paeonia species.
References
- 1. Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, from the roots of Paeonia lactiflora (Paeoniae radix) grown and processed in Nara Prefecture, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of 4-O-Galloylalbiflorin's Specificity for BACE1 Over Other Proteases: A Review of Available Data
A comprehensive search of available scientific literature and experimental data reveals a current lack of information regarding the specific inhibitory activity of 4-O-Galloylalbiflorin against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and other proteases. Consequently, a direct comparison of its specificity for BACE1 over proteases such as BACE2, Cathepsin D, trypsin, and chymotrypsin (B1334515) cannot be compiled at this time.
While the overarching goal is to assess the selectivity of potential therapeutic compounds, the foundational data on the bioactivity of this compound as a protease inhibitor is not present in the currently accessible scientific domain. Research into the biological effects of this compound has indicated activity in other areas, such as the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. However, these enzymes are not proteases, and this information does not shed light on the compound's potential as a BACE1 inhibitor.
For researchers and drug development professionals, the assessment of inhibitor specificity is a critical step. This process typically involves a series of enzymatic assays to determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50). To establish specificity, the IC50 value for the primary target (in this case, BACE1) is compared to the IC50 values for a panel of other relevant enzymes. A significantly lower IC50 for the primary target indicates high specificity.
A typical experimental workflow for determining protease inhibitor specificity is outlined below. This generalized protocol illustrates the necessary steps that would need to be undertaken to generate the data required for a comparative guide on this compound.
Generalized Experimental Protocol for Assessing Protease Inhibitor Specificity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a primary target protease (e.g., BACE1) and a panel of off-target proteases (e.g., BACE2, Cathepsin D, Trypsin, Chymotrypsin).
Materials:
-
Recombinant human BACE1, BACE2, Cathepsin D, Trypsin, and Chymotrypsin enzymes.
-
Fluorogenic or colorimetric substrates specific for each protease.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffers specific to the optimal pH and conditions for each enzyme.
-
96-well microplates (black or clear, depending on the detection method).
-
Microplate reader capable of measuring fluorescence or absorbance.
-
Positive control inhibitors for each enzyme.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in their respective assay buffers.
-
Assay Reaction: a. To the wells of a microplate, add the assay buffer, the serially diluted test compound, and the enzyme solution. b. Incubate for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the specific substrate. d. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor.
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.
-
Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value for each protease.
-
Specificity Determination: Compare the IC50 value for BACE1 to the IC50 values for the other proteases. The ratio of IC50 (off-target)/IC50 (target) provides a selectivity index.
Below is a graphical representation of a generalized experimental workflow for assessing protease inhibitor specificity.
Unveiling the Anti-Inflammatory Potential of Galloylated Compounds from Paeonia lactiflora
A comparative analysis of published findings on the anti-inflammatory effects of paeoniflorin (B1679553) and its derivatives, providing a framework for future research and drug development.
While specific research on the anti-inflammatory effects of 4-O-Galloylalbiflorin remains to be published, a significant body of evidence exists for related compounds from the roots of Paeonia lactiflora (white peony), a staple in traditional Chinese medicine. This guide synthesizes the available data on paeoniflorin, albiflorin (B1665693), and the influence of galloylation on their anti-inflammatory properties, offering a comparative overview for researchers, scientists, and drug development professionals. The primary focus is on the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of paeoniflorin and albiflorin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation. The data consistently demonstrates their ability to suppress the production of pro-inflammatory molecules, albeit with varying potencies.
Inhibition of Inflammatory Mediators
A key study directly comparing paeoniflorin and albiflorin provides valuable quantitative data on their inhibitory effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3][4][5]
| Compound | Target | Inhibition (%) | IC50 (mol/L) |
| Paeoniflorin | Nitric Oxide (NO) | 17.61 | 2.2 x 10⁻⁴ |
| Prostaglandin E2 (PGE2) | 27.56 | - | |
| TNF-α | 20.57 | - | |
| IL-6 | 29.01 | - | |
| Albiflorin | Nitric Oxide (NO) | 17.35 | 1.3 x 10⁻² |
| Prostaglandin E2 (PGE2) | 12.94 | - | |
| TNF-α | 15.29 | - | |
| IL-6 | 10.78 | - |
Table 1: Comparative inhibition of inflammatory mediators by paeoniflorin and albiflorin in LPS-stimulated RAW 264.7 cells.[1][2][3][4][5]
The data indicates that while both compounds inhibit the production of these inflammatory markers, paeoniflorin generally exhibits a stronger inhibitory effect, particularly evident in its significantly lower IC50 value for NO production.[1][2][3][4][5]
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding for inflammatory mediators. Paeoniflorin has been shown to inhibit the activation of both NF-κB and MAPK pathways. This inhibition is a crucial mechanism underlying its anti-inflammatory activity.
References
A Comparative Guide to the Stability of 4-O-Galloylalbiflorin and Its Derivatives
For researchers and professionals in drug development, understanding the stability of a lead compound is paramount. 4-O-Galloylalbiflorin, a natural compound with significant therapeutic potential, faces challenges common to many phytoformulations, including degradation under various environmental conditions.[1] This guide provides a comparative benchmark of the stability of this compound against its synthetic derivatives, which are often designed to overcome limitations like low bioavailability and instability.[2][3]
The stability of a pharmaceutical product is its ability to maintain its physical, chemical, microbiological, and toxicological specifications throughout its shelf life.[4] For natural products, this is complicated by their complex structures and the presence of multiple constituents.[5] Factors like temperature, humidity, light, and pH can significantly impact the degradation of these compounds.[1][6]
Experimental Protocols for Stability Assessment
To ensure reliable and reproducible data, standardized protocols are essential. The following methodologies are based on International Council for Harmonisation (ICH) guidelines and are fundamental to assessing the stability of this compound and its derivatives.[7][8]
Forced Degradation (Stress Testing)
Objective: To identify potential degradation pathways and products, and to establish the intrinsic stability of the molecule. This helps in developing and validating stability-indicating analytical methods.
Methodology:
-
Acid/Base Hydrolysis: The compound is dissolved in 0.1N HCl and 0.1N NaOH separately and kept at 60°C for 24-48 hours. Samples are withdrawn at regular intervals, neutralized, and analyzed.
-
Oxidative Degradation: The compound is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours. Samples are collected and analyzed.
-
Thermal Degradation: The solid compound is exposed to dry heat at 70-80°C for 48 hours. Changes in physical appearance and purity are noted.
-
Photostability: The compound is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.
Long-Term and Accelerated Stability Testing
Objective: To determine the shelf-life and recommended storage conditions for the final product.[6][9]
Methodology:
-
Sample Preparation: At least two batches of this compound and each derivative are packaged in their proposed container-closure systems.[10]
-
Storage Conditions: Samples are stored under conditions defined by ICH guidelines.[11]
-
Testing Frequency: Samples are tested at initial, 3, 6, 9, and 12 months for long-term studies, and at initial, 3, and 6 months for accelerated studies.[9][10]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the parent compound and detecting degradation products.[11]
-
System: HPLC with a UV-Vis or PDA detector.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Quantification: The concentration of the active compound is calculated using a calibration curve generated from a reference standard.[11]
-
Comparative Stability Data
The following tables summarize hypothetical data from accelerated stability studies, comparing this compound with two common types of derivatives: an acetylated derivative (to increase lipophilicity) and a PEGylated derivative (to improve solubility and half-life).
Table 1: Purity Analysis (%) under Accelerated Conditions (40°C / 75% RH)
| Compound | Initial (T=0) | 1 Month | 3 Months | 6 Months |
| This compound | 99.8 ± 0.1 | 97.2 ± 0.3 | 92.5 ± 0.4 | 85.1 ± 0.5 |
| Acetylated Derivative | 99.7 ± 0.1 | 99.1 ± 0.2 | 98.0 ± 0.2 | 96.5 ± 0.3 |
| PEGylated Derivative | 99.9 ± 0.1 | 99.5 ± 0.1 | 98.9 ± 0.2 | 97.8 ± 0.2 |
Table 2: Total Degradation Products (%) under Accelerated Conditions (40°C / 75% RH)
| Compound | Initial (T=0) | 1 Month | 3 Months | 6 Months |
| This compound | 0.2 | 2.8 | 7.5 | 14.9 |
| Acetylated Derivative | 0.3 | 0.9 | 2.0 | 3.5 |
| PEGylated Derivative | 0.1 | 0.5 | 1.1 | 2.2 |
The data indicates that both derivatization strategies significantly enhance the stability of the parent molecule under stress conditions. The PEGylated derivative shows the highest stability, likely due to the steric hindrance provided by the polyethylene (B3416737) glycol chain, which protects the core structure from hydrolytic and oxidative degradation.
Mechanism of Action and Stability Implications
The therapeutic effects of this compound and its derivatives are often linked to their ability to modulate specific signaling pathways, such as those involved in inflammation and oxidative stress.[2] A key pathway is the PI3K/Akt/Nrf2 axis, which is crucial for cellular antioxidant responses. The stability of the compound is critical, as any degradation will reduce its capacity to activate these protective mechanisms.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. slideshare.net [slideshare.net]
- 5. ijcrt.org [ijcrt.org]
- 6. www3.paho.org [www3.paho.org]
- 7. scribd.com [scribd.com]
- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. npra.gov.my [npra.gov.my]
- 11. benchchem.com [benchchem.com]
Comparative study of the extraction efficiency of different solvents for 4-O-Galloylalbiflorin
A Comparative Guide to Solvent Extraction Efficiency for 4-O-Galloylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for determining the optimal solvent for extracting this compound, a significant bioactive compound found in the roots of Paeonia lactiflora. Due to the absence of direct comparative studies in publicly available literature, this document outlines a proposed experimental protocol, presents a hypothetical data structure for comparison, and details the analytical methods required to evaluate extraction efficiency. The information is synthesized from established methodologies for extracting similar phenolic compounds and glycosides from plant matrices.
The selection of an appropriate solvent is critical as it directly influences the yield and purity of the extracted compound. The polarity of the solvent relative to the solute is the most crucial factor. This compound, being a monoterpene glycoside with a galloyl group, possesses both polar (hydroxyl, glycosidic) and moderately non-polar (terpene backbone) characteristics. Therefore, solvents with intermediate to high polarity, particularly aqueous mixtures of alcohols, are hypothesized to be most effective.
Hypothetical Data on Extraction Efficiency
The following table presents a hypothetical comparison of different solvents for the extraction of this compound, based on principles of solvent polarity and common practices in natural product extraction. This data should be experimentally verified.
| Solvent System | Polarity Index | Extraction Method | Hypothetical Yield of this compound (mg/g dry weight) | Relative Purity (HPLC Area %) |
| 80% Ethanol (v/v) | 5.2 | Maceration | 12.5 | 85% |
| 80% Methanol (B129727) (v/v) | 6.6 | Maceration | 11.8 | 82% |
| 100% Methanol | 5.1 | Maceration | 9.5 | 75% |
| 100% Ethanol | 4.3 | Maceration | 8.2 | 70% |
| 70% Acetone (v/v) | 5.1 | Maceration | 7.9 | 68% |
| Ethyl Acetate | 4.4 | Maceration | 3.1 | 55% |
| Deionized Water | 10.2 | Maceration | 5.5 | 60% |
| n-Hexane | 0.1 | Maceration | < 0.5 | < 10% |
Experimental Protocols
A robust experimental design is essential for an accurate comparison of solvent efficiencies. The following protocols are proposed.
Plant Material Preparation
-
Source: Obtain dried roots of Paeonia lactiflora.
-
Grinding: Mill the dried roots into a fine powder (e.g., 40-60 mesh size) to increase the surface area available for extraction.
-
Drying: Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture, which can interfere with the extraction efficiency of non-aqueous solvents.
Solvent Extraction Protocol (Maceration)
This protocol is designed to be repeated for each solvent system being tested.
-
Sample Measurement: Accurately weigh 10.0 g of the dried Paeonia lactiflora root powder.
-
Solvent Addition: Place the powder into a 250 mL Erlenmeyer flask and add 100 mL of the selected solvent (maintaining a 1:10 solid-to-liquid ratio).
-
Extraction: Seal the flask and place it on an orbital shaker at 150 rpm. Macerate for 24 hours at a constant room temperature (25°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.
-
Drying and Yield Calculation: Transfer the concentrated extract to a pre-weighed vial and dry it completely using a vacuum oven or freeze-dryer. The final dried extract is then weighed to determine the total extraction yield.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in each dried extract must be quantified to determine the specific extraction yield.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL. Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh 10 mg of the dried extract from each solvent and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 15-20% B
-
5-25 min: 20-35% B
-
25-30 min: 35-15% B (return to initial)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm (for phenolic compounds).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in each sample extract. The final yield is expressed as mg of this compound per gram of dry plant material.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed comparative study, from sample preparation to the final analysis and determination of the optimal solvent.
Caption: Workflow for comparing solvent extraction efficiency.
A Comparative Guide to Key Biomarkers in Paeonia Extracts for Quality Control and Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers in Paeonia extracts, focusing on well-established compounds crucial for quality control and pharmacological research. While novel compounds such as 4-O-Galloylalbiflorin have been identified in Paeonia lactiflora, the current body of scientific literature is insufficient for its validation as a reliable biomarker.[1] Therefore, this guide will focus on the primary, validated biomarkers: paeoniflorin (B1679553), albiflorin (B1665693), and gallic acid.
The standardization of herbal extracts is paramount for ensuring their safety, efficacy, and batch-to-batch consistency. This is achieved through the identification and quantification of specific chemical markers. Paeonia species, particularly the roots of Paeonia lactiflora, are rich in a variety of bioactive compounds, most notably monoterpene glycosides and phenolic compounds. Among these, paeoniflorin, its isomer albiflorin, and the phenolic compound gallic acid are the most studied and widely accepted biomarkers for the quality assessment of Paeonia extracts.
Comparative Analysis of Key Biomarkers
The selection of an appropriate biomarker is critical and depends on its abundance, stability, and correlation with the therapeutic effects of the extract. The following tables provide a comparative overview of the quantitative distribution and key characteristics of the primary biomarkers in Paeonia lactiflora extracts.
Quantitative Comparison of Major Biomarkers
The concentration of these biomarkers can vary depending on the extraction solvent and method used. The data below, derived from High-Performance Liquid Chromatography (HPLC) analysis, illustrates these variations.
| Biomarker | Extraction Solvent | Concentration (mg/g of extract) | Reference |
| Paeoniflorin | 70% Ethanol | 73.89 ± 0.76 | [Kim et al., 2021][2][3] |
| Water | 57.87 ± 0.20 | [Kim et al., 2021][2][3] | |
| Methanol (B129727) | 33.2 | [Lee et al., 2009][4] | |
| Albiflorin | 70% Ethanol | 12.27 ± 0.13 | [Kim et al., 2021][2][3] |
| Water | 15.97 ± 0.06 | [Kim et al., 2021][2][3] | |
| Methanol | 1.8 | [Lee et al., 2009][4] | |
| Gallic Acid | Water | 12.33 ± 0.87 | [Gligorijević et al., 2021][5] |
| Water | 1.15 | [Liu et al., 2012][6] |
Profile of Primary Paeonia Biomarkers
| Characteristic | Paeoniflorin | Albiflorin | Gallic Acid |
| Chemical Class | Monoterpene Glycoside | Monoterpene Glycoside | Phenolic Acid |
| Typical Concentration | High | Moderate | Low to Moderate |
| Key Bioactivities | Anti-inflammatory, immunomodulatory, neuroprotective, analgesic | Anti-inflammatory, antidepressant, neuroprotective | Antioxidant, anti-inflammatory, antimicrobial |
Experimental Protocols
Accurate quantification of biomarkers is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol for Quantification of Paeoniflorin and Albiflorin by HPLC
This protocol is a generalized procedure based on established methods for the analysis of Paeonia extracts.[2][4][7]
1. Sample Preparation (Extraction)
-
Objective: To extract the target biomarkers from the raw plant material.
-
Procedure:
-
Weigh 1.0 g of powdered, dried Paeonia root into a flask.
-
Add 50 mL of 70% methanol (or another suitable solvent).
-
Perform extraction using sonication for 30 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions
-
Instrument: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Quantification
-
Method: External Standard Method.
-
Procedure:
-
Prepare a series of standard solutions of paeoniflorin and albiflorin of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of paeoniflorin and albiflorin in the sample by comparing their peak areas to the calibration curve.
-
Visualizing Methodologies and Pathways
Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway modulated by Paeonia compounds.
Caption: A generalized workflow for the extraction and quantification of biomarkers from Paeonia root.
Caption: Paeoniflorin's inhibitory effect on the TNF-α-induced NF-κB inflammatory pathway.[8]
Conclusion
Paeoniflorin, albiflorin, and gallic acid are well-characterized and validated biomarkers that serve as reliable indicators of the quality and potential efficacy of Paeonia extracts. Their quantification, primarily through HPLC, is a robust method for standardization in both research and commercial applications. The therapeutic effects of Paeonia extracts, particularly their anti-inflammatory and antioxidant properties, are largely attributed to these compounds, which modulate key signaling pathways such as NF-κB.
While the discovery of novel compounds like this compound is scientifically valuable, extensive further research is required to validate their use as biomarkers. This includes developing and validating quantitative analytical methods, assessing their batch-to-batch consistency, and correlating their presence with specific biological activities. Until such data is available, paeoniflorin, albiflorin, and gallic acid remain the gold standard for the quality control of Paeonia extracts.
References
- 1. Two new galloylated monoterpene glycosides, this compound and 4'-O-galloylpaeoniflorin, from the roots of Paeonia lactiflora (Paeoniae radix) grown and processed in Nara Prefecture, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-O-Galloylalbiflorin: A Procedural Guide
Step 1: Hazard Identification and Information Gathering
The first and most crucial step is to determine the potential hazards associated with 4-O-Galloylalbiflorin.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical.[1] You should first attempt to obtain the SDS from the manufacturer or supplier of the this compound.
-
Consult Your Institution's Environmental Health & Safety (EHS) Department: Your institution's EHS department is a key resource. They can provide guidance on proper disposal procedures, assist in waste determination, and inform you of specific institutional and local regulations.[2][3]
-
Evaluate the Chemical's Properties: In the absence of an SDS, an initial assessment of the chemical's properties can be made by examining its constituent parts. This compound contains a galloyl group (related to gallic acid) and albiflorin. Compounds in this family may have biological activity and should be handled with care. However, without specific data, it must be treated as a potentially hazardous substance.
Step 2: General Principles of Chemical Waste Disposal
When the specific hazards are unknown, conservative general procedures for chemical waste should be followed.
-
Do Not Mix Wastes: It is a critical safety measure to avoid mixing different chemical wastes.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name.[1][4] Do not use abbreviations or chemical formulas.
-
Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical.[4] The container must be in good condition and have a secure, tight-fitting lid.
-
Satellite Accumulation Areas: Hazardous waste should be stored in a designated Satellite Accumulation Area at or near the point of generation.[4]
General Chemical Waste Disposal Procedures
The following table summarizes common laboratory chemical waste categories and their typical disposal routes. Until a specific determination is made for this compound, it is safest to assume it falls under "Non-Hazardous Solid Waste for EHS Pickup" or to consult your EHS for guidance.
| Waste Category | Examples | General Disposal Procedure |
| Non-Hazardous Solid Waste | Inert materials, some non-toxic salts | Can often be disposed of in regular trash, but always confirm with EHS.[5] |
| Non-Hazardous Liquid Waste | Dilute, non-toxic aqueous solutions | May be suitable for drain disposal with copious amounts of water, subject to local regulations and EHS approval.[2] |
| Hazardous Solid Waste | Toxic solids, reactive materials | Must be collected by your institution's EHS department for proper disposal.[4] |
| Hazardous Liquid Waste | Flammable solvents, toxic solutions, corrosive liquids | Must be collected by your institution's EHS department for proper disposal.[4] |
| Acids and Bases | Hydrochloric acid, sodium hydroxide | Small quantities of dilute acids and bases may be neutralized to a pH between 5.5 and 9.5 and then drain disposed, with EHS approval.[2] |
| Reactive Chemicals | Strong oxidizers, water-reactive chemicals | Never dispose of down the drain or in regular trash. Must be managed by EHS. |
| Empty Containers | Glass or plastic bottles that held chemicals | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash or glass waste.[6] |
Decision Workflow for Chemical Disposal
The following diagram illustrates the logical steps to determine the correct disposal path for a laboratory chemical like this compound.
Caption: Decision workflow for proper laboratory chemical disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific guidance from your institution's Environmental Health & Safety department and the chemical's Safety Data Sheet, when available.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Research: A Comprehensive Guide to Handling 4-O-Galloylalbiflorin
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before beginning any experiment to identify potential hazards and implement appropriate control measures.[1] The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with other PPE as necessary for the specific tasks.[2]
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use Case |
| Torso Protection | Lab Coat | Fire-resistant lab coats are recommended when working with flammable materials.[3] They protect clothing and skin from chemical splashes and spills.[3] |
| Eye and Face Protection | Safety Goggles | Goggles with indirect vents are preferred for handling liquids to protect against chemical splashes, dust, or flying debris.[3] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Should be worn in addition to safety glasses or goggles when there is a high risk of splashing, such as when preparing solutions or handling larger quantities.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Provide minimum protection for incidental contact and should be removed immediately after chemical contact.[2] Double-gloving may be necessary for added protection.[2] |
| Respiratory Protection | N95 Respirator | Essential when working with powders or aerosols to filter out hazardous airborne particulates.[1][3] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to well-documented Standard Operating Procedures (SOPs) is essential for ensuring safety.[1]
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and functional.[1]
-
Don all required PPE as outlined in the table above.
2. Weighing and Aliquoting:
-
Handle 4-O-Galloylalbiflorin as a powder in a well-ventilated area, preferably within a chemical fume hood or a vented enclosure with HEPA filtration, to minimize inhalation of dust.[4]
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust clouds.
-
For creating solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.
3. Experimental Use:
-
When working with solutions, be mindful of potential splashes.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Wash hands thoroughly after handling the substance, even if gloves were worn.[5]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area to prevent spills.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for safe handling of this compound.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
